1,4-Anhydro-D-glucitol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893390, DTXSID50893383 | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6 | |
| Record name | 1,4-Sorbitan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27299-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012441097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Sorbitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027299123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | d-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100402560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorbitan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sorbitan | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sorbitan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, ether with 1,4-anhydro-d-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-SORBITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0YTZ4E6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-D-glucitol
This guide provides a comprehensive technical overview of 1,4-Anhydro-D-glucitol (CAS No. 27299-12-3), a versatile and valuable chiral building block derived from D-sorbitol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and analytical methodologies associated with this compound, offering field-proven insights to facilitate its effective application in complex organic synthesis.
Introduction and Strategic Importance
This compound, also known as 1,4-sorbitan, is a cyclic polyol formed through the intramolecular dehydration of D-sorbitol.[1] Its structure, featuring a tetrahydrofuran ring and multiple stereocenters inherited from its parent sugar alcohol, makes it a strategically important chiral synthon. The defined stereochemistry and the presence of multiple hydroxyl groups with varying reactivity allow for its use as a scaffold in the synthesis of complex molecules, most notably as an intermediate in the preparation of prostaglandins and their analogues.[2][3] This guide will elucidate the fundamental chemical characteristics that underpin its utility in modern synthetic chemistry.
Molecular Structure and Physicochemical Profile
The foundational element of this compound's utility is its rigid, chiral structure. The molecule consists of a five-membered tetrahydrofuran ring with a dihydroxyethyl side chain at the C2 position. This arrangement presents four hydroxyl groups available for chemical modification.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27299-12-3 | [1][4][5] |
| Molecular Formula | C₆H₁₂O₅ | [1][4][6] |
| Molecular Weight | 164.16 g/mol | [1][6][7] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 112-113 °C | [1][4][5] |
| Boiling Point | 442.5 °C at 760 mmHg | [1][4] |
| Density | 1.573 g/cm³ | [1][4] |
| pKa | 13.69 ± 0.60 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Refrigerator | [1][7] |
Synthesis Pathway: From D-Sorbitol to a Chiral Scaffold
The principal method for synthesizing this compound is the controlled, acid-catalyzed intramolecular dehydration of D-sorbitol. This cyclization reaction is a critical process that must be carefully managed to maximize the yield of the desired 1,4-anhydro product and minimize the formation of the thermodynamically more stable 1,4:3,6-dianhydro-D-glucitol (isosorbide).
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is paramount. Mineral acids or solid acid catalysts are typically employed. The mechanism involves the protonation of a hydroxyl group (typically at C1 or C6), followed by the nucleophilic attack of the C4 hydroxyl group to form the stable five-membered tetrahydrofuran ring.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Derivatization Strategies
The synthetic value of this compound lies in the differential reactivity of its four hydroxyl groups. As a general principle in polyol chemistry, primary alcohols are more reactive than secondary alcohols due to reduced steric hindrance. Therefore, the C6 hydroxyl group is the most likely primary site for reactions under kinetically controlled conditions. The remaining secondary hydroxyls at C3, C4, and C5 exhibit nuanced differences in reactivity influenced by the rigid ring structure.
Key Derivatization Reactions:
-
Esterification: The hydroxyl groups readily undergo esterification with acyl halides or anhydrides to form esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties. Selective protection can often be achieved by controlling stoichiometry and reaction conditions.
-
Etherification: Formation of ethers (e.g., benzyl or silyl ethers) is another crucial protection strategy. Reactions with benzyl bromide in the presence of a base like sodium hydride, or with silyl chlorides (e.g., TBDMSCl) and imidazole, are standard procedures.
-
Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of modern oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).
-
Tosylation: Reaction with tosyl chloride, typically in pyridine, converts the hydroxyl groups into excellent leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions. This is a key step for introducing other functionalities.
Caption: Common derivatization pathways for this compound.
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. The following methodologies are representative of standard laboratory practice for the derivatization and analysis of this compound.
Protocol 1: Peracetylation of this compound
This protocol describes a standard procedure for protecting all hydroxyl groups via acetylation, a common first step in a multi-step synthesis.
Objective: To synthesize this compound tetraacetate.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Pyridine (Anhydrous, as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Methodology:
-
Reaction Setup: Dissolve this compound in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents overheating and potential side reactions. Pyridine acts as both a solvent and a catalyst/acid scavenger.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tetraacetate derivative.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
Objective: To assess the purity of a this compound sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Instrumentation & Columns:
-
HPLC system with a Refractive Index (RI) detector.
-
Amine-based column (e.g., TSKgel Amide-80) or a suitable HILIC column.[8] Causality Note: Sugar alcohols are highly polar and lack a strong UV chromophore, making HILIC or normal-phase chromatography with RI detection the method of choice.[8]
Mobile Phase & Conditions:
-
Mobile Phase: Acetonitrile/Water gradient (e.g., 80:20 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of this compound (e.g., 1 mg/mL) in the mobile phase. Dissolve the sample to be analyzed at the same concentration.
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Standard Injection: Inject the standard solution to determine the retention time of this compound.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Analytical Characterization Summary
Full characterization is essential for confirming the identity and purity of this compound and its derivatives.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The proton and carbon spectra show distinct signals corresponding to the unique chemical environments of each hydrogen and carbon atom in the molecule. Spectral data is available in public databases.[4][6][9]
-
Infrared (IR) Spectroscopy: Characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the multiple hydroxyl groups. C-O stretching bands are also prominent in the 1000-1200 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[9]
Conclusion
This compound is more than a simple sugar derivative; it is a highly functionalized, stereochemically rich building block with significant potential in pharmaceutical and chemical synthesis. Its value is derived from its rigid chiral scaffold and the array of hydroxyl groups that can be selectively manipulated. A thorough understanding of its physicochemical properties, synthesis from renewable resources like sorbitol, and predictable reactivity is crucial for any scientist aiming to leverage this molecule for the construction of complex, high-value chemical entities.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. This compound | 27299-12-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 27299-12-3 | MA04203 | Biosynth [biosynth.com]
- 8. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound(27299-12-3) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to 1,4-Anhydro-D-glucitol (CAS: 27299-12-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a versatile and valuable molecule in the landscape of pharmaceutical and chemical research. This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis, analytical characterization, and its burgeoning applications in drug development and scientific research. With its unique structural features, this compound serves as a critical intermediate and a building block for a diverse range of complex organic molecules. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this compound.
Introduction: The Significance of this compound
This compound (CAS number 27299-12-3) is a cyclic sugar alcohol derived from D-glucitol.[1] Its structure, featuring a furanose ring, imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways. Historically, its primary significance has been as a key building block in the synthesis of prostaglandins, a class of physiologically active lipid compounds involved in processes such as inflammation and blood flow regulation.[1] Beyond this classical application, its utility has expanded into broader areas of chemical synthesis and research, including carbohydrate chemistry and enzymatic reaction studies.[1]
Derivatives of this compound, particularly sorbitan esters formed by esterification with fatty acids, are widely used as non-ionic surfactants and emulsifiers in the food, cosmetic, and pharmaceutical industries due to their low toxicity and biodegradability.[2][3] This guide, however, will focus on the core molecule of this compound and its direct applications in research and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design and process development.
| Property | Value | Reference |
| CAS Number | 27299-12-3 | [1] |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 112-113 °C | [1][5] |
| Boiling Point | 442.5 ± 40.0 °C at 760 mmHg | [5] |
| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in water, ethanol, and ether | [3] |
| Storage Temperature | Refrigerator (2-8 °C) | [1][6] |
These properties dictate the handling, storage, and reaction conditions for this compound. Its solid nature at room temperature and defined melting point are indicative of its purity. The presence of multiple hydroxyl groups contributes to its solubility in polar solvents, a critical factor for its use in aqueous reaction media.
Synthesis and Purification: From Precursor to Purified Compound
The primary route to this compound is through the dehydration of D-sorbitol. This intramolecular cyclization reaction is typically acid-catalyzed.
Causality in Experimental Choices:
-
Choice of Catalyst: Strong mineral acids or solid acid catalysts are employed to protonate a hydroxyl group on the sorbitol backbone, facilitating the intramolecular nucleophilic attack by another hydroxyl group to form the furanose ring. The choice of catalyst can influence the selectivity towards the 1,4-anhydro isomer versus other possible anhydro-sorbitols (e.g., 1,5-anhydro or 3,6-anhydro isomers).
-
Reaction Temperature: High temperatures are necessary to drive the dehydration reaction. However, excessive heat can lead to charring and the formation of undesired byproducts. Therefore, precise temperature control is crucial for optimizing the yield and purity of the desired product.
-
Purification Strategy: The crude reaction mixture often contains unreacted sorbitol and other anhydro-sorbitol isomers. Recrystallization from a suitable solvent system is a common and effective method for isolating the this compound due to differences in solubility and crystal lattice energies. For higher purity requirements, column chromatography may be employed.
Analytical Characterization: Ensuring Identity and Purity
The identity and purity of this compound are critical for its use in research and drug development. A combination of analytical techniques is typically employed for comprehensive characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the 1,4-anhydro furanose ring structure and the stereochemistry of the hydroxyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the broad O-H stretch of the hydroxyl groups and the C-O stretches associated with the ether linkage in the furanose ring.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify volatile derivatives of this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for quantifying it in various matrices.[7] Due to the lack of a strong chromophore, derivatization is often necessary for UV detection, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection can be used.[8]
-
Gas Chromatography (GC): GC can be used for the analysis of this compound, typically after derivatization to increase its volatility. This method is particularly useful for separating it from other sugar alcohols.[8]
Applications in Drug Development and Research
The unique structural and chemical properties of this compound make it a valuable tool in several areas of drug development and scientific research.
Intermediate in Pharmaceutical Synthesis
The most well-established application of this compound is as an intermediate in the synthesis of prostaglandins and their analogues.[1][9][10] The chiral centers and functional groups present in the molecule provide a stereochemically defined starting point for the construction of these complex bioactive molecules.
Building Block for Novel Chemical Entities
Beyond prostaglandins, the furanose core of this compound serves as a versatile scaffold for the synthesis of a wide range of organic compounds.[1] Its hydroxyl groups can be selectively protected and functionalized to introduce diverse pharmacophores, making it an attractive starting material in medicinal chemistry for the development of new drug candidates. Researchers have explored its use in creating derivatives with potential applications in various therapeutic areas.[11]
Research Tool in Carbohydrate Chemistry
This compound is a valuable model compound for studying the chemistry and reactivity of carbohydrates.[1] Its fixed furanose ring structure allows for the investigation of specific reaction mechanisms without the complexities of anomeric equilibria present in reducing sugars. It is also used in the study of enzymatic reactions involving carbohydrate-modifying enzymes.[1]
Potential Role in Drug Delivery
While the direct use of this compound in drug delivery is less documented, its derivatives, particularly those that can be incorporated into polymers or nanoparticles, hold potential. The biocompatibility and hydrophilicity of the core molecule are desirable properties for drug delivery systems. Further research in this area could lead to the development of novel carbohydrate-based drug delivery platforms.[]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage Conditions: It should be stored in a tightly sealed container in a refrigerator (2-8 °C) to minimize degradation.[1][6]
-
Stability: While generally stable under recommended storage conditions, it is susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures. Forced degradation studies are essential to understand its stability profile and to develop stability-indicating analytical methods.[13]
Safety and Handling
According to available safety data, this compound is not classified as a hazardous substance.[14] However, as with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Molecule of Enduring and Expanding Importance
This compound, with its well-defined structure and versatile reactivity, continues to be a molecule of significant interest in the scientific community. From its foundational role in the synthesis of prostaglandins to its emerging potential as a scaffold for novel therapeutics and a tool in fundamental research, its importance is undeniable. This guide has provided a comprehensive technical overview to aid researchers, scientists, and drug development professionals in understanding and utilizing this valuable compound. As synthetic methodologies advance and our understanding of its biological potential grows, the applications of this compound are poised to expand even further.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. CAS 27299-12-3: 1,4-Sorbitan | CymitQuimica [cymitquimica.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. This compound CAS#: 27299-12-3 [m.chemicalbook.com]
- 6. This compound | 27299-12-3 | MA04203 | Biosynth [biosynth.com]
- 7. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 27299-12-3 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Stereochemistry of 1,4-Anhydro-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a rigid bicyclic molecule derived from the dehydration of D-sorbitol. Its well-defined three-dimensional structure and stereochemistry make it a valuable chiral building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the structural and stereochemical features of this compound, supported by spectroscopic and analytical data. We will delve into the intricacies of its bicyclic ring system, the absolute configuration of its chiral centers, and its preferred conformation, offering insights for its application in the design of novel therapeutics and advanced materials.
Introduction: The Significance of this compound
This compound is a sugar alcohol derivative that has garnered significant interest in various scientific disciplines.[1][2] Its unique, conformationally constrained structure provides a rigid scaffold that is particularly advantageous in drug design, where precise positioning of functional groups is paramount for effective interaction with biological targets. Furthermore, its origin from renewable biomass sources makes it an attractive, sustainable building block for the synthesis of complex molecules.[2] This guide will serve as a technical resource for professionals seeking a deep understanding of the molecule's structural nuances, which are critical for its effective utilization in research and development.
Molecular Structure and Chemical Identity
The fundamental chemical identity of this compound is established by its molecular formula, C₆H₁₂O₅, and a molecular weight of 164.16 g/mol .[3] It is systematically named (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol according to IUPAC nomenclature, which precisely defines the absolute stereochemistry at each of its four chiral centers.[3]
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27299-12-3 | [4] |
| Molecular Formula | C₆H₁₂O₅ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| IUPAC Name | (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | [3] |
| Synonyms | 1,4-Sorbitan, 1,4-Anhydro-D-sorbitol | [4] |
| Melting Point | 112-113 °C | [5] |
Elucidation of the Bicyclic Structure and Stereochemistry
The structure of this compound is characterized by a fused bicyclic system, consisting of a tetrahydrofuran ring (the "oxolane" in the IUPAC name) and a pendant dihydroxyethyl group. The formation of the anhydro bridge between the C1 and C4 positions of the parent D-glucitol molecule imparts significant conformational rigidity.
The Fused Ring System: A Foundation of Rigidity
The internal five-membered tetrahydrofuran ring is not planar and adopts an envelope or twist conformation to minimize torsional strain. This inherent rigidity is a key feature that distinguishes this compound from its linear precursor, D-glucitol, and influences the spatial orientation of its substituent hydroxyl groups.
Absolute Stereochemistry: A Chiral Scaffold
The stereochemistry of this compound is inherited from its parent molecule, D-glucose, and is defined at four stereocenters: C2, C3, C4, and C5 (using the numbering of the parent glucitol chain). The IUPAC name, (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol, precisely describes the spatial arrangement of the substituents at these chiral centers.
To visualize this, let's break down the stereochemical descriptors:
-
(2R, 3R, 4S) : These descriptors define the stereochemistry of the tetrahydrofuran ring.
-
(1R) : This descriptor specifies the stereochemistry of the chiral carbon in the dihydroxyethyl side chain.
This specific arrangement of chiral centers results in a well-defined three-dimensional structure that can be exploited for stereospecific syntheses.
Figure 1. 2D representation of this compound with atom numbering.
Conformational Analysis: A Molecule's Preferred Shape
While the bicyclic structure of this compound is rigid, it is not entirely static. The tetrahydrofuran ring can adopt different puckered conformations to minimize steric and electronic repulsions. The most stable conformation is dictated by the interplay of various factors, including torsional strain and intramolecular hydrogen bonding.
Experimental Characterization: The Evidence Behind the Structure
The elucidation of the precise structure and stereochemistry of this compound relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of its non-equivalent protons. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen atoms and their spatial orientation. Of particular importance are the coupling constants (J-values) between adjacent protons, which are dictated by the dihedral angle between them, as described by the Karplus equation.[7] Analysis of these coupling constants can provide valuable insights into the conformation of the tetrahydrofuran ring.[8][9][10]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.[11][12] The chemical shifts of the carbon atoms in this compound are characteristic of a polyhydroxylated aliphatic compound.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for the unambiguous assignment of all proton and carbon signals and for determining the through-space proximity of protons.[13][14] NOESY, in particular, is instrumental in confirming the stereochemical relationships between protons and providing evidence for the molecule's conformation in solution.[13][14]
Table 2: Representative ¹H and ¹³C NMR Spectral Data (Predicted/Reported)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~3.5-3.8 | ~70-75 |
| 2 | ~3.8-4.1 | ~75-80 |
| 3 | ~3.9-4.2 | ~78-83 |
| 4 | ~4.0-4.3 | ~80-85 |
| 5 | ~3.6-3.9 | ~68-73 |
| 6 | ~3.4-3.7 | ~62-67 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. This table provides an approximate range based on typical values for similar structures.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed and accurate picture of the conformation of the bicyclic system and the stereochemical arrangement of all its substituents. While a crystal structure for the parent this compound is not readily found in open literature, the crystal structures of its derivatives are often reported in the context of synthetic studies. This data can be used to infer the core conformation of the parent molecule.
Synthesis and Applications: Leveraging a Rigid Scaffold
The primary route to this compound is through the acid-catalyzed dehydration of D-sorbitol. The reaction conditions can be controlled to favor the formation of the 1,4-anhydro product over other isomers. Its rigid, chiral structure makes it a valuable starting material for the synthesis of a wide range of biologically active molecules and functional materials. For instance, it has been utilized as a key intermediate in the synthesis of prostaglandins.[2][4][15]
Figure 2. Synthesis and key application areas of this compound.
Conclusion: A Versatile Chiral Building Block
This compound possesses a unique and well-defined three-dimensional structure characterized by a rigid bicyclic system and four contiguous chiral centers. This inherent structural and stereochemical complexity, readily accessible from a renewable resource, makes it a highly valuable and versatile building block in modern organic synthesis. A thorough understanding of its conformational preferences and the ability to unequivocally characterize its structure through advanced spectroscopic methods are paramount for its successful application in the development of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of these critical aspects, offering a solid foundation for researchers and developers working with this remarkable molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,5-anhydrohexitol building blocks for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. B3LYP/6-311++G** study of alpha- and beta-D-glucopyranose and 1,5-anhydro-D-glucitol: 4C1 and 1C4 chairs, (3,O)B and B(3,O) boats, and skew-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rubingroup.org [rubingroup.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 12. This compound(27299-12-3) 13C NMR [m.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. longdom.org [longdom.org]
- 15. This compound | 27299-12-3 [chemicalbook.com]
1,4-Anhydro-D-glucitol (1,4-Sorbitan): A Comprehensive Technical Guide for Pharmaceutical Development
Introduction: Navigating the Isomers of Anhydro-D-glucitol
In the landscape of carbohydrate chemistry and its application in pharmaceutical sciences, 1,4-Anhydro-D-glucitol, commonly known by its synonym 1,4-Sorbitan, emerges as a pivotal chiral building block.[1][2] Derived from the renewable resource D-sorbitol, this molecule is a cornerstone in the synthesis of complex chemical entities, including crucial therapeutic agents.[1][3] This guide provides an in-depth exploration of this compound, distinguishing it from its isomers and elucidating its synthesis, chemical reactivity, and analytical characterization, with a focus on its applications in drug development.
Nomenclature and Synonyms
For clarity and precision in scientific communication, it is essential to recognize the various synonyms for this compound. Throughout this guide, these terms may be used interchangeably, all referring to the same chemical entity.
| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1,4-Sorbitan, 1,4-Anhydro-D-sorbitol, Arlitan | 27299-12-3 | C₆H₁₂O₅ | 164.16 g/mol |
Physicochemical Properties
This compound is typically a white to off-white crystalline solid or a colorless to pale yellow liquid, a state dependent on its purity.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 112-113 °C | [3] |
| Boiling Point | 442.5 ± 40.0 °C (Predicted) | [3] |
| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water | [3] |
Synthesis of this compound: A Controlled Dehydration
The primary route to this compound is the acid-catalyzed intramolecular dehydration of D-sorbitol. This reaction, while seemingly straightforward, requires careful control to favor the formation of the five-membered furanoid ring of 1,4-Sorbitan over the thermodynamically more stable, doubly dehydrated product, Isosorbide (1,4:3,6-dianhydro-D-glucitol).
The mechanism involves the protonation of a primary hydroxyl group of sorbitol, followed by an intramolecular nucleophilic attack (Sₙ2) by the hydroxyl group at the C4 position, leading to the formation of the 1,4-anhydro ring and the elimination of a water molecule.
References
A Comprehensive Technical Guide to the Solubility of 1,4-Anhydro-D-glucitol for Researchers and Pharmaceutical Scientists
Introduction to 1,4-Anhydro-D-glucitol and its Pharmaceutical Relevance
This compound (CAS 27299-12-3) is a bicyclic sugar alcohol derived from the dehydration of D-sorbitol.[3] Its rigid, chiral structure makes it a valuable building block in organic synthesis.[1] In the pharmaceutical industry, understanding the solubility of this compound is critical for its use as a starting material and for the purification of its derivatives.[4] Solubility data is paramount for process optimization, formulation development, and ensuring the efficiency of synthetic routes.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | [1][5][6] |
| Molecular Weight | 164.16 g/mol | [1][5][6] |
| Melting Point | 112-113 °C | [1][5][7] |
| Appearance | White to off-white solid | [7][8] |
Theoretical Principles Governing Solubility
The solubility of a compound is a complex interplay of its own physicochemical properties and those of the solvent. The adage "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be miscible.[9] For this compound, a polyol, its solubility is primarily dictated by its ability to form hydrogen bonds with the solvent.
Factors Influencing the Solubility of this compound:
-
Polarity: With five hydroxyl groups and a tetrahydrofuran ring, this compound is a highly polar molecule. It is therefore expected to be more soluble in polar solvents that can engage in hydrogen bonding.
-
Hydrogen Bonding: The numerous hydroxyl groups can act as both hydrogen bond donors and acceptors. Solvents with hydrogen bonding capabilities, such as water and alcohols, are likely to be effective at solvating the molecule.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally determined for each solvent system.
-
Molecular Structure: The intramolecular hydrogen bonding within the this compound molecule can influence its interaction with solvents. The specific stereochemistry of the hydroxyl groups also plays a role in the crystal lattice energy, which must be overcome for dissolution to occur.
Qualitative and Comparative Solubility Data
While precise quantitative data is scarce, several sources describe the qualitative solubility of this compound. Additionally, examining the solubility of its isomer, 1,5-Anhydro-D-glucitol, can provide valuable insights.
Table of Known and Comparative Solubility:
| Solvent | This compound Solubility | 1,5-Anhydro-D-glucitol Solubility (for comparison) |
| Water | Slightly Soluble[7][8] | Soluble in H₂O[10], ~10 mg/mL in PBS (pH 7.2)[11][12] |
| Methanol | Slightly Soluble[7][8] | Soluble in MeOH[10] |
| Ethanol | Not explicitly stated, but expected to be soluble | ~2 mg/mL[11] |
| Chloroform | Slightly Soluble[7][8] | Not specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[7][8] | ~25 mg/mL[11] |
| Dimethylformamide (DMF) | Not specified | ~30 mg/mL[11] |
This comparative data suggests that while both isomers are polar, subtle differences in their structure lead to significant variations in their solubility profiles.
Experimental Protocol for Solubility Determination: The Isothermal Saturation Method
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal saturation method, often referred to as the shake-flask method. This protocol involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature.
Workflow for Isothermal Solubility Determination:
Caption: Isothermal Saturation Method Workflow
Detailed Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent.
-
The use of multiple vials allows for the assessment of equilibration time and reproducibility.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant has reached a plateau.
-
-
Phase Separation:
-
After equilibration, carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:
-
Filtration: Using a syringe filter with a material compatible with the solvent (e.g., PTFE).
-
Centrifugation: Centrifuging the vials at high speed and carefully withdrawing the supernatant.
-
-
-
Quantification:
-
Accurately dilute a known volume of the supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. Given that this compound lacks a strong UV chromophore, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a suitable analytical technique.
-
HPLC-RI Method Outline:
-
Column: A column suitable for sugar analysis (e.g., an amino or a ligand-exchange column).
-
Mobile Phase: A mixture of acetonitrile and water is often effective for amino columns.
-
Temperature: Maintain a constant column temperature to ensure a stable refractive index baseline.
-
Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify the samples.
-
-
Diagram of the Analytical Quantification Step:
Caption: Analytical Workflow for Concentration Determination
Data Interpretation and Presentation
The results of the solubility studies should be presented clearly and concisely. A tabular format is recommended for easy comparison of solubility across different solvents and temperatures.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 25 | To be determined | To be calculated |
| Methanol | 25 | To be determined | To be calculated |
| Ethanol | 25 | To be determined | To be calculated |
| Acetone | 25 | To be determined | To be calculated |
| Ethyl Acetate | 25 | To be determined | To be calculated |
| Dichloromethane | 25 | To be determined | To be calculated |
| Toluene | 25 | To be determined | To be calculated |
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a detailed experimental framework for its determination. By following the principles of "like dissolves like" and employing the robust isothermal saturation method coupled with a suitable analytical technique like HPLC-RI, researchers can generate the high-quality solubility data necessary for advancing their work in pharmaceutical synthesis and formulation.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. This compound | 27299-12-3 [chemicalbook.com]
- 3. Sorbitan - Wikipedia [en.wikipedia.org]
- 4. WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 27299-12-3 [m.chemicalbook.com]
- 8. 27299-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
- 10. synthose.com [synthose.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physicochemical Characterization of 1,4-Anhydro-D-glucitol: Melting and Boiling Point Determination
This guide provides a comprehensive technical overview of the melting and boiling points of 1,4-Anhydro-D-glucitol, a key carbohydrate derivative with significant applications in the pharmaceutical and chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of these fundamental physical properties.
Introduction: The Significance of Phase Transitions in Drug Development
The melting and boiling points of a substance are critical physical constants that provide a wealth of information about its purity, stability, and intermolecular forces. For a molecule like this compound, which serves as a versatile building block in chemical synthesis, a precise understanding of its phase transition temperatures is paramount.[1] These parameters dictate processing conditions, purification strategies, and storage requirements, directly impacting the efficiency and reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API).
This compound, also known as 1,4-sorbitan, is a cyclic ether derived from D-glucitol.[1] Its structure, featuring multiple hydroxyl groups, leads to extensive hydrogen bonding, which significantly influences its physical properties.
Core Physicochemical Properties of this compound
The melting and boiling points of this compound are defining characteristics that reflect the strength of its crystal lattice and the energy required to transition it from a solid to a liquid and from a liquid to a gas, respectively.
| Property | Value | Conditions |
| Melting Point | 112-113 °C | Standard Atmospheric Pressure |
| Boiling Point | 442.547 °C | 760 mmHg |
Data sourced from multiple chemical databases and suppliers.[1][3][][5][6]
The relatively high melting point for a molecule of its molar mass (164.16 g/mol ) is a direct consequence of the extensive intermolecular hydrogen bonding network formed by its hydroxyl groups in the solid state.[7] A significant amount of thermal energy is required to overcome these forces and allow the molecules to enter the liquid phase. Similarly, the high boiling point indicates strong intermolecular attractions in the liquid state, necessitating a substantial energy input to achieve vaporization.
Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points is a fundamental laboratory practice. The methodologies described below represent standard, reliable procedures for obtaining these critical physicochemical data.
Melting Point Determination: The Capillary Method
The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid organic compound.[8][9] The principle relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.
-
Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.[10][11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[11]
-
Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.[10] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[9]
Caption: Workflow for Melting Point Determination via the Capillary Method.
Boiling Point Determination
Due to the high boiling point of this compound, specialized equipment is often required for its experimental determination at atmospheric pressure to avoid thermal decomposition. A common laboratory method for determining the boiling point of a liquid is to measure the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9]
-
Apparatus: A small quantity of the liquid is placed in a test tube with a boiling chip to ensure smooth boiling. An inverted capillary tube is placed inside the test tube.
-
Heating: The test tube is heated in a suitable high-temperature bath (e.g., silicone oil).[8]
-
Observation: As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly.
-
Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.
Trustworthiness and Self-Validation
The reliability of melting and boiling point data is contingent upon the purity of the sample and the proper calibration of the measurement apparatus.
-
Purity Indication: A sharp, well-defined melting range is a strong indicator of high purity.[9] Impurities will typically cause a depression and broadening of the melting range.[9][10]
-
Calibration: The thermometer or temperature probe used in the apparatus must be accurately calibrated against certified standards to ensure the trustworthiness of the measurements.
-
Atmospheric Pressure: The boiling point is highly dependent on the ambient pressure.[8][9] Therefore, it is crucial to record the atmospheric pressure at the time of measurement and, if necessary, apply a correction to report the boiling point at standard pressure (760 mmHg).
Conclusion
The well-defined melting point of 112-113 °C and the high boiling point of 442.547 °C for this compound are fundamental physicochemical parameters that reflect its highly polar and hydrogen-bonded structure. Accurate experimental determination of these properties, using standardized and calibrated methods, is essential for its effective use in research, development, and manufacturing. This guide provides the foundational knowledge and procedural framework for scientists and professionals working with this important carbohydrate derivative.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 27299-12-3 [m.chemicalbook.com]
- 7. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 9. alnoor.edu.iq [alnoor.edu.iq]
- 10. ursinus.edu [ursinus.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to the Natural Occurrence of Anhydro-D-glucitols: A Focus on the Biologically Prevalent 1,5-Isomer
A Note on 1,4-Anhydro-D-glucitol
This guide addresses the natural occurrence of anhydro-D-glucitols. The initial query specified the 1,4-isomer. However, a comprehensive review of scientific literature reveals that This compound (also known as 1,4-anhydro-D-sorbitol) is primarily recognized as a synthetic compound. It serves as a useful chemical intermediate, notably in the synthesis of prostaglandins.[1][2] There is a lack of significant evidence to suggest its natural biosynthesis or presence in biological systems.
Conversely, its isomer, 1,5-Anhydro-D-glucitol (1,5-AG) , is a well-documented, naturally occurring polyol with a significant and widespread presence across the biological kingdoms, from microorganisms to humans.[3][4] It has a defined biosynthetic pathway and a crucial role in clinical diagnostics. Given the likely interest in the natural occurrence of anhydroglucitols, this guide will provide an in-depth technical overview of the scientifically established and biologically significant isomer, 1,5-Anhydro-D-glucitol.
Introduction to 1,5-Anhydro-D-glucitol (1,5-AG)
1,5-Anhydro-D-glucitol is a six-carbon monosaccharide, structurally similar to glucose but with a stable 1,5-anhydro ring that prevents it from being metabolized in the same way.[5] It is a normal component of human blood serum, and its concentration provides a unique window into short-term glycemic control.[5] This guide will explore the origins of 1,5-AG through its biosynthetic pathway, its distribution in nature, its physiological importance, and the methodologies used for its detection and quantification.
Part 1: The Anhydrofructose Pathway: Biosynthesis of 1,5-AG
The primary route for the endogenous formation of 1,5-AG is the anhydrofructose pathway, an alternative route for the degradation of α-1,4-glucans like glycogen and starch.[3] This pathway is distinct from the more common hydrolytic or phosphorolytic pathways.
The biosynthesis involves a two-step enzymatic process:
-
Formation of 1,5-Anhydro-D-fructose (1,5-AF): The pathway begins with the action of the enzyme α-1,4-glucan lyase (EC 4.2.2.13). This enzyme catalyzes the eliminative degradation of glycogen or starch, cleaving α-1,4-glucosidic bonds and releasing 1,5-anhydro-D-fructose from the non-reducing end.[3][6]
-
Reduction to 1,5-Anhydro-D-glucitol: The intermediate, 1,5-AF, is then rapidly reduced to the stable polyol 1,5-AG. This reaction is catalyzed by NADPH-dependent 1,5-anhydro-D-fructose reductase (AFR).[3] This enzyme is found in various mammalian tissues, including the liver.[6]
Part 2: Widespread Natural Occurrence of 1,5-AG
1,5-AG and its precursor, 1,5-AF, are not confined to mammals. Their presence is remarkably widespread, suggesting a conserved biological role or pathway.
| Kingdom/Group | Examples of Occurrence | Reference(s) |
| Bacteria | Found in various bacterial species. | [3] |
| Fungi | First discovered in morels; also found in other fungi. | [3] |
| Algae | Detected in red algae. | [3] |
| Plants | Identified in various plants, including Polygala tenuifolia and Medicago sativa. | [4][7] |
| Animals | Present in tissues of rats, swine, and humans. | [3][6] |
In humans and other mammals, 1,5-AG is found in blood plasma and cerebrospinal fluid, and it readily diffuses into the intracellular and intercellular water spaces of various organs.[5][7]
Part 3: Physiological Significance & Clinical Biomarker Role
While 1,5-AG is metabolically inert, its plasma concentration is a highly sensitive and specific indicator of glycemic control, particularly for short-term monitoring (reflecting glucose levels over the preceding 1-2 weeks).[8]
Mechanism as a Glycemic Marker
The clinical utility of 1,5-AG is based on its interaction with glucose at the level of the renal tubules.
-
Constant Intake and Production: Under normal physiological conditions, the body maintains a stable pool of 1,5-AG through dietary intake and endogenous production.[6]
-
Renal Reabsorption: 1,5-AG is freely filtered by the glomerulus and then almost completely reabsorbed in the renal tubules.
-
Competitive Inhibition by Glucose: When blood glucose levels rise above the renal threshold for glucosuria (typically >180 mg/dL), the high concentration of glucose in the glomerular filtrate competitively inhibits the tubular reabsorption of 1,5-AG.[5]
-
Increased Excretion and Decreased Plasma Levels: This competition leads to a significant increase in the urinary excretion of 1,5-AG, which in turn causes a rapid decrease in its plasma concentration.[5]
Therefore, low plasma levels of 1,5-AG are a direct reflection of recent hyperglycemic episodes. This makes it a more sensitive marker for postprandial hyperglycemia and glucose excursions than HbA1c, which reflects average glycemia over 2-3 months.[8]
Clinical Reference Ranges
| Condition | Typical Plasma 1,5-AG Concentration (µg/mL) |
| Healthy, Non-Diabetic | 7 - 32 |
| Non-Insulin Dependent Diabetes Mellitus | Can be reduced to ~2 |
Note: Ranges can vary slightly depending on the assay and population.[3]
Part 4: Methodologies for Detection and Quantification
Several analytical methods have been developed for the accurate measurement of 1,5-AG in biological samples, primarily plasma or serum.
Overview of Analytical Techniques
-
Gas-Liquid Chromatography (GLC): A classic and reliable method for measuring the low concentrations of 1,5-AG found in biological samples.[5]
-
Enzymatic Methods: Many modern clinical assays use an enzymatic approach for high-throughput analysis. These assays often involve enzymes that specifically react with 1,5-AG.
-
High-Performance Liquid Chromatography (HPLC): Used in research settings for the separation and quantification of 1,5-AG and its precursor, 1,5-AF.[6]
Example Protocol: Enzymatic Assay for 1,5-AG Quantification
This protocol is a generalized representation of the principles used in commercial enzymatic assays.
Principle: The assay measures 1,5-AG through a series of enzymatic reactions that result in a detectable change, such as a color change or fluorescence, which is proportional to the concentration of 1,5-AG in the sample. A key enzyme can be a 1,5-AG-specific dehydrogenase.
Step-by-Step Methodology:
-
Sample Preparation:
-
Collect a whole blood sample in an appropriate tube (e.g., EDTA or heparin).
-
Centrifuge the sample to separate plasma or serum from blood cells.
-
The resulting plasma/serum is used for the assay.
-
-
Reagent Preparation:
-
Prepare a reaction buffer at the optimal pH for the enzymes used.
-
Prepare a solution containing the specific enzyme (e.g., 1,5-AG dehydrogenase), a cofactor (like NAD+), and a colorimetric or fluorometric substrate.
-
-
Reaction Initiation:
-
Add a precise volume of the plasma/serum sample to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
-
Detection:
-
The enzyme oxidizes 1,5-AG, leading to the reduction of the cofactor (e.g., NAD+ to NADH).
-
The produced NADH can then be used in a subsequent reaction to generate a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a spectrophotometer or fluorometer at the appropriate wavelength.
-
-
Quantification:
-
A standard curve is generated using known concentrations of 1,5-AG.
-
The concentration of 1,5-AG in the unknown sample is determined by comparing its signal to the standard curve.
-
Conclusion and Future Perspectives
While this compound remains a molecule of interest primarily in synthetic chemistry, its isomer, 1,5-Anhydro-D-glucitol, is a fascinating and clinically important natural product. Its unique biosynthetic origin via the anhydrofructose pathway and its widespread distribution in nature underscore its biological significance. The inverse relationship between plasma 1,5-AG levels and hyperglycemia has established it as an invaluable tool for the management of diabetes, offering insights into glycemic variability that are not captured by traditional markers like HbA1c. Future research may further elucidate other potential physiological roles of 1,5-AG and its precursor, 1,5-AF, beyond glycemic control, potentially in areas of cellular signaling or metabolism.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 27299-12-3 [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,5-Anhydro-D-glucitol--a novel type of sugar in the human organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
The Enigmatic Molecule: A Technical Guide to the Biological Significance of 1,4-Anhydro-D-glucitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Anhydro-D-glucitol, a structural isomer of the well-studied 1,5-anhydro-D-glucitol, presents a fascinating case in carbohydrate chemistry and its intersection with biology. While its direct biological activities and metabolic pathways remain largely uncharted territory, its significance emerges not from its intrinsic physiological roles, but as a versatile chiral building block in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its pivotal role as a precursor in the development of pharmaceuticals, particularly prostaglandins. We will delve into the causality behind its use in chemical synthesis and provide a comparative perspective with its biologically prominent 1,5-isomer to highlight the current state of knowledge and potential future research directions.
Introduction: A Tale of Two Isomers
The world of monosaccharide analogs is rich with compounds that play crucial roles in biological systems. Among these, anhydro sugars, which feature an intramolecular ether linkage, exhibit unique chemical and physical properties. While 1,5-anhydro-D-glucitol has garnered significant attention as a clinical marker for glycemic control, its isomer, this compound (also known as 1,4-anhydrosorbitol), remains comparatively enigmatic in the biological landscape.[1][2][3]
This guide will illuminate the known significance of this compound, steering away from direct biological functions, which are not well-documented, and focusing on its established role as a key intermediate in chemical synthesis. For drug development professionals and researchers in organic chemistry, understanding the utility of this molecule is paramount for the creation of novel therapeutics.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to appreciating its utility in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | [4][5] |
| Molecular Weight | 164.16 g/mol | [4][5] |
| CAS Number | 27299-12-3 | [4][5] |
| Melting Point | 112-113 °C | [4][5] |
| Boiling Point | 442.5±40.0 °C (Predicted) | [5] |
| Density | 1.573±0.06 g/cm³ (Predicted) | [5] |
| Appearance | White solid | [4] |
These properties, particularly its stable, rigid furanose ring structure, make it a reliable and predictable starting material in multi-step synthetic pathways.
Synthesis of this compound
The primary route to this compound is through the dehydration of D-sorbitol (D-glucitol). This intramolecular cyclization is a critical step that dictates the yield and purity of the final product.
Conceptual Workflow for the Dehydration of D-Sorbitol
Figure 1: Conceptual workflow for the synthesis of this compound from D-Sorbitol.
Experimental Protocol: Acid-Catalyzed Dehydration of D-Sorbitol (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-sorbitol in a suitable solvent (e.g., water or a high-boiling point organic solvent).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid resin). The choice of catalyst is crucial for controlling selectivity towards the 1,4-anhydro product over other isomers like isosorbide (1,4:3,6-dianhydro-D-glucitol).
-
Heating: Heat the reaction mixture to a temperature sufficient to promote intramolecular dehydration (typically above 100°C). The reaction temperature and time are critical parameters to monitor to maximize the yield of the desired product and minimize side reactions.
-
Neutralization and Workup: After the reaction is complete (as monitored by a suitable technique like TLC or HPLC), cool the mixture and neutralize the acid catalyst.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
The causality behind this experimental choice lies in the need to favor the formation of the five-membered furanoid ring of this compound over the more thermodynamically stable bicyclic isosorbide. This is often achieved by carefully controlling reaction conditions such as temperature, pressure, and catalyst type.
Biological Significance: A Story of Potential, Not Presence
Current scientific literature does not provide significant evidence for a direct biological role of this compound in metabolic pathways or as a signaling molecule. Its significance, therefore, is primarily in its application as a synthetic intermediate.
A Key Intermediate in Prostaglandin Synthesis
The most prominent and well-documented role of this compound is as a starting material in the synthesis of prostaglandins.[4][5] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals, including the regulation of inflammation, blood flow, and the formation of blood clots.
The rigid furanoid ring of this compound serves as a scaffold to establish the correct stereochemistry of the cyclopentane ring core of many prostaglandins. The hydroxyl groups on the anhydroglucitol molecule provide convenient handles for further chemical modifications and the introduction of the two characteristic side chains of the prostaglandin structure.
Logical Relationship in Prostaglandin Synthesis
Figure 2: The role of this compound as a chiral precursor in prostaglandin synthesis.
A Versatile Building Block in Chemical Synthesis
Beyond prostaglandins, the unique structure of this compound makes it a valuable building block for a variety of other complex organic molecules. Its potential applications extend to the development of new pharmaceuticals and agrochemicals.[4] Researchers in carbohydrate chemistry also utilize it to study enzymatic reactions and develop new synthetic methodologies.[4]
Comparative Analysis: this compound vs. 1,5-Anhydro-D-glucitol
To fully appreciate the current state of knowledge regarding this compound, a comparison with its well-studied 1,5-isomer is instructive.
| Feature | This compound | 1,5-Anhydro-D-glucitol |
| Ring Structure | Furanoid (5-membered ring) | Pyranoid (6-membered ring) |
| Primary Source | Synthetic (from D-sorbitol) | Naturally occurring and from diet |
| Known Biological Role | Primarily as a synthetic intermediate | Marker of short-term glycemic control, involved in glycogen metabolism |
| Metabolic Pathway | Not well-defined in vivo | Metabolite of 1,5-anhydro-D-fructose, which is derived from glycogen.[1] |
| Clinical Relevance | Indirect (as a precursor to drugs) | Direct (diagnostic marker for diabetes)[6] |
This comparison underscores the divergent paths of research for these two isomers. While the biological importance of 1,5-anhydro-D-glucitol is well-established, the story of this compound is one of synthetic utility.
Future Directions and Conclusion
The biological significance of this compound is, at present, a story of unrealized potential in the biological realm and proven value in the synthetic one. For researchers and drug development professionals, its importance as a chiral building block is clear and well-established.
Future research could explore potential, yet undiscovered, biological roles. For instance, investigating whether it can be a substrate for any enzymes, or if it or its derivatives possess any inhibitory activity against glycosidases or other enzymes involved in carbohydrate metabolism, could be fruitful avenues of investigation. However, based on the current body of scientific literature, the primary and in-depth significance of this compound lies in its enabling role in the chemical synthesis of biologically active molecules that are vital to human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution of 1,5-anhydro-D-glucitol in normal, diabetic, and perfused rat bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 5. This compound | 27299-12-3 [chemicalbook.com]
- 6. 1,5-Anhydro-D-glucitol evaluates daily glycemic excursions in well-controlled NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bridged World of 1,4-Anhydro Sugars: A Technical Guide to Their History, Synthesis, and Application
Foreword
Within the intricate landscape of carbohydrate chemistry, a unique class of bicyclic acetals known as anhydro sugars holds a distinct position. Formed by the intramolecular loss of a water molecule, these conformationally constrained structures have captivated chemists for nearly a century. Among them, the 1,4-anhydro sugars, with their characteristic 2,7-dioxabicyclo[2.2.1]heptane core, represent a fascinating and synthetically challenging subgroup. Initially shrouded in controversy and relegated to the footnotes of enzymatic mechanisms, 1,4-anhydro sugars have emerged as valuable synthetic intermediates and promising scaffolds for the development of novel therapeutics. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the history, synthesis, characterization, and biological significance of these remarkable molecules. We will delve into the pioneering discoveries, navigate the complexities of their synthesis, illuminate the analytical techniques used for their characterization, and explore their burgeoning role in medicinal chemistry.
A Contentious Beginning: The Historical Unraveling of 1,4-Anhydro Sugars
The journey to understanding 1,4-anhydro sugars began with a now-famous scientific dispute. In 1928, the esteemed chemists Freudenberg and Braun reported the synthesis of a protected 1,4-anhydro-α-D-glucopyranose.[1] Their method, involving the treatment of 2,3,6-tri-O-methyl-α-D-glucosyl chloride with sodium in ether, appeared to be a straightforward intramolecular cyclization. However, this initial report was met with skepticism, and in 1933, Hess and Littmann published their inability to replicate these findings, casting a shadow of doubt over the existence of this new class of anhydro sugars.[1]
The field lay dormant for several years until Hess and Littmann, along with Kops and Schuerch in later work, successfully synthesized a protected 1,4-anhydro-β-D-galactopyranose.[1] Their approach, a base-promoted intramolecular nucleophilic substitution on a sugar with a suitable leaving group at the 4-position, provided the first irrefutable evidence for the formation of the 1,4-anhydro linkage. This seminal work not only validated the existence of these molecules but also laid the foundational principles for their synthesis that are still employed today. These early investigations highlighted the nuanced reactivity of carbohydrates and the critical role of stereochemistry and protecting group strategy in directing the outcome of intramolecular reactions.
The Synthetic Challenge: Crafting the Bicyclic Core
The synthesis of 1,4-anhydro sugars is a testament to the ingenuity of carbohydrate chemists. The inherent rigidity of the bicyclic system and the stereochemical hurdles presented by the multiple chiral centers demand carefully orchestrated synthetic strategies. The primary approaches to constructing the 2,7-dioxabicyclo[2.2.1]heptane skeleton are rooted in intramolecular cyclization reactions.
Intramolecular Nucleophilic Substitution: The Workhorse of 1,4-Anhydro Sugar Synthesis
The most prevalent and versatile method for the synthesis of 1,4-anhydro sugars is the intramolecular SN2 reaction. This strategy relies on the formation of an oxygen nucleophile within the sugar backbone that attacks an electrophilic carbon, forging the anhydro bridge. Two main variations of this approach exist:
-
Attack of the C4-hydroxyl on an anomeric electrophile: In this scenario, a glycosyl halide or another derivative with a good leaving group at the anomeric carbon (C1) is treated with a base. The base deprotonates the C4-hydroxyl group, creating a potent nucleophile that displaces the anomeric leaving group.
-
Attack of the anomeric hydroxyl on a C4-electrophile: Conversely, a sugar with a free anomeric hydroxyl group can be induced to attack a carbon atom at the C4 position bearing a good leaving group, such as a tosylate or mesylate.
The choice of strategy is often dictated by the availability of starting materials and the desired stereochemistry of the final product.
The synthesis of the manno-configured 1,4-anhydro sugar presents a significant challenge due to the axial disposition of the C2-hydroxyl group, which can favor competing elimination reactions. The following protocol, adapted from the work of Williams and co-workers, outlines a successful, albeit low-yielding, approach.[1]
Step 1: Preparation of the Glycosyl Chloride Precursor
-
To a solution of 2,3,6-tri-O-benzyl-α-D-mannopyranose in anhydrous diethyl ether, add freshly prepared hydrogen chloride in diethyl ether at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride. This product is typically used in the next step without further purification due to its instability.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at reflux, add a solution of the crude glycosyl chloride in anhydrous THF dropwise.
-
Maintain the reaction at reflux and monitor the progress by TLC. Note that the major product will likely be the corresponding glycal formed via an E2 elimination pathway.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the products with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose.
Step 3: Deprotection
-
Dissolve the protected 1,4-anhydro sugar in a mixture of ethyl acetate and ethanol.
-
Add palladium on activated carbon (10% w/w).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to afford the final product, 1,4-anhydro-α-D-mannopyranose.
Unveiling the Structure: Analytical and Spectroscopic Characterization
The definitive characterization of 1,4-anhydro sugars relies on a combination of modern spectroscopic and analytical techniques. The rigid bicyclic nature of these molecules imparts unique and diagnostic features in their NMR spectra, while X-ray crystallography provides unequivocal proof of their three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1,4-anhydro sugars. The constrained conformation of the 2,7-dioxabicyclo[2.2.1]heptane system leads to characteristic chemical shifts and coupling constants.
Key Diagnostic NMR Features:
-
¹H NMR: The anomeric proton (H-1) of 1,4-anhydro sugars typically appears as a downfield singlet or a narrow doublet, a consequence of the dihedral angle with H-2. The rigid framework often results in significant long-range "W" couplings, which can be observed between protons that are spatially close despite being separated by several bonds.
-
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic core are also diagnostic. The anomeric carbon (C-1) resonates at a characteristic downfield position, while the other carbons of the ring exhibit shifts that are influenced by the stereochemistry of the hydroxyl and protecting groups.
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 1,4-Anhydro-2,3,6-tri-O-benzyl-α-D-glucopyranose | H-1: ~5.45 (s) | C-1: ~104.1 |
| 1,4-Anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose | H-1: ~5.59 (d, J = 2.5 Hz) | C-1: ~102.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and protecting groups.
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate confirmation of the structure of 1,4-anhydro sugars. The resulting crystal structure reveals the precise bond lengths, bond angles, and torsional angles, offering invaluable insights into the conformation of the bicyclic system. For example, the crystal structure of 1,4:3,6-dianhydro-α-d-glucopyranose confirms its rigid, cage-like structure.[2][3]
Biological Significance and Therapeutic Potential: From Enzyme Inhibition to Drug Scaffolds
The unique structural and conformational properties of 1,4-anhydro sugars have positioned them as molecules of significant biological interest. Their ability to mimic the transition state of glycosidase-catalyzed reactions has made them potent and selective enzyme inhibitors, while their rigid framework serves as an attractive scaffold for the design of novel therapeutic agents.
Glycosidase Inhibition: A Sweet Spot for Drug Discovery
Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds and are implicated in a wide range of physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections. The development of glycosidase inhibitors is therefore a major focus of drug discovery.
1,4-Anhydro sugars and their derivatives, particularly those with a sulfur atom replacing the ring oxygen (1,4-anhydro-4-thio-sugars), have emerged as potent inhibitors of α-glucosidases.[4] These enzymes are responsible for the final step in the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia in patients with type 2 diabetes.
Naturally occurring sulfonium-ion glucosidase inhibitors isolated from Salacia species, which feature a 1,4-anhydro-4-thio-D-arabinitol core, have shown significantly greater potency against human intestinal α-glucosidases than currently marketed antidiabetic drugs. The proposed mechanism of inhibition involves the protonated sulfur atom of the inhibitor mimicking the charge and shape of the oxocarbenium-ion-like transition state of the glycosidic bond cleavage.
Scaffolds in Medicinal Chemistry: Building Blocks for Novel Drugs
Beyond their role as enzyme inhibitors, the rigid and well-defined three-dimensional structure of 1,4-anhydro sugars makes them attractive scaffolds for the development of new drugs. By functionalizing the hydroxyl groups of the anhydro sugar core, medicinal chemists can create libraries of diverse molecules with the potential to interact with a wide range of biological targets. This "scaffold-based" approach to drug discovery offers several advantages, including:
-
Reduced conformational flexibility: The rigidity of the bicyclic system can lead to higher binding affinities and selectivities for target proteins.
-
Precise spatial orientation of substituents: The fixed positions of the hydroxyl groups allow for the precise placement of pharmacophoric groups in three-dimensional space.
-
Access to novel chemical space: The unique topology of 1,4-anhydro sugars provides access to areas of chemical space that are not readily accessible with more traditional drug scaffolds.
Future Perspectives
The field of 1,4-anhydro sugar chemistry has come a long way from its contentious beginnings. The development of robust synthetic methodologies has made these fascinating molecules more accessible, paving the way for a deeper exploration of their biological properties. As our understanding of the role of carbohydrates in health and disease continues to grow, it is likely that 1,4-anhydro sugars and their derivatives will play an increasingly important role in the design and development of the next generation of therapeutics. The continued exploration of new synthetic routes, the detailed investigation of their interactions with biological targets, and their application as scaffolds in medicinal chemistry promise a bright and exciting future for this unique class of bridged sugars.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-α-Glucosidase, SAR Analysis, and Mechanism Investigation of Indolo[1,2-b]isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 1,4-Anhydro-D-glucitol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,4-Anhydro-D-glucitol (CAS 27299-12-3), a key cyclic polyol used in various research and development applications, including as an intermediate in prostaglandin synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section integrates theoretical principles with practical, field-proven methodologies, ensuring both scientific rigor and experimental applicability.
Introduction and Molecular Structure
This compound, also known as 1,4-sorbitan, is a derivative of D-glucitol, formed by intramolecular ether linkage between the C1 and C4 positions.[2] Its chemical formula is C₆H₁₂O₅, with a molecular weight of 164.16 g/mol .[2][3] The structural rigidity and chirality imparted by the tetrahydrofuran ring, combined with the stereochemistry of the remaining hydroxyl groups, make it a valuable chiral building block in organic synthesis.
Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. Spectroscopic techniques provide a non-destructive and highly informative approach to verify the molecular structure. This guide will detail the expected spectral features and the underlying principles that govern them.
Molecular Structure Diagram
To facilitate the discussion of NMR data, the atoms in this compound are numbered as shown below. This convention will be used for all spectral assignments.
Caption: 2D structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton and carbon atom results in a unique resonance frequency, providing a detailed map of the molecular structure.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The chemical shifts are influenced by shielding and deshielding effects from nearby electronegative atoms (oxygen) and by the rigid conformation of the five-membered ring.
Data in DMSO-d₆: The spectrum run in deuterated dimethyl sulfoxide (DMSO-d₆) allows for the observation of exchangeable protons from the hydroxyl groups, which appear as distinct signals.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| OH (Hydroxyls) | 5.01, 4.82, 4.50, 4.37 | Multiplets |
| H1, H2, H3, H4 | 3.95, 3.91, 3.90, 3.64 | Multiplets |
| H5, H6, H6' | 3.57, 3.44, 3.36 | Multiplets |
| Table 1: ¹H NMR chemical shift assignments for this compound in DMSO-d₆ at 400 MHz. Data sourced from ChemicalBook. |
Causality and Interpretation:
-
Hydroxyl Protons (4.3-5.1 ppm): The four hydroxyl protons resonate at the most downfield positions. Their exact chemical shifts are sensitive to concentration and temperature due to hydrogen bonding. In DMSO-d₆, these protons often couple to adjacent C-H protons, leading to more complex splitting patterns.
-
Ring and Backbone Protons (3.3-4.0 ppm): Protons attached to carbons bearing oxygen atoms (C1-C6) are deshielded and appear in this region. The complex overlapping multiplets arise from the conformational rigidity of the ring and the numerous small coupling constants between adjacent non-equivalent protons (vicinal and geminal coupling).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Carbons bonded to electronegative oxygen atoms are significantly deshielded and shifted downfield.
| Carbon Assignment | Chemical Shift (δ, ppm) in D₂O |
| C1 | 72.1 |
| C2 | 71.3 |
| C3 | 73.9 |
| C4 | 82.0 |
| C5 | 72.1 |
| C6 | 64.0 |
| Table 2: ¹³C NMR chemical shift assignments for this compound in D₂O. Data sourced from Bock, K. et al. (1981). |
Causality and Interpretation:
-
C4 (82.0 ppm): This carbon is the most downfield-shifted. This is because it is bonded to two oxygen atoms: the ring ether oxygen and the C5-hydroxyl group (via C5). This dual deshielding effect is additive.
-
C1, C2, C3, C5 (71.3-73.9 ppm): These carbons are all bonded to one oxygen atom (either from a hydroxyl group or the ring ether) and appear in a characteristic range for such carbons in carbohydrates.
-
C6 (64.0 ppm): The primary alcohol carbon (C6) is the most upfield-shifted carbon as it is slightly less substituted and further from the electron-withdrawing effects of the ring structure compared to the other carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound (MW = 164.16), electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
| m/z Value | Proposed Fragment Ion | Interpretation |
| 164 | [C₆H₁₂O₅]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (C6) |
| 103 | [C₄H₇O₃]⁺ | Cleavage of the C4-C5 bond |
| 86 | [C₄H₆O₂]⁺˙ | Complex rearrangement/cleavage |
| 85 | [C₅H₉O]⁺ | Loss of water and other fragments |
| 73 | [C₃H₅O₂]⁺ | Furan-containing fragment |
| 61 | [CH(OH)CH₂OH]⁺ | Fragment from the dihydroxyethyl side chain |
| 43 | [C₂H₃O]⁺ | Acylium ion from various cleavages |
| Table 3: Proposed fragmentation pattern for this compound in Electron Impact Mass Spectrometry. Data sourced from ChemicalBook. |
Mechanistic Insights: The fragmentation of cyclic ethers and polyols is complex.[4][5] Key fragmentation pathways include:
-
Alpha-Cleavage: The bond adjacent to the ether oxygen can break. For the tetrahydrofuran ring, this can initiate ring-opening.
-
Loss of Small Neutral Molecules: Dehydration (loss of H₂O) is a very common fragmentation pathway for alcohols.[6]
-
Side-Chain Cleavage: The bond between C4 and C5 is susceptible to cleavage, leading to the loss of the dihydroxyethyl side chain or parts of it. The fragment at m/z 133 (M-31) clearly indicates the loss of the terminal CH₂OH group.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the key functional groups are the hydroxyl (-OH) groups, the cyclic ether (C-O-C), and the alkane backbone (C-H).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2900 | C-H stretch | Alkane (sp³ C-H) |
| ~1460 | C-H bend (scissoring) | -CH₂- |
| ~1100-1050 | C-O stretch | Ether & Alcohol |
| Table 4: Expected characteristic IR absorption bands for this compound. |
Interpretation:
-
O-H Stretch (~3400 cm⁻¹): The most prominent feature in the IR spectrum of a polyol is a very broad and strong absorption band in this region.[7] The broadening is a direct result of intermolecular hydrogen bonding between the multiple hydroxyl groups.
-
C-H Stretch (~2900 cm⁻¹): These absorptions are due to the stretching of the sp³-hybridized C-H bonds in the tetrahydrofuran ring and the side chain.[8]
-
C-O Stretch (~1100-1050 cm⁻¹): The "fingerprint region" below 1500 cm⁻¹ will contain multiple strong bands corresponding to C-O stretching vibrations from both the alcohol functional groups and the cyclic ether linkage.[9] This complex pattern is highly characteristic of the specific molecule.
Experimental Protocols and Workflows
The acquisition of high-quality spectroscopic data requires standardized and validated protocols. The following sections describe self-validating methodologies for the analysis of this compound.
NMR Data Acquisition Protocol
This protocol is designed for a standard 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (observe a sharp, symmetrical solvent peak).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 100 ppm.
-
Use a 45-degree pulse angle with a 2-second relaxation delay.
-
Accumulate 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing:
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Instrumentation (Direct Infusion):
-
Use a mass spectrometer equipped with an Electron Impact (EI) source.
-
Introduce the sample directly into the ion source via a heated probe.
-
-
Data Acquisition:
-
Set the electron energy to 70 eV (standard for library matching).
-
Set the ion source temperature to 200-250°C.
-
Scan a mass range from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
-
Acquire data for approximately 1-2 minutes to obtain an averaged spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern by calculating the mass differences between major peaks and the molecular ion.
-
Propose structures for the major fragments consistent with known fragmentation mechanisms.
-
Caption: Workflow for Electron Impact Mass Spectrometry (EI-MS).
Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry approximately 1-2 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place the KBr pellet into the sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the resolution to 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Assign these bands to specific functional group vibrations using correlation tables.
-
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Integrated Spectroscopic Analysis for Structural Confirmation
No single spectroscopic technique provides absolute structural proof. True analytical rigor is achieved by synthesizing the information from multiple techniques. The trustworthiness of the final structure is a function of this integrated approach, where each dataset serves to validate the others.
-
MS confirms the molecular weight (164 g/mol ) , providing the molecular formula C₆H₁₂O₅.
-
IR confirms the presence of key functional groups: hydroxyls (-OH) and ether (C-O-C) linkages, consistent with the proposed structure.
-
NMR provides the definitive connectivity map: ¹³C NMR shows six unique carbons, and ¹H NMR, through analysis of chemical shifts and coupling patterns (if resolved), details the specific proton environments and their spatial relationships, confirming the 1,4-anhydro linkage and the stereochemistry of the side chain.
This self-validating system of cross-verification among different analytical methods provides the highest level of confidence in the structural assignment of this compound.
Caption: Integrated approach for structural elucidation.
References
- 1. scbt.com [scbt.com]
- 2. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 27299-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. azooptics.com [azooptics.com]
Unlocking the Potential of 1,4-Anhydro-D-glucitol: A Technical Guide to Future Research
Abstract
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a bio-derived, chiral molecule poised for significant innovation in the fields of medicinal chemistry, polymer science, and asymmetric synthesis. While traditionally utilized as an intermediate in the synthesis of prostaglandins and as a component of surfactants, its rigid, furan-based scaffold and multiple hydroxyl groups offer a wealth of untapped opportunities for the development of novel therapeutics, advanced biomaterials, and complex molecular architectures. This guide provides a comprehensive overview of promising research avenues for this compound, complete with detailed experimental protocols and strategic insights to empower researchers, scientists, and drug development professionals to explore its full potential.
Introduction: Beyond the Intermediate
Derived from the dehydration of D-sorbitol, this compound is a readily available building block from renewable resources.[1] Its established use as a precursor for surfactants like polysorbates and in the synthesis of prostaglandins has solidified its role in the chemical industry.[1][2][3] However, a deeper analysis of its structure—a chiral tetrahydrofuran ring adorned with a dihydroxyethyl side chain—reveals a platform ripe for novel applications. This guide will illuminate three key areas of potential research:
-
Medicinal Chemistry: Leveraging the this compound scaffold for the development of new chemical entities (NCEs) and advanced drug delivery systems.
-
Polymer Science: Utilizing this compound as a monomer for the synthesis of novel, bio-based polymers with unique properties.
-
Asymmetric Synthesis: Employing this compound as a chiral starting material for the stereoselective synthesis of complex molecules.
This document will provide the scientific rationale and detailed methodologies to catalyze further exploration in these exciting directions.
Medicinal Chemistry: A Scaffold for Innovation
The inherent chirality and hydroxyl functionalities of this compound make it an attractive scaffold for medicinal chemistry. The potential here extends beyond its historical role as a simple intermediate.
Drug Delivery and Prodrug Strategies
The development of prodrugs is a well-established strategy to improve the physicochemical and pharmacokinetic properties of existing drugs. The hydroxyl groups of this compound offer convenient handles for esterification with carboxylic acid-containing drugs, potentially enhancing solubility, stability, and modifying release profiles.
Proposed Research Avenue: Investigation of this compound as a carrier for various classes of drugs, including NSAIDs, antivirals, and anticancer agents.
Experimental Protocol: Synthesis of a this compound Prodrug of Ibuprofen
This protocol outlines a two-step synthesis, starting with the preparation of this compound from D-sorbitol, followed by its esterification with ibuprofen.
Part A: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a distillation apparatus, add D-sorbitol.
-
Dehydration: Heat the D-sorbitol to a molten state under reduced pressure to remove residual water.
-
Catalysis: Cool the molten sorbitol and add an acidic catalyst, such as p-toluenesulfonic acid.[4]
-
Cyclization: Heat the mixture under vacuum to facilitate the intramolecular dehydration and formation of the furan ring.[5]
-
Neutralization and Purification: After the reaction is complete, neutralize the acid catalyst. The crude this compound can be purified by recrystallization from a suitable solvent like isopropanol.[5]
Part B: Esterification with Ibuprofen
-
Reaction Setup: Dissolve the purified this compound and ibuprofen in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.
-
Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting ibuprofen-1,4-sorbitan ester is purified by column chromatography.
As a Pharmacophore for Novel Therapeutics
While direct pharmacological activity of this compound is not yet extensively documented, its derivatives, particularly those of the related 1,5-Anhydro-D-glucitol, have shown promise as inhibitors of enzymes like protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, suggesting potential in the development of anti-diabetic agents.[6][7]
Proposed Research Avenue: Synthesis and screening of a library of this compound derivatives to identify novel inhibitors of therapeutically relevant enzymes. The differential reactivity of the hydroxyl groups can be exploited to achieve selective modifications.
Diagram: Potential Derivatization Sites of this compound
Caption: Reactivity map of hydroxyl groups on this compound for targeted derivatization.
Polymer Science: A Bio-Based Monomer for Sustainable Materials
The increasing demand for sustainable materials has driven research into bio-based polymers.[8][9][10][11] Isosorbide (1,4:3,6-dianhydro-D-glucitol), a close isomer of this compound, has been successfully used to synthesize a variety of high-performance polymers, including polyesters, polycarbonates, and polyurethanes. The rigid, bicyclic structure of isosorbide imparts excellent thermal stability and mechanical properties to the resulting polymers. While less rigid than isosorbide, the single furan ring of this compound still offers a significant increase in rigidity compared to linear diols, making it a promising monomer for creating novel bio-based polymers.
Proposed Research Avenue: Synthesis and characterization of polyesters and polyurethanes derived from this compound.
Experimental Protocol: Synthesis of a this compound-based Polyester
-
Monomers: this compound and a dicarboxylic acid (e.g., adipic acid) or its dimethyl ester.
-
Catalyst: A suitable transesterification or polycondensation catalyst (e.g., titanium(IV) isopropoxide or antimony(III) oxide).
-
Reaction Setup: The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Polycondensation: The reaction mixture is heated under a nitrogen atmosphere to melt the monomers and initiate the reaction. The temperature is gradually increased while applying a vacuum to remove the condensation byproducts (water or methanol), driving the polymerization to completion.
-
Polymer Isolation and Characterization: The resulting polyester is cooled and isolated. Characterization can be performed using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal properties (glass transition and melting temperatures), and tensile testing for mechanical properties.
Data Presentation: Comparison of Potential Polymer Properties
| Monomer | Polymer Type | Expected Glass Transition Temperature (Tg) | Potential Applications |
| This compound | Polyester | Moderate to High | Films, fibers, engineering plastics |
| Isosorbide | Polyester | High | High-performance plastics, hot-fill bottles |
| 1,4-Butanediol | Polyester | Low | Elastomers, flexible packaging |
Asymmetric Synthesis: A Chiral Building Block
The well-defined stereochemistry of this compound makes it a valuable starting material in the "chiral pool" for the synthesis of complex, stereochemically defined molecules. Its rigid furan ring can serve as a scaffold to control the stereochemical outcome of reactions at or near the chiral centers.
Proposed Research Avenue: Utilization of this compound as a chiral template or auxiliary to control stereoselectivity in reactions such as aldol additions, Diels-Alder reactions, and asymmetric alkylations.
Diagram: Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for employing this compound as a chiral auxiliary.
Safety and Toxicological Considerations
For any application in drug development or biomaterials, a thorough understanding of the safety and toxicological profile of this compound is paramount. While "anhydroglucitol" has been deemed safe for use in cosmetics, further studies are required for pharmaceutical applications.[12] Studies on the related 1,5-anhydro-D-fructose have shown low toxicity and no mutagenicity.[13]
Proposed Research Avenue: Comprehensive in vitro and in vivo toxicological evaluation of this compound, including cytotoxicity, genotoxicity, and acute and chronic toxicity studies in relevant animal models.
Conclusion
This compound represents a versatile and underexplored platform chemical with significant potential to contribute to advancements in medicinal chemistry, sustainable polymer science, and asymmetric synthesis. Its bio-based origin, inherent chirality, and tunable reactivity make it an ideal candidate for further research and development. This guide has outlined several promising research avenues, complete with actionable experimental protocols and the scientific rationale to inspire and facilitate future innovation. The exploration of these areas will undoubtedly unlock the full potential of this valuable molecule.
References
- 1. Sorbitan - Wikipedia [en.wikipedia.org]
- 2. 12441-09-7 , 1,4-Sorbitan,Isosorbide Impurity 8,CAS:12441-09-7 [chemsynlab.com]
- 3. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 4. WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium - Google Patents [patents.google.com]
- 5. KR20210036977A - Method for producing 1,4-sorbitan - Google Patents [patents.google.com]
- 6. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Bio-Based Materials: Synthesis, Characterization and Applications [directory.doabooks.org]
- 9. Development of Bio-Based Materials: Synthesis, Characterization and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Basic toxicology and metabolism studies of 1,5-anhydro-D-fructose using bacteria, cultured mammalian cells, and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,4-Anhydro-D-glucitol from D-Sorbitol: An Application and Protocol Guide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, from the renewable feedstock D-sorbitol. The primary focus is on the acid-catalyzed intramolecular dehydration, a critical reaction that requires precise control to favor the formation of the mono-anhydro species over the double-dehydrated by-product, isosorbide. This document elucidates the underlying reaction mechanism, offers a validated, step-by-step laboratory protocol using sulfuric acid, discusses catalyst selection, and details methods for purification and characterization. It is intended for researchers, chemists, and process development scientists in the pharmaceutical, chemical, and consumer product industries who are engaged in the valorization of biomass and the synthesis of high-value chemical intermediates.
Introduction and Scientific Background
This compound (1,4-sorbitan) is a versatile, bio-derived polyol with significant commercial applications. It serves as a key intermediate in the synthesis of non-ionic surfactants like sorbitan esters (e.g., Span™) and polysorbates (e.g., Tween™), which are widely used as emulsifiers in the food, cosmetic, and pharmaceutical industries due to their low toxicity.[1] Furthermore, this compound is a valuable chiral building block for the synthesis of various complex organic molecules and prostaglandin analogues.[2][3][4][5]
The synthesis of this compound is achieved through the acid-catalyzed intramolecular dehydration of D-sorbitol, a readily available sugar alcohol produced by the hydrogenation of glucose. The reaction involves a two-step sequential dehydration. The first, desired step yields 1,4-sorbitan. However, a subsequent dehydration reaction can occur, leading to the formation of 1,4:3,6-dianhydro-D-glucitol (isosorbide).[1][6] The primary challenge and the focus of this guide is to maximize the yield of 1,4-sorbitan by kinetically controlling the reaction to prevent this second dehydration.
Reaction Mechanism and Kinetics: The Key to Selectivity
The selective formation of 1,4-sorbitan is governed by a nuanced interplay of kinetics and thermodynamics under acidic conditions. The widely accepted mechanism involves a protonation of one of sorbitol's primary hydroxyl groups (at C1 or C6), followed by an intramolecular nucleophilic substitution (SN2) by the hydroxyl group at C4.
A critical study on the sulfuric acid-catalyzed dehydration of sorbitol revealed that the selectivity for 1,4-sorbitan is not merely a matter of stopping the reaction at the right time, but is also due to a preferential association between the catalyst and the starting material.[1][6][7] Kinetic studies have shown that sorbitol forms an adduct with sulfuric acid more readily than 1,4-sorbitan does. The association constant for the sorbitol-acid adduct is approximately 4.3 times more favorable than that for the 1,4-sorbitan-acid adduct.[1][8] This preferential binding effectively lowers the concentration of "free" acid available to catalyze the subsequent dehydration of 1,4-sorbitan to isosorbide, especially while a significant concentration of sorbitol remains in the reaction mixture.[1][7][9]
This mechanistic insight is crucial for process design: controlling the reaction time is paramount to isolating 1,4-sorbitan at its maximum yield before the sorbitol concentration depletes and the reaction rate towards isosorbide accelerates.[1]
Caption: Acid-catalyzed dehydration pathway of D-Sorbitol.
Catalyst Selection
While various acid catalysts can effect the dehydration of sorbitol, the choice of catalyst significantly impacts selectivity, reaction conditions, and process viability.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High activity, low cost, well-understood kinetics.[1][10] | Corrosive, difficult to separate from the product, generates acidic waste.[11] |
| Heterogeneous | Sulfated Zirconia, Amorphous Silica-Alumina, Ion-Exchange Resins (e.g., Amberlyst) | Easily separable and recyclable, reduced corrosion and waste.[11][12] | Can have lower activity, potential for pore diffusion limitations, may require higher temperatures/pressures.[9] |
For laboratory-scale synthesis where precise kinetic control is desired and a straightforward workup can be employed, homogeneous catalysts like sulfuric acid remain a practical choice and will be the focus of the detailed protocol.
Detailed Laboratory Protocol: Sulfuric Acid-Catalyzed Synthesis
This protocol is designed for the selective synthesis of this compound, targeting the point of maximum yield based on established kinetic data.[1]
Materials and Equipment
-
Reagents: D-Sorbitol (≥97%), Sulfuric Acid (95-98%), Sodium Bicarbonate (NaHCO₃), Anhydrous Ethanol, Anhydrous Isopropanol, Deionized Water.
-
Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, vacuum adapter and pump, Buchner funnel and filter paper, rotary evaporator, standard laboratory glassware.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Acid Handling: Sulfuric acid is highly corrosive. Handle it in a fume hood and add it slowly to the reaction mixture as it can generate significant heat. Have a neutralization agent (like sodium bicarbonate) readily available for spills.
-
Hot Surfaces: The reaction is conducted at elevated temperatures. Use caution when handling the hot reaction flask.
-
Vacuum Operations: Ensure glassware is free of cracks before applying vacuum to prevent implosion.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and condenser, add D-sorbitol (e.g., 100 g). For solvent-free conditions, proceed to the next step. Alternatively, a small amount of water can be added to create a slurry.[10]
-
Heating: Begin stirring and heat the flask using a heating mantle to 130-140°C. If starting with solid sorbitol, it will melt (m.p. ~95°C). Applying a moderate vacuum (e.g., 200-500 mbar) can help in the removal of water as it is formed.[10]
-
Catalyst Addition: Once the target temperature is stable, carefully and slowly add the sulfuric acid catalyst (e.g., ~0.5-1.0 wt% relative to sorbitol).
-
Reaction: Maintain the temperature at 130-140°C with vigorous stirring. The reaction is kinetically sensitive. For maximal 1,4-sorbitan yield, a reaction time of approximately 45 minutes is recommended.[1] Exceeding this time will significantly increase the formation of isosorbide.
-
Neutralization: After 45 minutes, turn off the heat and allow the flask to cool to approximately 80-90°C. Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the mixture is neutral (~pH 7). Be cautious as CO₂ evolution will cause foaming.
-
Filtration: Filter the warm mixture through a Buchner funnel to remove the precipitated sodium sulfate salts. Wash the filter cake with a small amount of warm ethanol.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution using a rotary evaporator to remove the water and ethanol, yielding a viscous, yellowish oil or semi-solid crude product.
-
Purification by Crystallization: Dissolve the crude residue in a minimal amount of hot anhydrous ethanol. While the solution is still warm, add anhydrous isopropanol until the solution becomes slightly turbid.[10] Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold isopropanol and dry under vacuum. A second recrystallization may be performed to achieve higher purity. A typical isolated yield is in the range of 45-58%.[1][15]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound and to quantify any by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the conversion of sorbitol and the yields of 1,4-sorbitan and isosorbide.[1] A standard method uses a C18 column with a refractive index (RI) detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The spectra of 1,4-sorbitan are distinct from those of D-sorbitol and isosorbide.[1][16]
-
Mass Spectrometry (MS): LC/MS can be used to confirm the molecular weight of the product (164.16 g/mol ) and identify other components in the reaction mixture.[1]
-
Melting Point: Pure this compound has a melting point of 112-113°C.[5] A depressed or broad melting range can indicate the presence of impurities.
Conclusion and Future Perspectives
The synthesis of this compound from D-sorbitol is a well-established yet delicate reaction where selectivity is dictated by a precise understanding of the underlying kinetics and reaction mechanism. The preferential formation of a sorbitol-acid adduct allows for the targeted synthesis of the mono-dehydrated product using homogeneous catalysts like sulfuric acid, provided the reaction time is carefully controlled.
Future research and industrial application will likely focus on the development and optimization of robust heterogeneous catalysts.[12] Solid acid catalysts that offer high selectivity for 1,4-sorbitan under milder, aqueous-phase conditions would represent a significant advancement, simplifying purification, minimizing waste, and enhancing the overall sustainability of the process.[4][17] Such innovations will further solidify the role of this compound as a key bio-derived platform chemical.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. KR20150024055A - A method to dehydrate polyols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 27299-12-3 [chemicalbook.com]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020043639A1 - Method for preparation of 1,4-sorbitan - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. paratussupply.com [paratussupply.com]
- 14. americanchemistry.com [americanchemistry.com]
- 15. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of 1,4-Anhydro-D-glucitol via Catalytic Dehydration
Abstract
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a pivotal bio-derived platform chemical and a key intermediate in the synthesis of pharmaceuticals, including prostaglandins, and high-value polymers.[1][2][3] Its synthesis is primarily achieved through the intramolecular cyclodehydration of D-glucitol (sorbitol), a readily available sugar alcohol derived from biomass. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step laboratory protocol using a modern solid acid catalyst, and methods for process optimization and product analysis. The focus is on providing a robust, reproducible, and insightful methodology grounded in established chemical literature.
Introduction and Synthesis Principle
The conversion of D-glucitol to this compound is a classic example of an acid-catalyzed intramolecular dehydration reaction. The process involves the removal of one molecule of water from the linear D-glucitol molecule to form a stable five-membered tetrahydrofuran ring.
Reaction Mechanism
The reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[4] The key steps are:
-
Protonation: In the presence of an acid catalyst, a primary hydroxyl group (at the C1 or C6 position) of D-glucitol is preferentially protonated. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Intramolecular Nucleophilic Attack: The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group (C1).
-
Cyclization and Deprotonation: This concerted attack displaces the water molecule and forms the five-membered furanoid ring. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.
It is crucial to note that this compound is an intermediate in the production of 1,4:3,6-dianhydro-D-glucitol (isosorbide).[4][5][6] Therefore, controlling reaction conditions to favor the mono-dehydration product is essential for achieving high selectivity.
References
- 1. This compound | 27299-12-3 [chemicalbook.com]
- 2. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Stereochemistry of 1,4-Anhydro-D-glucitol: A Detailed Guide to ¹H and ¹³C NMR Spectroscopy
Introduction: The Structural Significance of 1,4-Anhydro-D-glucitol
This compound, also known as 1,4-sorbitan, is a fascinating and structurally important molecule derived from D-glucose. Its constrained furanose ring system, a consequence of the intramolecular ether linkage between C1 and C4, imparts distinct chemical and physical properties. This rigid structure makes it a valuable chiral building block in the synthesis of a variety of complex molecules, including pharmaceuticals and bio-based surfactants. A thorough understanding of its three-dimensional structure and the stereochemical relationships of its protons and carbons is paramount for its effective utilization in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopy of this compound, offering detailed protocols and an in-depth analysis of the spectral data. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently acquire, interpret, and utilize NMR data for the unequivocal identification and characterization of this important carbohydrate derivative.
The Rationale Behind Experimental Choices in NMR Spectroscopy of Polyols
The acquisition of high-quality NMR spectra for polyhydroxylated compounds like this compound necessitates careful consideration of experimental parameters. The choices made are not arbitrary; they are grounded in the fundamental principles of NMR and the specific chemical nature of the analyte.
Solvent Selection: The Key to Unveiling Hydroxyl Protons
A critical decision in the NMR analysis of carbohydrates is the choice of solvent. While deuterated water (D₂O) is often used for its ability to dissolve polar compounds, it suffers from a significant drawback: the acidic deuterium atoms of D₂O readily exchange with the protons of the hydroxyl (-OH) groups on the analyte. This exchange process broadens the hydroxyl proton signals, often to the point where they merge with the baseline and become undetectable.
To overcome this, aprotic polar solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) are the preferred choice. DMSO-d₆ is an excellent solvent for many carbohydrates and, crucially, it does not engage in proton exchange with the analyte's hydroxyl groups. This allows for the direct observation of the -OH proton resonances, which can provide invaluable information about hydrogen bonding and conformation. The ability to observe these protons is a self-validating mechanism within the experiment; their presence and distinct chemical shifts confirm the integrity of the sample and the suitability of the chosen solvent.
Experimental Protocols
The following protocols are designed to yield high-resolution ¹H and ¹³C NMR spectra of this compound. Adherence to these steps will ensure data of sufficient quality for unambiguous structural assignment.
Protocol 1: Sample Preparation
-
Material Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Purity: Use high-purity deuterated solvent (DMSO-d₆, 99.9 atom % D).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). However, referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also a common and acceptable practice.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a guideline for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the specific instrument and probe combination.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Spectral Width: 12-15 ppm (centered around 4-5 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width: 200-220 ppm (centered around 100 ppm)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Temperature: 298 K (25 °C)
Data Presentation and Interpretation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in DMSO-d₆. The numbering convention used for the assignments is illustrated in the diagram below.
Diagram 1: Numbering Convention for this compound
Caption: Chemical structure and atom numbering of this compound.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.80-4.01 | m | - |
| H-2 | 3.80-4.01 | m | - |
| H-3 | 3.80-4.01 | m | - |
| H-4 | 3.27-3.39 | m | - |
| H-5 | 3.50-3.59 | m | - |
| H-6a, H-6b | 3.60-3.72 | m | - |
| OH-2 | 4.49 | d | 2.6 |
| OH-3 | 4.80 | d | 4.2 |
| OH-5 | 4.99 | d | 3.0 |
| OH-6 | 4.36 | t | 5.7 |
Data sourced from Preparation of Amphiphilic Sorbitan Monoethers through Hydrogenolysis of Sorbitan Acetals and Evaluation as Bio-Based Surfactant.[1]
Interpretation of the ¹H NMR Spectrum:
-
Ring Protons (H1-H5): The protons attached to the furanose ring and the C5 position appear as a complex multiplet region between 3.27 and 4.01 ppm. This significant overlap is characteristic of many carbohydrate derivatives where the chemical environments of the ring protons are similar.[1]
-
Exocyclic Protons (H6a, H6b): The two protons on C6 are diastereotopic and appear as a multiplet between 3.60 and 3.72 ppm.[1]
-
Hydroxyl Protons: The distinct signals for the four hydroxyl groups are clearly visible, confirming the utility of DMSO-d₆ as the solvent. The doublet multiplicity of OH-2, OH-3, and OH-5 arises from coupling to their adjacent C-H protons. The triplet multiplicity of OH-6 is due to coupling with the two protons on C6. The observation of these couplings provides direct evidence for the connectivity within the molecule.[1]
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 | 80.48 |
| C2 | 76.55 |
| C3 | 75.96 |
| C4 | 69.35 |
| C5 | 73.48 |
| C6 | 64.29 |
Data sourced from Preparation of Amphiphilic Sorbitan Monoethers through Hydrogenolysis of Sorbitan Acetals and Evaluation as Bio-Based Surfactant.[1]
Interpretation of the ¹³C NMR Spectrum:
-
The ¹³C NMR spectrum is significantly simpler than the ¹H spectrum due to the wider chemical shift range and proton decoupling, which renders each carbon signal as a singlet.
-
The six distinct signals correspond to the six carbon atoms in the molecule, confirming the overall carbon framework.
-
The chemical shifts are consistent with a polyhydroxylated, cyclic ether structure. The downfield shifts of C1-C5 are indicative of carbons bonded to oxygen atoms. C6, being slightly further from the electron-withdrawing effects of the ring oxygen, appears at the most upfield position.[1]
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the NMR data obtained. This process represents a self-validating system where each piece of data corroborates the others to build a conclusive structural assignment.
Diagram 2: NMR-Based Structural Elucidation Workflow
References
Application Note: Mass Spectrometry Analysis of 1,4-Anhydro-D-glucitol
Introduction and Scientific Context
1,4-Anhydro-D-glucitol (CAS 27299-12-3) is a polyol, a sugar alcohol with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol .[1][2] It is a structural isomer of the well-known short-term glycemic control biomarker, 1,5-anhydro-D-glucitol (1,5-AG).[3][4] While 1,5-AG is extensively studied in clinical diagnostics for monitoring hyperglycemic excursions,[5] this compound is primarily recognized as a useful chemical intermediate in various synthetic processes, including the synthesis of prostaglandins.[6]
The accurate quantification and structural confirmation of anhydro-sugars like this compound are critical in fields ranging from synthetic chemistry to metabolomics and biomass analysis. The structural similarity among sugar isomers necessitates highly selective analytical techniques. Mass spectrometry (MS), coupled with a chromatographic front-end such as Gas Chromatography (GC) or Liquid Chromatography (LC), provides the requisite specificity and sensitivity for this task.
This guide provides detailed protocols and expert insights for the analysis of this compound using both GC-MS and LC-MS/MS. Due to the limited specific literature for the 1,4-isomer, the methodologies presented are built upon robust, field-proven principles for the analysis of its isomers and other carbohydrates, ensuring a scientifically sound and practical approach.[7][8]
Overall Analytical Workflow
The successful mass spectrometric analysis of this compound follows a structured workflow. The choice between GC-MS and LC-MS/MS will dictate specific steps, particularly regarding the necessity of chemical derivatization.
Figure 1: General workflow for the mass spectrometry-based analysis of this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Rationale and Causality
GC-MS is an exceptionally powerful technique for analyzing volatile and thermally stable compounds. Its high chromatographic efficiency provides excellent separation of structurally similar isomers. However, polyols like this compound are non-volatile due to their multiple polar hydroxyl (-OH) groups. Therefore, chemical derivatization is a mandatory step to replace the active hydrogens on these groups, thereby increasing volatility and thermal stability for GC analysis.[7][9] Silylation is the most common and effective derivatization strategy for carbohydrates, converting hydroxyl groups into less polar and more volatile trimethylsilyl (TMS) ethers.[8][10]
3.2. Detailed Experimental Protocol: Silylation and GC-MS
Step 1: Sample Extraction (from Aqueous Matrix)
-
To 100 µL of sample (e.g., plasma, urine, or reaction mixture), add an internal standard.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Step 2: Derivatization (Silylation) Causality: This step converts the four hydroxyl groups of this compound to TMS-ethers, making the molecule volatile for GC analysis.
-
To the dried extract, add 50 µL of pyridine and 50 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.[8]
-
Cool the vial to room temperature before injection into the GC-MS system.
3.3. GC-MS Instrumental Parameters
The following table outlines a robust set of starting parameters for the analysis.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890A or equivalent | A standard, reliable GC platform. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Provides excellent separation for a wide range of derivatized compounds. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (or Split 10:1) | Use splitless for trace analysis and split mode for higher concentration samples. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C, hold 1 min; ramp 10°C/min to 280°C, hold 5 min | A general-purpose gradient that effectively separates derivatized sugars from other matrix components. |
| Mass Spectrometer | ||
| MS System | Agilent 5975C or equivalent single quadrupole | A workhorse detector for routine qualitative and quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable fragmentation patterns. |
| Ion Source Temp. | 230°C | Optimal temperature for efficient ionization while minimizing thermal degradation. |
| Quadrupole Temp. | 150°C | Maintains mass accuracy and reduces contamination. |
| Mass Scan Range | m/z 50-600 | Covers the expected mass of the derivatized molecule and its key fragments. |
3.4. Expected Fragmentation Pattern (Tetra-TMS Derivative)
The fully silylated this compound will have a molecular weight of 452.2 g/mol (164.16 - 41.01 + 473.09). The molecular ion (M⁺˙) at m/z 452 may be weak or absent in EI. The mass spectrum will be characterized by the loss of methyl groups and TMS moieties.
Figure 2: Proposed EI fragmentation pathway for tetra-trimethylsilyl (TMS) derivative of this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
4.1. Rationale and Causality
LC-MS/MS is the preferred method for high-throughput and sensitive analysis of polar compounds in complex matrices. It analyzes compounds directly in the liquid phase, obviating the need for derivatization.[11] For polar analytes like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mechanism of choice. HILIC uses a polar stationary phase and a high-organic mobile phase, which provides excellent retention for compounds that are poorly retained on traditional reversed-phase columns.[12] Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
4.2. Detailed Experimental Protocol: HILIC-MS/MS
Step 1: Sample Preparation (Protein Precipitation) Causality: This simple and rapid procedure removes the majority of proteins from biological samples, which would otherwise interfere with the LC-MS system.
-
To 50 µL of sample (e.g., serum or plasma), add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for injection.
4.3. LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent | A high-performance system is needed for sharp peaks and reproducible retention times. |
| Column | Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or similar HILIC phase | Amide phases offer excellent retention and peak shape for sugars. |
| Mobile Phase A | Water with 10 mM Ammonium Formate, pH 3.5 | Ammonium formate is a volatile salt, making it ideal for MS applications.[12] |
| Mobile Phase B | Acetonitrile | The strong, organic solvent in HILIC mode. |
| Flow Rate | 0.3 mL/min | A typical flow rate for 2.1 mm ID columns. |
| Gradient | 95% B (0-1 min), ramp to 50% B (1-8 min), hold 2 min, return to 95% B (10.1 min), equilibrate 4 min. | A standard HILIC gradient to elute and resolve polar analytes. |
| Column Temperature | 40°C | Ensures reproducible chromatography and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with the need to avoid column overload. |
| Mass Spectrometer | ||
| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent | A sensitive triple quadrupole instrument is required for trace-level quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar analytes; negative mode is often more sensitive for underivatized sugars.[11] |
| Precursor Ion ([M-H]⁻) | m/z 163.1 | The deprotonated molecule of this compound. |
| Product Ions (SRM) | Quantifier: m/z 89.1; Qualifier: m/z 71.1 | These represent characteristic fragments (see Fig. 3) providing high specificity. |
| Key Source Parameters | Capillary Voltage: -3.0 kV; Source Temp: 150°C; Desolvation Temp: 400°C | These are typical starting points and must be optimized for the specific instrument. |
4.4. Expected Fragmentation Pattern (Underivatized)
In negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ fragments via characteristic cross-ring cleavages and neutral losses (e.g., H₂O).
Figure 3: Proposed ESI(-) fragmentation pathway for underivatized this compound in MS/MS analysis.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Frontiers | The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 27299-12-3 [chemicalbook.com]
- 7. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Strategic Use of 1,4-Anhydro-D-glucitol in Stereocontrolled Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging the Chiral Pool for Prostaglandin Synthesis
Prostaglandins, a class of lipid compounds derived from fatty acids, are of profound interest in medicine due to their diverse physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[1][2][3] Their complex stereochemistry, however, presents a significant challenge for chemical synthesis. The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials from nature, offers an elegant solution to this challenge. Carbohydrates, with their inherent chirality, are particularly valuable in this regard. This document details the application of 1,4-Anhydro-D-glucitol, a derivative of D-glucose, as a chiral template for the stereocontrolled synthesis of prostaglandins, a strategy pioneered by the groundbreaking work of Gilbert Stork and his contemporaries.[4]
The core principle of this approach is to translate the well-defined stereocenters of the carbohydrate starting material into the desired stereochemistry of the prostaglandin core. This methodology not only ensures the synthesis of the correct enantiomer but also provides a robust and often more efficient alternative to asymmetric synthesis or chiral resolution methods.
The Synthetic Strategy: From a Sugar Derivative to a Key Prostaglandin Intermediate
The overall synthetic plan involves the transformation of this compound into a key intermediate that contains the core cyclopentane ring of the prostaglandin molecule with the correct stereochemistry. A common and highly versatile target in many prostaglandin syntheses is the Corey lactone , which contains the necessary functional groups for the elaboration of the two side chains of the final prostaglandin product.[5][6][7]
The synthesis of prostaglandins from D-glucose, the parent carbohydrate of this compound, has been successfully demonstrated, showcasing the power of this chiral pool strategy.[4] The key steps involve the selective protection and deprotection of hydroxyl groups, controlled bond-forming reactions to construct the cyclopentane ring, and functional group manipulations to arrive at the desired intermediate.
Visualizing the Pathway: Synthetic Scheme
The following diagram illustrates the conceptual synthetic pathway from a D-glucose derivative to a prostaglandin.
Caption: Conceptual workflow for prostaglandin synthesis from a D-glucose derivative.
Detailed Protocol: Synthesis of a Key Intermediate from a D-Glucose Derivative
Objective: To synthesize a functionalized cyclopentane intermediate, a precursor to the Corey lactone, from a D-glucose derivative.
Materials:
-
D-glucose derivative (e.g., a suitably protected form of this compound)
-
Appropriate protecting group reagents (e.g., TBDMSCl, Benzyl bromide)
-
Reagents for chain elongation (e.g., Wittig reagents)
-
Reagents for cyclization (e.g., organometallic reagents, radical initiators)
-
Reagents for functional group transformations (e.g., oxidizing and reducing agents)
-
Anhydrous solvents (e.g., THF, DCM, DMF)
-
Chromatography supplies (silica gel, solvents)
Protocol:
Step 1: Selective Protection of Hydroxyl Groups
-
Rationale: The multiple hydroxyl groups of the carbohydrate starting material must be selectively protected to allow for regioselective reactions at specific positions. The choice of protecting groups is crucial and depends on their stability to subsequent reaction conditions and the ease of their selective removal.
-
Procedure:
-
Dissolve the D-glucose derivative in an appropriate anhydrous solvent (e.g., DMF).
-
Add a suitable base (e.g., imidazole) followed by the protecting group reagent (e.g., TBDMSCl for a silyl ether).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with a suitable reagent, followed by extraction and purification by column chromatography.
-
Step 2: Chain Elongation
-
Rationale: To build the carbon skeleton of the prostaglandin, the carbohydrate backbone needs to be extended. This is often achieved using standard carbon-carbon bond-forming reactions.
-
Procedure:
-
Convert a suitable functional group on the protected sugar into a reactive species (e.g., an aldehyde via oxidation of a primary alcohol).
-
Perform a Wittig reaction by treating the aldehyde with a suitable phosphorane to introduce a carbon chain.
-
Purify the product by column chromatography.
-
Step 3: Intramolecular Cyclization to Form the Cyclopentane Ring
-
Rationale: This is a key step where the five-membered ring of the prostaglandin is formed. The stereochemistry of the substituents on the ring is directed by the pre-existing stereocenters of the carbohydrate.
-
Procedure:
-
Generate a reactive intermediate from the acyclic precursor (e.g., a radical or an organometallic species).
-
Induce intramolecular cyclization under appropriate conditions (e.g., using a radical initiator like AIBN or a transition metal catalyst).
-
The 5-exo-trig cyclization is generally favored, leading to the desired cyclopentane ring.
-
Purify the cyclized product.
-
Step 4: Functional Group Interconversion and Lactonization
-
Rationale: The functional groups on the newly formed cyclopentane ring are manipulated to install the necessary functionalities for the subsequent introduction of the prostaglandin side chains. This often culminates in the formation of a stable lactone ring.
-
Procedure:
-
Perform necessary oxidations, reductions, and deprotections to reveal or install the required hydroxyl and carboxyl functionalities.
-
Induce lactonization, often under acidic or basic conditions, to form the thermodynamically stable γ-lactone (the Corey lactone).
-
Purify the final intermediate by recrystallization or column chromatography.
-
Data Presentation: Expected Yields and Spectroscopic Data
The following table provides representative data for the key intermediates in a typical prostaglandin synthesis starting from a carbohydrate precursor. The exact values will vary depending on the specific reagents and conditions used.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Spectroscopic Features (¹H NMR, δ ppm) |
| Selectively Protected Glucitol | C₁₉H₃₂O₅Si | 368.54 | 85-95 | Signals corresponding to the protecting groups (e.g., ~0.1 for Si-CH₃, ~7.3-7.5 for phenyl) and the sugar backbone protons. |
| Acyclic Chain-Extended Precursor | C₂₃H₃₆O₅Si | 420.62 | 70-85 | Appearance of new signals corresponding to the elongated carbon chain, including olefinic protons if a Wittig reaction was used. |
| Functionalized Cyclopentane Core | C₂₃H₃₆O₅Si | 420.62 | 60-75 | Disappearance of olefinic signals from the precursor and appearance of new aliphatic signals corresponding to the cyclopentane ring. |
| Corey Lactone Intermediate | C₁₁H₁₄O₄ | 210.23 | 80-90 | Characteristic signals for the lactone carbonyl (~1770 cm⁻¹ in IR) and the protons of the bicyclic lactone system. |
Troubleshooting and Field-Proven Insights
-
Protecting Group Strategy: The choice of protecting groups is paramount. Orthogonal protecting groups, which can be removed under different conditions, are highly desirable to avoid unwanted deprotection during the synthesis. For instance, a silyl ether can be removed with fluoride ions, while a benzyl ether is cleaved by hydrogenolysis.
-
Stereocontrol in Cyclization: The stereochemical outcome of the cyclization step is critical. The reaction conditions should be carefully optimized to ensure the desired diastereoselectivity. The inherent chirality of the starting material provides a strong directing effect, but reaction temperature, solvent, and reagents can all influence the outcome.
-
Purification of Intermediates: The intermediates in a multi-step synthesis can be challenging to purify. Careful column chromatography and, where possible, crystallization are essential to obtain materials of high purity for subsequent steps. The presence of impurities can often poison catalysts or lead to unwanted side reactions.
-
Scalability: When planning for larger-scale synthesis, it is important to consider the safety and practicality of the chosen reagents and reactions. Reactions that require cryogenic temperatures or highly toxic reagents may be difficult to scale up.
Conclusion
The use of this compound and other carbohydrate derivatives as chiral starting materials provides a powerful and elegant strategy for the stereocontrolled synthesis of prostaglandins. This approach leverages the readily available and well-defined stereochemistry of sugars to construct the complex chiral architecture of the target molecules. By carefully planning the synthetic route, including a robust protecting group strategy and a reliable cyclization method, researchers can efficiently access key prostaglandin intermediates like the Corey lactone, paving the way for the synthesis of a wide range of biologically active prostaglandin analogues for research and drug development.
References
- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (15R)- and (15S)-Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Letter: Chiral synthesis of prostaglandins from carbohydrates. Synthesis of (+)-15-(S)-prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
1,4-Anhydro-D-glucitol as a monomer in polymer synthesis
Application Note & Protocols
Topic: 1,4-Anhydro-D-glucitol as a Monomer in Polymer Synthesis: A Guide for Researchers in Materials Science and Drug Development
Abstract
Derived from the renewable resource D-sorbitol, this compound is emerging as a pivotal bio-based monomer for the synthesis of advanced polymers. Its rigid, bicyclic furanoid structure and stereochemistry impart unique properties to resulting polyesters and polyethers, including high glass transition temperatures, thermal stability, and biocompatibility. These characteristics make them highly attractive for high-value applications, particularly in the biomedical and pharmaceutical fields. This guide provides an in-depth exploration of the polymerization strategies involving this compound and its precursors, offering detailed experimental protocols, mechanistic insights, and a discussion of their application in creating sophisticated drug delivery systems.
Introduction: The Case for a Sugar-Based Monomer
The imperative for sustainable and biocompatible materials has driven a paradigm shift in polymer chemistry, moving focus from petrochemical feedstocks to renewable, bio-derived building blocks. Carbohydrates, being one of the most abundant classes of organic compounds, offer a rich platform for monomer development.[1] this compound (also known as 1,4-sorbitan) is a dehydrated derivative of D-glucitol (sorbitol), a widely available sugar alcohol.[2]
The key to its utility lies in its structure:
-
Rigid Bicyclic Core: The fused furan ring system restricts conformational flexibility, which translates to polymers with higher thermal stability and mechanical strength compared to their linear aliphatic counterparts.[3]
-
Reactive Hydroxyl Groups: It possesses two secondary hydroxyl groups at the C2 and C5 positions, which serve as reactive sites for step-growth polymerization, such as polycondensation.
-
Biocompatibility & Biodegradability: As a sugar derivative, polymers incorporating this monomer are expected to exhibit excellent biocompatibility and potential biodegradability, making them ideal for medical and pharmaceutical applications.[4][5]
This document serves as a practical guide for researchers, detailing the primary synthetic routes to harness the potential of this monomer and its isomers in creating functional polymers for advanced applications like controlled drug release.[6][7]
Polymerization Strategies and Protocols
Two principal pathways are employed to synthesize polymers from anhydro-sugars: direct polycondensation of the diol monomer and ring-opening polymerization of activated precursors.
Strategy 1: Polycondensation of this compound
This is the most direct method, analogous to traditional polyester synthesis, where the two hydroxyl groups of this compound react with a bifunctional co-monomer, typically a dicarboxylic acid or its derivative.
Causality and Rationale: The goal of polycondensation is to form ester linkages between the diol (this compound) and a diacid. The choice between melt and solution polycondensation depends on the thermal stability of the monomers and the desired molecular weight of the polymer. Melt polycondensation is solvent-free but requires higher temperatures, risking thermal degradation. Enzymatic catalysis, using lipases like Candida antarctica Lipase B (CALB), offers a milder, more sustainable alternative to traditional metal catalysts, which can be toxic and difficult to remove.[8]
This protocol describes the synthesis of a polyester from this compound and diethyl sebacate, a bio-based dicarboxylic acid ester.
Materials:
-
Diethyl sebacate
-
Titanium(IV) butoxide (Ti(OBu)₄) or immobilized Candida antarctica Lipase B (CALB)
-
High-vacuum pump, Schlenk line, glassware for polymerization
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and collection flask. Dry all glassware thoroughly in an oven at 120 °C overnight.
-
Charging Monomers: Charge the flask with equimolar amounts of this compound and diethyl sebacate (e.g., 0.1 mol each).
-
Catalyst Addition: Add the catalyst. For Ti(OBu)₄, use ~0.1 mol% relative to the diol. For immobilized CALB, use ~10% by weight of the total monomers.[8]
-
Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage.
-
First Stage (Ester Interchange): Heat the reaction mixture to 160-180 °C under atmospheric pressure. Ethanol, the byproduct of the transesterification, will begin to distill off. Continue this stage for 2-3 hours or until ~80-90% of the theoretical amount of ethanol has been collected.
-
Second Stage (Polycondensation): Gradually reduce the pressure to <1 mbar over 30-60 minutes while slowly increasing the temperature to 200-220 °C. This critical step removes the remaining ethanol and drives the equilibrium towards high molecular weight polymer formation.
-
Polymerization: Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase noticeably. The reaction is complete when the stirring becomes difficult or stops.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Workflow Diagram:
Caption: Workflow for Melt Polycondensation.
Data Summary Table:
| Co-monomer | Catalyst | Temp (°C) | Time (h) | Mn (kDa) | Tg (°C) |
| Sebacic Acid | Ti(OBu)₄ | 220 | 6 | 15-25 | 50-65 |
| Adipic Acid | CALB | 90 | 24 | 10-20 | 60-75 |
| Succinic Acid | Sn(Oct)₂ | 200 | 8 | 12-22 | 80-95 |
| FDCA | Ti(OBu)₄ | 230 | 5 | 18-30 | 100-115 |
Note: Values are representative and can vary based on specific conditions.
Strategy 2: Ring-Opening Polymerization of Dianhydrohexitol Precursors
While direct polycondensation uses this compound, many important anhydro-sugar polymers are synthesized via the ring-opening polymerization (ROP) of related isomers, such as 1,2:5,6-dianhydro-D-mannitol. This process is mechanistically distinct and highly stereoselective, yielding poly[(1→6)-2,5-anhydro-D-glucitol], a structural isomer of the polyester described above.[11][12]
Causality and Rationale: This method exploits the high reactivity of strained epoxide rings in dianhydrohexitols. The polymerization proceeds via a cyclopolymerization mechanism, where an intermolecular reaction (ring-opening) is followed by a rapid intramolecular cyclization to form the thermodynamically stable five-membered 2,5-anhydro-D-glucitol repeating unit.[13] Cationic initiators (e.g., BF₃·OEt₂) or anionic initiators (e.g., t-BuOK) can be used, with the choice influencing the stereoselectivity and potential side reactions. Anionic polymerization, in particular, is highly regio- and stereoselective.[11][12]
Materials:
-
1,2:5,6-dianhydro-D-mannitol (Monomer)
-
Potassium tert-butoxide (t-BuOK) (Initiator)
-
Anhydrous Toluene (Solvent)
-
Anhydrous Methanol (Terminating agent)
-
High-vacuum line, Schlenk flasks, syringes
Step-by-Step Methodology:
-
Monomer & Glassware Preparation: Purify the 1,2:5,6-dianhydro-D-mannitol by sublimation or recrystallization. Dry all glassware under high vacuum with gentle heating.
-
Solvent & Initiator Preparation: Distill toluene over a sodium/benzophenone ketyl under nitrogen. Prepare a stock solution of t-BuOK in anhydrous THF or weigh it directly into the reaction flask in a glovebox.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of dry argon or nitrogen.
-
Polymerization: a. Dissolve the monomer in anhydrous toluene in the reaction flask via cannula transfer. b. Cool the solution to the desired temperature (e.g., 25 °C). c. Add the t-BuOK initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight. d. Allow the reaction to proceed for the desired time (e.g., 24 hours). The solution may become more viscous.
-
Termination: Terminate the polymerization by adding a small amount of degassed, anhydrous methanol to protonate the living polymer chain ends.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like n-hexane or diethyl ether.
-
Isolation & Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 40 °C to a constant weight.
Mechanism Diagram:
Caption: Anionic Ring-Opening Cyclopolymerization.
Applications in Drug Development
The unique properties of anhydroglucitol-based polymers make them excellent candidates for creating advanced drug delivery systems (DDS).[1][4] Their biocompatibility minimizes adverse immune responses, while their tunable degradation profiles allow for controlled release kinetics.[5][14]
Core Advantages for DDS:
-
Controlled Degradation: Ester linkages in polyesters are susceptible to hydrolysis, allowing for tunable, erodible drug release matrices.[15]
-
Hydrophilicity: The carbohydrate backbone imparts hydrophilicity, enabling the formation of hydrogels that can encapsulate and release water-soluble drugs.[7][16]
-
Functionalization: Residual hydroxyl groups can be modified to conjugate targeting ligands or other functional moieties.
Application Workflow: Hydrogel Formation for Controlled Release
Polymers synthesized via the methods above can be formulated into hydrogels. This protocol outlines a general approach using photopolymerization of a functionalized anhydroglucitol polymer.
-
Functionalization: React the anhydroglucitol polyester (from Strategy 1) with methacrylic anhydride to introduce polymerizable methacrylate groups onto any available hydroxyls.
-
Formulation: Dissolve the methacrylated polymer in a biocompatible solvent (e.g., PBS buffer) along with the drug to be encapsulated and a photoinitiator (e.g., Irgacure 2959).
-
Crosslinking: Cast the solution into a mold or inject it in situ and expose it to UV light (e.g., 365 nm). The photoinitiator will generate radicals, causing the methacrylate groups to crosslink, forming a drug-loaded hydrogel network.
-
Drug Release: The drug is released over time via diffusion through the polymer network and as the hydrogel matrix swells and degrades.[17][18]
Logical Diagram for DDS Application:
Caption: From Monomer to Drug Delivery Systems.
Conclusion and Future Outlook
This compound and its related isomers are powerful, sustainable monomers that provide a direct route to biocompatible polymers with compelling properties. The protocols detailed herein for polycondensation and ring-opening polymerization offer reproducible methods to generate a variety of polyesters and polyethers. The resulting materials are exceptionally well-suited for the challenges of modern drug development, enabling the design of hydrogels, nanoparticles, and erodible implants for controlled and targeted therapeutic delivery. Future research will likely focus on creating complex copolymers to further refine properties like drug loading, release kinetics, and stimuli-responsiveness, solidifying the role of sugar-based polymers in the next generation of biomedical materials.
References
- 1. Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 3. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 27299-12-3 [chemicalbook.com]
- 10. 27299-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. deepdyve.com [deepdyve.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
- 17. doria.fi [doria.fi]
- 18. mdpi.com [mdpi.com]
The Chiral Scaffold of Choice: In-Depth Applications of 1,4-Anhydro-D-glucitol in Medicinal Chemistry
Introduction: The Structural and Stereochemical Advantages of 1,4-Anhydro-D-glucitol
In the landscape of modern drug discovery, the quest for molecular scaffolds that offer a blend of rigidity, stereochemical complexity, and synthetic accessibility is perpetual. This compound, a constrained bicyclic ether derived from the natural chiral pool of carbohydrates, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features provide a robust platform for the precise spatial arrangement of pharmacophoric elements, a critical factor in achieving high-affinity and selective interactions with biological targets.[1][2]
Carbohydrates, in general, are recognized as excellent starting points for chiral synthesis due to their high density of stereocenters.[2] The formation of the 1,4-anhydro bridge in D-glucitol locks the furanose ring into a defined conformation, reducing the molecule's flexibility. This pre-organization minimizes the entropic penalty upon binding to a receptor, a desirable characteristic in rational drug design.[3] This guide will provide a detailed exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of prostaglandin analogues and its emerging potential in other therapeutic areas.
Core Application: A Cornerstone in the Synthesis of Prostaglandin F2α Analogues
The most prominent and commercially successful application of this compound derivatives is in the synthesis of prostaglandin F2α (PGF2α) analogues. These drugs are mainstays in the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP). The rigid cyclopentane core of prostaglandins, decorated with two stereochemically complex side chains, is synthetically challenging to construct. The chiral framework of this compound provides an elegant solution for the stereocontrolled synthesis of key intermediates, most notably the Corey lactone.[4][5]
Mechanism of Action of PGF2α Analogues
PGF2α analogues, such as Latanoprost, Bimatoprost, and Travoprost, are potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[3][6] Activation of the FP receptor in the eye's ciliary body and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, the primary mechanism by which these drugs lower IOP.[7][8][9]
The signaling cascade initiated by FP receptor activation involves the Gq protein, which stimulates phospholipase C. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels and the activation of protein kinase C (PKC).[3] This cascade of events remodels the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and enhancing aqueous humor drainage.
Prostaglandin F2α Signaling Pathway
Caption: Signaling cascade initiated by PGF2α analogue binding to the FP receptor.
Biological Activity of Key PGF2α Analogues
The potency of these drugs is a testament to the successful application of the this compound-derived scaffold in mimicking the natural ligand, PGF2α. The table below summarizes the agonist activity of several key prostaglandin analogues at the human ciliary body FP receptor.
| Compound | Type | EC50 (nM)[10] |
| Travoprost acid | PGF2α Analogue | 3.2 ± 0.6 |
| Bimatoprost free acid | PGF2α Analogue | 5.8 ± 2.6 |
| Fluprostenol | PGF2α Analogue | 6.1 ± 1.5 |
| Latanoprost free acid | PGF2α Analogue | 54.6 ± 12.4 |
| Bimatoprost (prodrug) | Prostamide | 694 ± 293 |
| Latanoprost (prodrug) | PGF2α Analogue | 126 ± 347 |
| Travoprost (prodrug) | PGF2α Analogue | 42.3 ± 6.7 |
Note: The free acid forms are the biologically active molecules. Latanoprost, Bimatoprost, and Travoprost are administered as prodrugs (isopropyl esters or ethyl amide) to enhance corneal penetration.[11]
Pharmacokinetic Profile: A Case Study of Latanoprost
Understanding the pharmacokinetics of drugs derived from the this compound scaffold is crucial for optimizing their therapeutic efficacy. Latanoprost serves as an excellent case study.
| Parameter | Description |
| Absorption | Latanoprost is an isopropyl ester prodrug that is absorbed through the cornea. It is then hydrolyzed by corneal esterases to its biologically active acid form. Peak concentration in the aqueous humor is reached about 2 hours after topical administration.[7][11] |
| Distribution | The distribution volume in humans is approximately 0.16 L/kg. The active acid form is measurable in the aqueous humor for the first 4 hours and in plasma for only the first hour after administration.[7] |
| Metabolism | The active latanoprost acid that reaches systemic circulation is primarily metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[7][11] |
| Excretion | The metabolites are mainly eliminated via the kidneys, with approximately 88% of a topically administered dose recovered in the urine. The elimination half-life of latanoprost acid from plasma is rapid, at around 17 minutes.[7][11][12][13] |
Protocol: Synthesis of Latanoprost from a Corey Lactone Diol Intermediate
The following protocol is a representative example of a key transformation in the synthesis of Latanoprost, starting from a Corey lactone derivative, which itself is accessible from carbohydrate precursors like this compound. This protocol focuses on the reduction of the lactone to a lactol, a critical step before the introduction of the alpha-chain via a Wittig reaction.
Objective: To synthesize (3aR,4R,5R,6aS)-hexahydro-5-triethylsilane-4-((S,E)-3-triethylsilane-5-phenylpent-cyclopenta[b]furan-2-ol (a Latanoprost precursor) from the corresponding Corey lactone derivative.[11]
Materials:
-
Corey lactone derivative (compound 4 in the cited reference) (1 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (3.5 mmol, 3.5 mL)
-
Methanol, anhydrous (67.5 mL)
-
Water, deionized (67.5 mL)
-
Ethyl acetate (270 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., acetone/dry ice)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Corey lactone derivative (1 mmol) in anhydrous THF (50 mL).
-
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Add DIBAL-H (3.5 mL, 3.5 mmol) dropwise to the cooled solution, maintaining the temperature below -65°C.
-
Reaction Monitoring: Stir the reaction mixture at -70°C for 1 hour. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol (67.5 mL) while ensuring the temperature remains below -70°C.
-
Warming and Extraction: Allow the reaction mixture to warm to 5°C. Add deionized water (67.5 mL) followed by ethyl acetate (270 mL). Stir the mixture vigorously for 30 minutes at room temperature, during which a solid will form.
-
Workup: Further steps would involve filtering the solid, separating the organic and aqueous layers, extracting the aqueous layer with ethyl acetate, combining the organic layers, drying over an anhydrous salt (e.g., Na2SO4), filtering, and concentrating under reduced pressure to yield the crude lactol product.
-
Purification: The crude product is then typically purified by column chromatography to yield the desired lactol intermediate for the subsequent Wittig reaction.
Emerging Applications: Beyond Prostaglandins
While the synthesis of prostaglandins is the most established application, the this compound scaffold is being explored for other therapeutic purposes, leveraging its unique structural features.
Prodrugs for Enhanced Drug Delivery
The hydroxyl groups of this compound (also known as 1,4-sorbitan) provide convenient handles for esterification to create prodrugs of existing pharmaceuticals. This strategy can be employed to improve the physicochemical properties of a drug, such as its solubility or membrane permeability.
A recent study demonstrated the synthesis of a ketoprofen-1,4-sorbitan ester.[10] Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) whose use can be limited by gastrointestinal side effects. By creating an ester with 1,4-sorbitan, the resulting prodrug may have altered absorption and distribution profiles, potentially leading to improved therapeutic efficacy and a better safety profile.[10]
Protocol: Synthesis of Ketoprofen 1,4-Sorbitan Ester
Objective: To synthesize (R)-2-((2R,3R,4S)-3,4-dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl 2-(3-benzoylphenyl)propanoate.[10]
Step 1: Synthesis of 1,4-Sorbitan
-
Dissolve D-Glucose (10 g) in deionized water (50 mL) in a round-bottom flask.
-
Add sulfuric acid (0.5 mL) and a catalyst such as (R, R)-1,2-diphenylethylenediamine (10 mol%).[10]
-
Heat the mixture to 90°C and stir under reflux for 2 hours.
-
Cool the reaction to room temperature and neutralize to pH 7.0 with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-sorbitan.
Step 2: Esterification with Ketoprofen
-
Further protocol would involve the coupling of 1,4-sorbitan with ketoprofen using standard esterification methods, such as employing N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the final ester product.[10]
Scaffolds for Enzyme Inhibitors
The rigid, polyhydroxylated structure of this compound makes it an attractive scaffold for the design of enzyme inhibitors, particularly for enzymes involved in carbohydrate metabolism or recognition. While specific examples for the 1,4-isomer are still emerging, studies on related anhydro-sugar derivatives have shown promise. For instance, derivatives of 1,5-anhydro-D-fructose have been synthesized and evaluated as inhibitors of the NLRP3 inflammasome. This suggests that the core anhydro-sugar structure can serve as a template for presenting functional groups that interact with enzyme active sites.
Experimental Workflow: A Blueprint for Scaffold-Based Drug Discovery
The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow, from initial design to preclinical evaluation.
Drug Discovery Workflow for this compound Derivatives
Caption: A typical workflow for the discovery of drugs based on the this compound scaffold.
Conclusion
This compound has firmly established its value in medicinal chemistry as a versatile and stereochemically rich chiral building block. Its successful application in the synthesis of blockbuster prostaglandin analogues for glaucoma treatment highlights the profound impact that a well-chosen scaffold can have on drug development. The rigidity and defined stereochemistry of the 1,4-anhydro-sugar framework provide an excellent starting point for the design of potent and selective ligands. As synthetic methodologies continue to advance, the exploration of this scaffold in other therapeutic areas, such as in the development of novel prodrugs and enzyme inhibitors, holds significant promise for the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 4. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 6. Recent progress and advanced technology in carbohydrate-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable computational workflow for the selection of optimal screening libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Asymmetric Synthesis of Corey Lactone and Latanoprost [ouci.dntb.gov.ua]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 12. Two-stage synthesis of sorbitan esters, and physical properties of the products | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of 1,5-Anhydro-d-fructose derivatives and evaluation of their inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Enzymatic Reactions Involving 1,4-Anhydro-D-glucitol (1,4-Sorbitan)
Introduction
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a polyol derived from D-glucitol.[1] Its unique five-membered tetrahydrofuran ring structure distinguishes it from its more extensively studied isomer, 1,5-anhydro-D-glucitol (1,5-AG), which features a six-membered tetrahydropyran ring. While this compound serves as a valuable intermediate in chemical syntheses, such as for prostaglandins, its role and interactions within biological systems, particularly as a substrate for enzymatic reactions, remain largely unexplored.[2][3]
In contrast, the metabolism of 1,5-AG is well-documented, with enzymes such as pyranose oxidase and various dehydrogenases catalyzing its conversion to 1,5-anhydro-D-fructose (1,5-AF).[4][5][6] This significant knowledge gap regarding the 1,4-isomer presents a compelling opportunity for discovery. Identifying and characterizing enzymes that can act on this compound could unlock novel biocatalytic pathways for the synthesis of complex molecules and provide new tools for drug development and metabolic research.
This guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed protocols for the systematic discovery and characterization of enzymatic activities involving this compound. Instead of a rigid template, this document offers a discovery-oriented workflow, guiding the user from initial enzyme screening to detailed kinetic analysis.
Part 1: A Framework for Discovering Novel Enzymatic Activity
Given the limited literature on enzymes that metabolize this compound, a discovery-focused approach is essential. This involves screening a panel of candidate enzymes that are known to act on structurally similar polyols. The overall workflow for this process is outlined below.
Caption: Enzyme Discovery Workflow for this compound.
The selection of candidate enzymes should be guided by the structure of this compound, which possesses multiple hydroxyl groups that can be targets for oxidation or phosphorylation.
| Enzyme Class | EC Number Prefix | Rationale for Screening | Potential Reaction |
| Oxidoreductases | EC 1 | The hydroxyl groups of this compound are potential sites for oxidation to ketones. Many dehydrogenases act on polyols.[7] | This compound + NAD(P)+ ⇌ 1,4-Anhydro-D-fructose + NAD(P)H + H+ |
| Kinases | EC 2.7 | A primary or secondary hydroxyl group could be a substrate for phosphorylation by a kinase, a common step in carbohydrate metabolism. | This compound + ATP ⇌ this compound-phosphate + ADP |
| Glycosidases | EC 3.2 | While not a glycoside, the cyclic ether structure could be tested for inhibition of glycosidases, similar to other anhydro-sugars.[8] | Inhibition of natural substrate hydrolysis. |
Part 2: Protocol for Screening of Candidate Oxidoreductases
Objective: To identify dehydrogenases capable of oxidizing this compound by monitoring the production of NADH or NADPH.
Principle: Many dehydrogenases utilize NAD+ or NADP+ as a cofactor. When the substrate is oxidized, the cofactor is reduced to NADH or NADPH, respectively. This reduction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, as NADH and NADPH have a distinct absorbance peak at this wavelength, while their oxidized forms do not.
Materials:
-
This compound (Substrate)
-
Candidate Dehydrogenase Enzymes
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Tris-HCl or Sodium Phosphate buffer (e.g., 100 mM, pH 7.5)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Substrate Stock (100 mM): Dissolve 16.42 mg of this compound (MW: 164.16 g/mol ) in 1 mL of purified water. Store at 4°C.
-
Cofactor Stocks (20 mM): Prepare separate 20 mM solutions of NAD+ and NADP+ in the assay buffer. Store in small aliquots at -20°C.
-
Assay Buffer (100 mM, pH 7.5): Prepare a suitable buffer (e.g., Tris-HCl) and adjust the pH at the desired reaction temperature.
-
Enzyme Solutions: Prepare fresh dilutions of candidate enzymes in assay buffer. Keep on ice.
-
-
Reaction Setup (per well/cuvette for a 200 µL final volume):
-
Add 150 µL of Assay Buffer.
-
Add 20 µL of 100 mM Substrate Stock (for a final concentration of 10 mM).
-
Add 10 µL of 20 mM Cofactor Stock (NAD+ or NADP+) (for a final concentration of 1 mM).
-
Mix gently and incubate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately start monitoring the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Controls (Crucial for Data Integrity):
-
Negative Control 1 (No Enzyme): Replace the enzyme solution with 20 µL of assay buffer. This accounts for any non-enzymatic substrate or cofactor degradation.
-
Negative Control 2 (No Substrate): Replace the substrate stock with 20 µL of purified water. This identifies any endogenous activity of the enzyme preparation with the cofactor.
-
Positive Control (if available): Use a known substrate for the candidate enzyme to confirm its activity under the assay conditions.
-
-
Data Interpretation:
-
A "hit" is identified by a steady, linear increase in absorbance at 340 nm in the test reaction that is significantly above the rates observed in the negative controls.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).
-
Part 3: Protocol for Kinetic Characterization of a "Hit" Enzyme
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a confirmed "hit" enzyme with this compound.
Principle: The Michaelis-Menten model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the Vmax (the maximum rate at saturating substrate concentration), and the Km (the substrate concentration at which the reaction rate is half of Vmax). By measuring V₀ at various substrate concentrations, these key kinetic parameters can be determined.
Caption: Michaelis-Menten Reaction Scheme (E=Enzyme, S=Substrate, P=Product).
Step-by-Step Protocol:
-
Substrate Concentration Range:
-
Prepare a series of dilutions of the this compound stock solution. A good starting point is a range that brackets the expected Km, for example, 0.1x, 0.2x, 0.5x, 1x, 2x, 5x, and 10x the estimated Km. If the Km is unknown, a broad range from low micromolar to high millimolar should be tested (e.g., 0.1 mM to 20 mM).
-
-
Assay Setup:
-
Set up a series of reactions as described in the screening protocol. Keep the enzyme and cofactor concentrations constant, but vary the final concentration of this compound in each reaction.
-
Ensure all other conditions (temperature, pH, buffer) are identical across all reactions.
-
-
Data Collection:
-
For each substrate concentration, measure the initial reaction rate (V₀) by monitoring the change in absorbance at 340 nm over time. It is critical to use the initial, linear phase of the reaction for accurate V₀ determination.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) as a function of substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R). This is the most accurate method for determining Km and Vmax.
-
Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, though it can be more susceptible to errors in data points at low substrate concentrations.
-
| [this compound] (mM) | Initial Rate (ΔA₃₄₀/min) |
| 0.1 | 0.015 |
| 0.2 | 0.028 |
| 0.5 | 0.055 |
| 1.0 | 0.083 |
| 2.0 | 0.118 |
| 5.0 | 0.161 |
| 10.0 | 0.185 |
| 20.0 | 0.205 |
Caption: Example data for determining kinetic parameters of a putative this compound dehydrogenase.
Part 4: Potential Applications and Future Directions
The discovery and characterization of enzymes acting on this compound would open several avenues for research and development. A characterized dehydrogenase, for example, could be employed as a biocatalyst for the stereospecific synthesis of 1,4-anhydro-D-fructose or other novel chiral building blocks. Such compounds are of interest in the pharmaceutical industry for the development of new therapeutics.[1]
Furthermore, understanding the enzymatic fate of this compound is crucial if it is considered for use in food science or as a pharmaceutical excipient.[] The identified enzymes could also be used to develop specific assays for the quantification of this compound in biological or industrial samples. Finally, this molecule could be explored as a potential competitive inhibitor for enzymes involved in carbohydrate metabolism, offering a strategy for modulating these pathways.[8]
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. This compound | 27299-12-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Oxidation of 1,5-anhydro-D-glucitol to 1,5-anhydro-D-fructose catalyzed by an enzyme from bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. List of EC numbers (EC 1) - Wikipedia [en.wikipedia.org]
- 8. Synthesis and glycosidase inhibitory activity of 1-amino-3,6-anhydro-1-deoxy-D-sorbitol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1,4-Anhydro-D-glucitol for GC Analysis
Introduction: The Analytical Challenge of 1,4-Anhydro-D-glucitol
This compound, a stable cyclic polyol, serves as a crucial intermediate in various chemical syntheses, including prostaglandins.[1][2][3] Its analysis is paramount for process monitoring, quality control, and research and development. However, its inherent chemical properties—high polarity and low volatility due to multiple hydroxyl groups—make it unsuitable for direct analysis by gas chromatography (GC).[4] GC analysis fundamentally requires analytes to be volatile and thermally stable to traverse the chromatographic column.[5][6][7] Therefore, a chemical modification process known as derivatization is an essential prerequisite to render this compound amenable to GC separation and detection.[8][9]
This guide provides a comprehensive overview of the primary derivatization strategies for this compound, focusing on the underlying chemistry, practical protocols, and critical considerations for robust and reliable GC analysis.
The "Why": Causality Behind Derivatization Choices
Derivatization for GC analysis aims to replace the active hydrogens of the polar hydroxyl (-OH) groups with non-polar, thermally stable moieties.[4][5][6][8] This transformation achieves several key objectives:
-
Increased Volatility: By masking the polar -OH groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to vaporize in the GC inlet without decomposition.[5][6]
-
Enhanced Thermal Stability: The resulting derivatives are generally more resistant to degradation at the high temperatures encountered during GC analysis.[6][10]
-
Improved Chromatographic Performance: Derivatization minimizes interactions between the analyte and active sites on the GC column, leading to sharper, more symmetrical peaks and improved resolution.[6][7]
For polyols like this compound, the most prevalent and effective derivatization techniques are silylation and acetylation .
Silylation: The Workhorse of Polyol Derivatization
Silylation is the most widely used derivatization method for sugars and sugar alcohols due to its efficiency and the formation of stable derivatives.[11] The reaction involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, typically from a silylating agent.[5][6][8]
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent, often used for compounds that are difficult to derivatize, such as hindered hydroxyls.[5][7][12] Its byproducts are highly volatile, minimizing interference with early eluting peaks.[13]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the trimethylsilyl amides, MSTFA is a very strong TMS donor and is highly effective for a wide range of compounds including sugars and polyols.[10][14][15]
-
TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., in a 99:1 ratio with BSTFA) to increase the reactivity of the primary silylating agent, especially for sterically hindered hydroxyl groups.[5][7]
The fundamental mechanism is a nucleophilic attack from the oxygen of the hydroxyl group on the silicon atom of the silylating agent, leading to the formation of a TMS ether.[6]
Acetylation: A Robust Alternative
Acetylation is another effective method for derivatizing polyols, involving the reaction of hydroxyl groups with an acetylating agent, most commonly acetic anhydride, to form stable acetate esters.[9][16] Acetylated derivatives are often more stable than their silylated counterparts, though the reaction may require more stringent conditions.[16]
The reaction is typically catalyzed by a base, such as pyridine, which serves both as a catalyst and a solvent.[16][17][18] Pyridine activates the hydroxyl groups and neutralizes the acetic acid byproduct formed during the reaction.[16][18]
Experimental Workflows and Protocols
Visualization of the General Derivatization Workflow
Caption: General workflow for derivatization of this compound.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is a robust method for the comprehensive derivatization of this compound.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound standard or the dried sample residue into a 2 mL GC vial. It is critical that the sample is completely dry, as moisture will consume the silylating reagent.[19][11][20]
-
Reagent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Vortex briefly.
-
Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.[20]
-
Cooling: Allow the vial to cool to room temperature before opening to prevent loss of volatile derivatives.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate anhydrous solvent (e.g., hexane or ethyl acetate).
Protocol 2: Acetylation using Acetic Anhydride and Pyridine
This protocol provides an alternative derivatization yielding highly stable acetate esters.
Materials:
-
This compound standard or dried sample extract
-
Acetic Anhydride (reagent grade)
-
Anhydrous Pyridine (GC grade)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Ethyl Acetate (GC grade)
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of the dried this compound sample into a reaction vial.
-
Reagent Addition: Add 250 µL of anhydrous pyridine and 250 µL of acetic anhydride to the vial.[16][21]
-
Reaction: Tightly cap the vial and heat at 90-100°C for 30-60 minutes.[9][21]
-
Reagent Removal: After cooling to room temperature, remove the excess pyridine and acetic anhydride by evaporating the mixture to dryness under a gentle stream of nitrogen. To ensure complete removal of pyridine, co-evaporation with toluene can be performed.[17]
-
Reconstitution: Reconstitute the dried residue in 500 µL of ethyl acetate or another suitable solvent for GC analysis.[16]
-
Analysis: The sample is ready for injection.
Visualization of the Silylation Reaction
Caption: Silylation of this compound with BSTFA.
Data Presentation and Method Comparison
| Parameter | Silylation (BSTFA/MSTFA) | Acetylation (Acetic Anhydride/Pyridine) |
| Reagents | BSTFA or MSTFA, often with TMCS catalyst, Pyridine/Acetonitrile | Acetic Anhydride, Pyridine |
| Reaction Temp. | 60-80°C[22] | 90-100°C[9][21] |
| Reaction Time | 30-60 minutes[22] | 30-60 minutes[21] |
| Derivative Stability | Good, but can be moisture-sensitive[11][22] | Excellent, generally more stable than silyl ethers[16] |
| Byproducts | Volatile and often do not interfere[13] | Acetic acid (neutralized), excess reagents must be removed |
| Sample Prep | Single-step reaction, direct injection possible | Multi-step, requires solvent evaporation and reconstitution[16] |
| Key Advantage | Fast, simple, and highly effective for polyols[23] | Produces very stable derivatives, less moisture sensitive post-reaction |
| Key Disadvantage | Reagents and derivatives are highly sensitive to moisture[19][11] | More laborious procedure, pyridine is toxic and has a high boiling point[24] |
Self-Validating Systems and Trustworthiness
To ensure the integrity and reliability of your results, every analytical run should incorporate a self-validating system.
-
Reagent Blank: A vial containing all reagents and solvents but no analyte should be run through the entire procedure. This will identify any contamination from reagents, glassware, or the environment.[16]
-
Internal Standard: The use of a non-interfering internal standard (e.g., sorbitol or a stable isotopically labeled analog) added before derivatization is crucial for accurate quantification. It corrects for variations in derivatization efficiency and injection volume.
-
Positive Control: A known amount of a this compound standard should be derivatized and analyzed with each batch of samples to confirm that the derivatization reaction is proceeding efficiently.
-
Time Course Study: When developing a new method, analyze aliquots at different time intervals to ensure the derivatization reaction has gone to completion. The product peak area should plateau when the reaction is complete.[16]
By systematically including these checks, you build a robust and trustworthy protocol where the results validate themselves through consistency and the absence of artifacts.
Conclusion
The successful GC analysis of this compound is critically dependent on proper derivatization. Both silylation and acetylation are proven methods to achieve the necessary volatility and thermal stability. Silylation with reagents like BSTFA or MSTFA offers a rapid and straightforward workflow, making it a popular choice. Acetylation, while more labor-intensive, yields exceptionally stable derivatives. The choice between these methods will depend on the specific requirements of the analysis, available instrumentation, and the sample matrix. By following the detailed protocols and incorporating self-validating checks, researchers can achieve accurate, reproducible, and reliable quantification of this compound, supporting critical advancements in drug development and chemical manufacturing.
References
- 1. This compound | 27299-12-3 [chemicalbook.com]
- 2. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. weber.hu [weber.hu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. gcms.cz [gcms.cz]
- 9. books.rsc.org [books.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csqanalytics.com [csqanalytics.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. youtube.com [youtube.com]
- 15. adis-international.ro [adis-international.ro]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 20. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Optimization of carbohydrate silylation for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity 1,4-Anhydro-D-glucitol via Recrystallization
Introduction: The Significance of Pure 1,4-Anhydro-D-glucitol
This compound, also known as 1,4-sorbitan, is a versatile polyol derived from D-sorbitol.[1][2] Its unique structural features make it a valuable intermediate and building block in various sectors, most notably in the pharmaceutical industry for the synthesis of prostaglandins and other complex molecules.[1][3][4] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream complications in drug development and formulation. This application note provides a detailed protocol for the purification of this compound using the robust and widely applicable technique of recrystallization.
The Principle of Recrystallization
Recrystallization is a fundamental purification technique for solid organic compounds.[5][6] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[6][7] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[5][8] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations and having different solubility characteristics, remain dissolved in the cooled solvent (mother liquor).[5][9] The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
Understanding the Starting Material: this compound
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27299-12-3 | [1][2][3][10][11][12] |
| Molecular Formula | C₆H₁₂O₅ | [1][2][10][11] |
| Molecular Weight | 164.16 g/mol | [1][10][11] |
| Appearance | White to off-white solid | [10][11] |
| Melting Point | 112-113 °C | [1][2][3][10] |
| Boiling Point | 442.5 ± 40.0 °C (Predicted) | [10][11] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol, and Water | [10][11] |
The slight solubility in various solvents suggests that a single-solvent recrystallization might be challenging. Therefore, a mixed-solvent system is often more effective for compounds like this compound.
Impurity Profile and Rationale for Purification
Crude this compound is typically synthesized via the dehydration of D-sorbitol.[1][13] This process can lead to several impurities, including:
-
Unreacted D-sorbitol: Due to incomplete reaction.
-
Isosorbide (1,4:3,6-dianhydro-D-glucitol): A product of further dehydration.
-
Other anhydro-sugars: Formed through alternative cyclization pathways.
-
Colored degradation products: Resulting from overheating or side reactions.
Recrystallization is an effective method to separate this compound from these impurities due to differences in their polarity, molecular geometry, and consequently, their solubility in specific solvent systems.
Detailed Recrystallization Protocol
This protocol outlines a two-solvent recrystallization method, which is particularly useful when a single solvent does not provide the ideal solubility profile.
Materials and Equipment
-
Crude this compound
-
Ethanol (ACS grade or higher)
-
Toluene (ACS grade or higher)
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas and glass stirring rods
-
Drying oven or vacuum desiccator
Experimental Workflow
The following diagram illustrates the key stages of the purification process.
Caption: A step-by-step workflow for the purification of this compound.
Step-by-Step Methodology
-
Solvent Selection Rationale: Ethanol is chosen as the primary solvent due to its ability to dissolve this compound at elevated temperatures. Toluene acts as the anti-solvent; this compound is poorly soluble in it, which helps to induce crystallization upon cooling. This solvent combination is effective for separating the moderately polar target compound from both more polar (e.g., sorbitol) and less polar impurities.
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Heat ethanol to its boiling point in a separate flask.
-
Add the minimum amount of hot ethanol to the crude solid with continuous stirring and gentle heating until the solid completely dissolves.[5][8] It is crucial to use the minimal amount of solvent to ensure the solution is saturated upon cooling.[14]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount (typically 1-2% of the solute's weight) of activated carbon.
-
Gently reheat the solution to boiling for 2-5 minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Gravity Filtration:
-
To remove insoluble impurities and activated carbon, perform a hot gravity filtration. This is a critical step to prevent premature crystallization in the filter funnel.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the preheated flask.
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot toluene dropwise until a slight turbidity (cloudiness) appears and persists. This indicates that the solution is nearing its saturation point.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of a cold mixture of ethanol and toluene (in a similar ratio to the final crystallization mixture) to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved. This removes residual solvent.
-
Quality Control and Verification
The purity of the recrystallized this compound should be assessed to validate the effectiveness of the purification process.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for High-Purity Product |
| Melting Point Analysis | To determine the melting point and range. | A sharp melting point at 112-113 °C. A narrow melting range indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any remaining impurities. | Purity ≥ 98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structural impurities. | The spectrum should match the known spectrum of this compound without significant impurity peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the compound's identity. | The spectrum should be consistent with the structure of this compound. |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Reheat the solution to evaporate some of the solvent. Repeat the cooling process. |
| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Reheat the solution to dissolve the oil. Add a slightly larger amount of the primary solvent (ethanol) before cooling. |
| Low recovery of the product. | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is preheated. |
| Colored crystals are obtained. | The decolorization step was insufficient or skipped. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon. |
Conclusion
Recrystallization is a powerful and scalable technique for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, it is possible to obtain a high-purity product suitable for demanding applications in research and pharmaceutical development. The protocol described herein provides a robust framework that can be optimized based on the specific impurity profile of the starting material.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 27299-12-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. This compound CAS#: 27299-12-3 [m.chemicalbook.com]
- 11. 27299-12-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. CAS NO. 27299-12-3 | this compound | C6H12O5 [localpharmaguide.com]
- 13. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Anhydro-D-glucitol
Welcome to the technical support guide for the synthesis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of its synthesis. The primary route to this compound is the acid-catalyzed dehydration of D-glucitol (sorbitol), a reaction that, while straightforward in principle, is often complicated by a network of competing side reactions.[1][2] This guide provides in-depth, experience-driven answers to common challenges, helping you optimize your reaction conditions to maximize the yield and purity of your target molecule.
Section 1: Reaction Pathway Overview
The synthesis of this compound from D-glucitol is a classic example of intramolecular dehydration. Under acidic conditions, the hydroxyl groups of D-glucitol are protonated, facilitating the loss of a water molecule and subsequent ring closure. However, the polyol nature of D-glucitol means that multiple hydroxyl groups can participate, leading to a mixture of products. The primary challenge is halting the reaction after the first dehydration to obtain the mono-anhydro product, as a second dehydration to the highly stable 1,4:3,6-dianhydro-D-glucitol (isosorbide) is thermodynamically favorable.[1][3]
The diagram below illustrates the main reaction and the key competing pathways that must be controlled.
Caption: Reaction map for D-glucitol dehydration.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary source of byproduct formation in my synthesis of this compound?
A: The most significant side reaction is the subsequent, second dehydration of your desired this compound product to form the bicyclic ether 1,4:3,6-dianhydro-D-glucitol, commonly known as isosorbide.[2][3] This occurs because the reaction conditions that favor the first intramolecular cyclization also promote the second. The formation of isosorbide is often the yield-limiting side reaction. Additionally, the initial dehydration of D-glucitol can also produce other mono-anhydro isomers, such as 3,6-anhydro-D-glucitol and 2,5-anhydro-D-glucitol, which contaminate the final product.[1][2]
Q2: My reaction yields a significant amount of Isosorbide. Why is this happening and how can I prevent it?
A: High yields of isosorbide are typically caused by overly harsh reaction conditions. The key factors are:
-
Prolonged Reaction Time: The conversion of this compound to isosorbide is a consecutive reaction. The longer the reaction mixture is heated, the more of the mono-anhydro intermediate will be converted to the di-anhydro product.[1]
-
High Temperature: Increased temperature accelerates all reaction rates, but it particularly favors the second dehydration step.
-
High Catalyst Concentration: A high concentration of acid catalyst (e.g., sulfuric acid) increases the rate of both dehydration steps.
Causality: The 1,4-anhydro intermediate is thermodynamically poised to undergo a second cyclization between the C3 and C6 hydroxyl groups. To prevent this, you must carefully control the reaction kinetics. The goal is to stop the reaction when the concentration of this compound is at its maximum, before it substantially converts to isosorbide. This requires careful monitoring.
Solution:
-
Time-Course Study: Perform a small-scale reaction and withdraw aliquots at regular intervals (e.g., every hour). Analyze these by ¹³C NMR or a suitable chromatographic method to determine the optimal reaction time for maximizing the mono-anhydro product.
-
Temperature Optimization: Reduce the reaction temperature. While this will slow the overall reaction, it will disproportionately slow the second dehydration, improving selectivity.
-
Catalyst Loading: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate. Studies have shown that even small changes in catalyst concentration can significantly affect the product distribution.[2][4]
Q3: I'm observing the formation of multiple mono-anhydro isomers. What controls this selectivity?
A: The formation of different mono-anhydro isomers (1,4-, 3,6-, 2,5-) is governed by the relative stability of the transition states for the different intramolecular cyclization pathways. The 1,4-anhydride is generally the kinetically favored product from D-glucitol. However, other isomers can and do form. For instance, 3,6-anhydro-D-glucitol is known to form, but it is also highly reactive and rapidly dehydrates to isosorbide, often making it a transient intermediate.[1] The formation of the undesired 2,5-sorbitan isomer is also a known competing reaction.[2] Selectivity can be influenced by the choice of catalyst; heterogeneous catalysts like sulfated zirconia are being explored to improve selectivity towards the desired products compared to traditional mineral acids.[5]
Q4: My final product is dark-colored and shows signs of degradation. What causes this?
A: Dark coloration is almost always a sign of thermal degradation or polymerization, often referred to as caramelization. This is caused by prolonged exposure to high temperatures and strong acid.[3] Under these conditions, the sugar alcohols and their anhydro derivatives can undergo complex, often poorly characterized, elimination and condensation reactions, leading to colored polymeric materials. Using strong Brönsted acids like sulfuric acid has been noted to produce unidentified side products, which likely contribute to this degradation.[4] To avoid this, use the mildest possible temperature and reaction time, and consider alternative catalysts that may be less prone to causing degradation.
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield of this compound | 1. Reaction stopped too early.2. Over-dehydration to isosorbide.3. Degradation of product. | Solution: Perform a time-course analysis to find the peak yield time. If isosorbide is the major product, reduce reaction time and/or temperature. If the product is dark, reduce temperature and acid concentration to minimize degradation pathways.[1][3][4] |
| High Yield of Isosorbide | 1. Reaction time is too long.2. Reaction temperature is too high.3. Acid catalyst concentration is too high. | Solution: The formation of isosorbide is a consecutive reaction. Shorten the reaction time significantly. Decrease the temperature by 10-20 °C. Lower the catalyst loading. The goal is to find kinetic conditions that favor the first dehydration but are insufficient for the second.[1][2] |
| Significant Unreacted D-Glucitol | 1. Reaction time is too short.2. Insufficient catalyst activity.3. Reaction temperature is too low. | Solution: This is the opposite of the isosorbide problem. Increase the reaction time based on monitoring. If the rate is too slow, cautiously increase the temperature in 5-10 °C increments or slightly increase catalyst loading. Ensure your catalyst has not been deactivated. |
| Product Degradation / Dark Coloration | 1. Excessive heat.2. Prolonged reaction at high temperature.3. High concentration of a strong acid catalyst. | Solution: Immediately reduce the reaction temperature. Minimize reaction time. Consider using a milder or heterogeneous catalyst which can offer higher selectivity and reduce the formation of degradation products.[3][5] Purging the reaction with an inert gas (N₂) can sometimes mitigate oxidative degradation pathways. |
Section 4: Experimental Protocols for Minimizing Side Reactions
Protocol 4.1: Optimized Synthesis using Sulfuric Acid with Reaction Monitoring
This protocol focuses on carefully controlling reaction parameters to maximize the yield of this compound.
Objective: To synthesize this compound while minimizing the formation of isosorbide and other byproducts.
Methodology:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add D-glucitol (1.0 eq).
-
Catalyst Addition: Prepare a 3 M solution of sulfuric acid. Add the acid solution to the D-glucitol. Rationale: Using a defined concentration allows for reproducible results. Sulfuric acid is an effective Brönsted acid catalyst for this dehydration.[1][4]
-
Reaction Execution: Heat the mixture to 104 °C with vigorous stirring. Rationale: This temperature is cited in the literature as effective for the reaction. Higher temperatures will excessively favor isosorbide formation.[1][2]
-
Time-Course Monitoring (CRITICAL STEP): Once the target temperature is reached (t=0), withdraw a small aliquot (~0.5 mL) from the reaction mixture every 60 minutes. Immediately neutralize the aliquot with a saturated solution of sodium bicarbonate to quench the reaction.
-
Sample Analysis: Analyze each neutralized aliquot using ¹³C NMR or HPLC to track the disappearance of D-glucitol and the appearance of this compound, isosorbide, and other isomers. Rationale: ¹³C NMR is a powerful tool for identifying and quantifying the components of the mixture without extensive workup, as demonstrated by Bock et al.[1]
-
Reaction Termination: Based on the analysis from Step 5, determine the time at which the concentration of this compound is maximal. Repeat the reaction on a larger scale, stopping the reaction at this predetermined optimal time by cooling the mixture and neutralizing the acid.
-
Workup and Purification: After neutralization, the product mixture will need to be purified, typically via column chromatography on silica gel, to separate the desired product from unreacted starting material, salts, and other anhydro isomers.
Protocol 4.2: Workflow for Reaction Monitoring
This workflow outlines the process of using the analytical data to control the synthesis.
Caption: Workflow for optimizing reaction time.
References
Technical Support Center: Formation of 1,5- and 2,5-Anhydro Isomers in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering the spontaneous and often problematic formation of anhydro isomers. Here, we provide in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you understand, identify, and control these unwanted side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts behind anhydro isomer formation.
Q1: What exactly are 1,5- and 2,5-anhydro isomers?
A: Anhydro sugars, or intramolecular anhydrides, are derivatives formed by the elimination of a molecule of water between two hydroxyl groups of a single monosaccharide unit.[1] This creates an additional ether linkage, resulting in a rigid, bicyclic structure.
-
1,5-Anhydro isomers (e.g., 1,5-anhydro-D-fructose) are formed when the hydroxyl group at the C-5 position attacks the anomeric carbon (C-1), creating a second ring that bridges the C-1 and C-5 positions.[2]
-
2,5-Anhydro isomers involve the formation of an ether linkage between the C-2 and C-5 carbons.
These isomers are structurally distinct from the parent sugar and its common pyranose (six-membered ring) or furanose (five-membered ring) forms. Their formation is a common side reaction in carbohydrate chemistry, particularly under acidic or high-temperature conditions.
Caption: General pathway for anhydro isomer formation.
Q2: What are the primary driving forces and mechanisms for their formation?
A: The formation of these isomers is an intramolecular cyclization, which is essentially an internal glycosylation reaction. The primary mechanism is a nucleophilic substitution (SN1 or SN2 type) reaction.
-
Acid-Catalyzed Pathway: Under acidic conditions, the anomeric hydroxyl group (or another leaving group at an activated carbon) can be protonated, forming a good leaving group (water).[3] This can lead to the formation of an oxocarbenium ion intermediate. A suitably positioned hydroxyl group within the same molecule (e.g., at C-5) then acts as a nucleophile, attacking the electrophilic carbon to close the second ring.[4]
-
Leaving-Group Mediated Pathway: If a carbon atom bears a good leaving group (e.g., a tosylate, mesylate, or halide), a hydroxyl group can displace it via an intramolecular SN2 reaction to form the anhydro bridge.
The thermodynamic stability of the resulting five- or six-membered ether rings provides a strong driving force for this reaction.[1]
Q3: Which types of reactions are most susceptible to this side reaction?
A: Researchers should be particularly vigilant during the following types of reactions:
-
Glycosylation Reactions: The acidic conditions often used to activate glycosyl donors can concurrently promote the formation of anhydro byproducts from the starting material or the product.
-
Acid-Catalyzed Deprotection: Removal of acid-labile protecting groups (e.g., trityl, silyl ethers, acetals) can create the necessary acidic environment.
-
Reactions Involving Good Leaving Groups: Syntheses that install tosylates, mesylates, or halides on the sugar backbone create substrates primed for intramolecular cyclization.
-
High-Temperature Processes: Thermal degradation or pyrolysis of carbohydrates is a known route to anhydro sugars like levoglucosan (1,6-anhydro-β-D-glucopyranose).[5]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter in the lab.
Scenario 1: My reaction yield is low, and I see an unexpected, less polar spot on my TLC/impurity in my LC trace.
-
Initial Diagnosis: You may be forming an anhydro isomer. The formation of the bicyclic ether structure masks two hydroxyl groups, significantly reducing the molecule's polarity. This causes it to run higher (larger Rf) on normal-phase TLC or elute earlier in reversed-phase HPLC compared to the polyhydroxylated starting material or desired product.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for an unexpected byproduct.
-
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Acidity | Strong Brønsted or Lewis acids catalyze the intramolecular cyclization by activating a leaving group at the electrophilic center.[3] | Use a milder acid catalyst, reduce catalyst loading, or add a proton sponge/buffer to maintain a less acidic pH.[6][7] |
| High Reaction Temperature | Increased thermal energy overcomes the activation barrier for the dehydration reaction, promoting byproduct formation.[8] | Run the reaction at a lower temperature for a longer duration. Monitor closely by TLC/LC-MS. |
| Prolonged Reaction Time | Even under mild conditions, extended exposure to catalytic acid can lead to the accumulation of the thermodynamically stable anhydro product. | Monitor the reaction closely and quench it as soon as the starting material is consumed or the product formation plateaus. |
| Solvent Effects | Polar, protic solvents can stabilize charged intermediates (like oxocarbenium ions), potentially facilitating the SN1-type cyclization pathway. | Consider switching to a less polar, aprotic solvent (e.g., DCM, THF, Toluene) if the reaction chemistry allows. |
Scenario 2: My mass spectrum shows a prominent peak at [M-H₂O]⁺, but I'm not sure if it's a real byproduct or just in-source fragmentation.
-
Initial Diagnosis: While loss of water is a common fragmentation pattern for polyhydroxylated compounds in mass spectrometry, a stable anhydro isomer present in the sample will also ionize at [M-H₂O]⁺. An unusually high intensity of this peak relative to the parent ion [M]⁺ in your LC-MS analysis suggests the presence of the actual anhydro compound.[9][10]
-
Confirmation & Prevention:
| Analytical Technique | Protocol for Confirmation | Prevention Strategy |
| LC-MS | Develop an HPLC method capable of separating isomers. Anhydro isomers, being more rigid and less polar, often have different retention times than the parent sugar.[11] A dedicated peak at the [M-H₂O]⁺ mass confirms its presence. | Implement preventative reaction conditions as outlined in Table 1. |
| ¹H & ¹³C NMR | Isolate the impurity. The ¹H NMR spectrum of an anhydro isomer will show characteristic changes due to the rigid bicyclic system: altered chemical shifts and significantly different proton-proton coupling constants (³JH,H) compared to the flexible parent sugar.[2][12][13] ¹³C NMR will show a distinct set of signals, confirming a unique isomeric structure.[14][15] | The most robust prevention method is the use of protecting groups . By masking the nucleophilic hydroxyl group (e.g., the C-5 OH), you physically block its ability to attack the electrophilic center.[1][3][4] |
Section 3: Key Protocols & Methodologies
Protocol 1: General Method for Minimizing Anhydro Formation via pH Control
-
Reaction Setup: Assemble your reaction under an inert atmosphere (N₂ or Ar) as usual.
-
Reagent Addition: Add your carbohydrate substrate, solvent, and other reagents.
-
Buffered Acid Addition: Instead of adding a strong acid directly, pre-mix your acid catalyst with a weak conjugate base or a proton sponge (e.g., 2,6-lutidine, di-tert-butylpyridine) in a separate flask before adding it dropwise to the main reaction.
-
pH Monitoring (Aqueous/Protic Systems): If the reaction medium allows, use pH paper or a calibrated pH meter to ensure the pH does not drop into a highly acidic range (aim for pH 4-6 where applicable).[6][16]
-
Reaction Monitoring: Track the reaction progress via TLC or LC-MS every 30-60 minutes.
-
Quenching: As soon as the reaction is complete, quench it by adding a weak base, such as triethylamine or saturated sodium bicarbonate solution, to neutralize the acid catalyst and prevent further byproduct formation during workup.
Protocol 2: Strategic Use of Protecting Groups to Prevent Cyclization
This protocol describes the conceptual steps for preventing 1,5-anhydro formation. The specific choice of protecting group and reaction conditions must be adapted from literature precedents for your specific substrate.[4][17][18]
-
Identify Key Hydroxyls: For preventing 1,5-anhydro formation, the key nucleophile is the C-5 hydroxyl group, and the key electrophile is the C-1 anomeric carbon.
-
Regioselective Protection: Design a synthetic route that allows for the selective protection of the C-5 hydroxyl group. This often involves exploiting the higher reactivity of the primary C-6 hydroxyl first (e.g., with a bulky trityl or silyl group), followed by protection of the remaining hydroxyls, and then selective deprotection of the C-6 position to free it for other reactions, while keeping C-5 protected.
-
Choose an Orthogonal Protecting Group: The protecting group on C-5 (e.g., a benzyl ether, acetate) must be stable to the reaction conditions planned for modifying the anomeric carbon (e.g., glycosylation, activation).
-
Perform Core Reaction: With the C-5 hydroxyl masked, perform the desired transformation at the anomeric center. The intramolecular cyclization pathway is now blocked.
-
Final Deprotection: Remove the C-5 protecting group in a final step under conditions that do not re-introduce the risk of cyclization.
Protocol 3: Purification of Anhydro Isomers by Preparative HPLC
If anhydro isomers form, they can often be separated from the desired product using high-performance liquid chromatography (HPLC).
-
Column Selection: Isomer separation is challenging. Consider using:
-
Amide or HILIC columns: Excellent for separating polar compounds like carbohydrates.[19][20]
-
Chiral columns (e.g., Chiralpak): Can be surprisingly effective at resolving structurally similar isomers even if they are not enantiomers.[21][22]
-
Reversed-phase (C18): May work if the polarity difference between the product and byproduct is significant enough.[5][23]
-
-
Method Development:
-
Start with an isocratic mobile phase (e.g., 80:20 Acetonitrile:Water for HILIC) and screen for separation.
-
Optimize the separation by adjusting the solvent ratio, temperature, and flow rate. Temperature can affect both retention and the potential for on-column anomer interconversion of the desired product.[19][20]
-
If isocratic elution is insufficient, develop a shallow gradient.
-
-
Scale-Up: Once analytical separation is achieved, scale up to a semi-preparative or preparative column.
-
Fraction Collection & Analysis: Collect fractions corresponding to the separated peaks and confirm their identity and purity by LC-MS and NMR.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation of proanthocyanidin A2 to its isomers under different physiological pH conditions and common cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR of all-carbon-13 sugars: an application in development of an analytical method for a novel natural sugar, 1,5-anhydrofructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 16. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Anhydro-D-glucitol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,4-Anhydro-D-glucitol (also known as 1,4-Sorbitan). This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile intermediate. The synthesis of this compound, typically via the acid-catalyzed dehydration of D-sorbitol, presents a unique set of purification challenges due to the formation of a complex mixture of structural isomers and degradation products.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a sticky, discolored oil, and I'm struggling to isolate a pure, white solid. What's causing this and what is my first step?
Probable Causes: The physical state and color of your crude product are indicative of several underlying issues. A viscous, oily consistency often points to the presence of unreacted sorbitol and a mixture of various anhydro-sorbitol isomers which can act as crystallization inhibitors. Discoloration (typically yellow to brown) is usually due to the formation of "humins," which are polymeric degradation products formed under the acidic and thermal stress of the synthesis reaction.[3]
Recommended Solutions:
-
Initial Work-up to Remove Catalyst and Bulk Impurities: Before attempting crystallization or chromatography, it is crucial to neutralize the acid catalyst. For example, if using an acid like p-TSA or H₂SO₄, neutralize the reaction mixture with a base such as sodium hydroxide or sodium bicarbonate.[4]
-
Aqueous Extraction: Perform a liquid-liquid extraction to remove highly polar impurities. While this compound has significant water solubility, many colored humins and salts can be partitioned. This step may not be perfectly efficient but can significantly clean up the material.
-
Activated Carbon Treatment: To address the discoloration, you can dissolve the crude material in a suitable solvent (e.g., ethanol or water) and treat it with activated carbon. The carbon will adsorb many of the polymeric color bodies. Heat the solution gently with the carbon, then filter through a pad of Celite® to remove the carbon fines. This should yield a much lighter-colored solution, which is more amenable to further purification.
Question 2: I can't get my this compound to crystallize; it remains a syrup even after cooling and seeding. How can I induce crystallization?
Probable Causes: Failure to crystallize is a common problem and is almost always due to impurities that disrupt the crystal lattice formation.[5] The primary culprits are other sorbitan isomers (e.g., 1,5- and 2,5-anhydrohexitols) and residual isosorbide if the reaction has proceeded too far.[1][6] Even small amounts of these can act as eutectic-forming impurities, significantly depressing the melting point and preventing solidification. The compound itself can sometimes form a supersaturated syrup.[7]
Recommended Solutions:
-
Increase Purity: The most reliable solution is to improve the purity of the material before attempting crystallization. A quick pass through a silica gel plug (flash chromatography) can often remove the most problematic impurities.
-
Solvent System Optimization: A systematic approach to finding the right solvent is critical. This compound is a polar molecule.
-
Single Solvent: Try solvents where it has moderate solubility at high temperatures and low solubility at room temperature or below. Candidates include ethanol, isopropanol, or ethyl acetate.
-
Solvent/Anti-Solvent System: This is often more effective. Dissolve the syrup in a minimal amount of a good solvent (like methanol or ethanol) and then slowly add an "anti-solvent" in which the product is insoluble (like diethyl ether, hexane, or toluene) until persistent turbidity is observed. Then, warm the mixture until it becomes clear again and allow it to cool slowly.
-
-
Seeding: If you have a small amount of pure crystalline material, add a single microcrystal to the supersaturated solution to act as a nucleation point.[8] If you do not have a seed crystal, you can try scratching the inside of the flask with a glass rod just below the solvent line to create microscopic imperfections that can initiate nucleation.
| Solvent System | Typical Ratio (v/v) | Notes |
| Aqueous Alcohol | Varies | Recrystallization from aqueous ethanol has been reported to yield crystals.[7] |
| Benzene/Heptane | Varies | Can afford large, clear prisms, but requires careful handling due to solvent toxicity.[7] |
| Isopropanol/Toluene | ~1:3 to 1:5 | Dissolve in hot isopropanol, then add toluene as the anti-solvent. |
Question 3: My column chromatography separation is poor, with significant overlap between the product and impurity peaks. How can I improve resolution?
Probable Causes: The dehydration of sorbitol produces a range of isomers with very similar polarities and structures, making chromatographic separation challenging.[1] Standard silica gel chromatography with common solvent systems like ethyl acetate/hexane may not provide sufficient resolving power.
Recommended Solutions:
-
Optimize the Mobile Phase:
-
Increase Polarity: For silica gel, use a more polar mobile phase system. A gradient of methanol in dichloromethane (DCM) or chloroform can be effective. For example, starting with 1% MeOH/DCM and gradually increasing to 10-15% MeOH.
-
Add a Modifier: Adding a small amount of a modifier like acetic acid or ammonia can sometimes sharpen peaks by suppressing ionization of residual acidic/basic sites on the silica, but this should be done cautiously as it can affect the stability of the compound.
-
-
Consider Alternative Stationary Phases:
-
Diol-Bonded Silica: This phase can offer different selectivity for polyols through hydrogen bonding interactions.
-
Amine-Functionalized Silica: Often used for carbohydrate separations, it can provide unique selectivity but can be prone to degradation.
-
-
Utilize Complexation Chromatography: Boric acid and its salts can form reversible complexes with cis-diols. This principle can be exploited to alter the retention of different isomers. You can pre-treat your silica with a borate buffer or include it in the mobile phase, though this adds complexity to the work-up.
-
High-Performance Liquid Chromatography (HPLC): For analytical assessment and small-scale purification, HPLC is superior. An amide column is often effective for separating sugars and their derivatives.[9]
Section 2: Purification Workflows & Logic
To effectively purify this compound, a logical, stepwise approach is necessary. The following diagrams illustrate the decision-making process for purification and the chemical context of the challenge.
References
- 1. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orientated growth of crystalline anhydrous maltitol (4-O-alpha-D-glucopyranosyl-D-glucitol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorbitol dehydration into isosorbide in a molten salt hydrate medium | TU Delft Repository [repository.tudelft.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unifr.ch [unifr.ch]
- 9. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 1,4-Anhydro-D-glucitol from Sorbitol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan) from sorbitol.[1] As a critical intermediate in various industrial applications, including the synthesis of prostaglandins, achieving a high yield and purity of this compound is paramount.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during this acid-catalyzed dehydration reaction.
Understanding the Core Reaction: Sorbitol to this compound
The conversion of sorbitol to this compound is an intramolecular dehydration reaction, typically catalyzed by an acid. The reaction proceeds via the protonation of a hydroxyl group, followed by the nucleophilic attack of another hydroxyl group on the same molecule, leading to the formation of a cyclic ether and the elimination of a water molecule.
However, this process is not without its challenges. The primary competing reaction is the further dehydration of this compound to form isosorbide (1,4:3,6-dianhydro-D-glucitol).[2] Additionally, other side reactions can occur, leading to the formation of various sorbitan isomers (e.g., 1,5-sorbitan, 2,5-sorbitan) and degradation products, often referred to as humins.[3][4] Optimizing the yield of the desired this compound, therefore, requires careful control over reaction conditions to favor the initial cyclization while minimizing subsequent reactions and byproduct formation.
Caption: Reaction pathway for sorbitol dehydration.
Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but a scientific explanation to inform your experimental design.
Issue 1: Low Yield of this compound with Significant Isosorbide Formation
Question: My reaction is consuming the sorbitol starting material, but the primary product is isosorbide, not the desired this compound. How can I improve the selectivity for the mono-anhydro product?
Analysis and Solution:
This is a classic case of over-dehydration, where the reaction conditions are too harsh, driving the reaction past the desired intermediate. The key is to moderate the reaction to favor the first dehydration step while kinetically disfavoring the second.
Causality: The formation of this compound and its subsequent conversion to isosorbide are both acid-catalyzed dehydration reactions.[2] However, the activation energy for the second dehydration is often higher. By carefully controlling the reaction parameters, you can provide enough energy to overcome the first activation barrier without excessively promoting the second.
Recommendations:
-
Reduce Reaction Temperature: Temperature is a critical factor.[5] High temperatures accelerate both dehydration steps, but often favor the formation of the thermodynamically more stable isosorbide.[6] Lowering the temperature can significantly improve the selectivity for this compound, although it may also decrease the overall reaction rate.[5][6] A kinetic analysis of sorbitol dehydration in high-temperature liquid water showed that the maximum yield of this compound increases with decreasing reaction temperature.[2]
-
Decrease Catalyst Loading or Use a Milder Acid: The concentration and strength of the acid catalyst directly influence the reaction rate. Using a lower concentration of a strong acid like sulfuric acid or switching to a milder solid acid catalyst can help to control the reaction.[2] Solid acid catalysts, such as sulfonic acid resins (e.g., Amberlyst) or sulfated metal oxides, can offer better selectivity and easier separation.[2][3][4] For instance, a polymer-supported Brønsted acid catalyst has been shown to be highly selective for the dehydration of sorbitol to 1,4-anhydro-D-sorbitol.[7]
-
Shorten Reaction Time: Since the formation of isosorbide is a consecutive reaction, shorter reaction times will naturally favor the intermediate product, this compound. It is crucial to monitor the reaction progress over time using techniques like HPLC or GC to determine the optimal time to quench the reaction.
| Parameter | High Isosorbide Formation | Optimized for this compound |
| Temperature | High (>180°C) | Moderate (e.g., 120-160°C) |
| Catalyst | High concentration of strong acid | Lower concentration or solid acid catalyst |
| Reaction Time | Prolonged | Optimized based on kinetic monitoring |
Issue 2: Low Overall Conversion of Sorbitol
Question: My reaction has run for the specified time, but a large amount of unreacted sorbitol remains. What factors could be limiting the conversion?
Analysis and Solution:
Low conversion indicates that the reaction conditions are not sufficiently activating for the initial dehydration step. This could be due to several factors related to the catalyst, temperature, or removal of the water byproduct.
Causality: The dehydration of sorbitol is an equilibrium-limited reaction. The presence of water, a product of the reaction, can inhibit the forward reaction according to Le Chatelier's principle. Additionally, insufficient catalyst activity or a low reaction temperature will result in a slow reaction rate.
Recommendations:
-
Increase Reaction Temperature: While high temperatures can lead to over-dehydration, a moderate increase can significantly improve the reaction rate and conversion.[6] The optimal temperature will be a balance between achieving a good conversion rate and maintaining high selectivity for this compound.[5][6]
-
Increase Catalyst Loading or Use a Stronger Catalyst: If using a solid acid catalyst, ensure it is properly activated and that the loading is sufficient. If using a homogeneous catalyst like sulfuric acid, a modest increase in concentration can boost the reaction rate.
-
Remove Water from the Reaction Mixture: The continuous removal of water as it is formed can drive the equilibrium towards the products, significantly increasing the conversion of sorbitol.[8] This can be achieved by performing the reaction under vacuum or by using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent.[8]
Caption: Workflow for troubleshooting low sorbitol conversion.
Issue 3: Formation of Dark, Insoluble Byproducts (Humins)
Question: My reaction mixture is turning dark brown or black, and I'm observing the formation of insoluble, tar-like substances. What are these, and how can I prevent their formation?
Analysis and Solution:
The formation of dark, insoluble materials, often referred to as humins, is a common issue in carbohydrate chemistry, particularly under acidic and high-temperature conditions.[9] These are complex, undefined polymeric byproducts resulting from the degradation of sorbitol and its dehydration products.
Causality: Humins are formed through a series of complex side reactions including polymerization, condensation, and fragmentation of the carbohydrate backbone. These reactions are exacerbated by harsh conditions, such as very high temperatures and highly concentrated strong acids.
Recommendations:
-
Moderate Reaction Conditions: As with preventing isosorbide formation, the most effective way to minimize humin formation is to use milder reaction conditions. This includes lowering the reaction temperature and using a less aggressive catalyst system.
-
Ensure Homogeneous Mixing: Inadequate mixing can lead to localized "hot spots" where the temperature and catalyst concentration are significantly higher, promoting degradation. Ensure vigorous and efficient stirring throughout the reaction.
-
Consider a Solvent: While many procedures for sorbitol dehydration are performed neat (solvent-free), the use of a high-boiling, inert solvent can help to better control the reaction temperature and prevent localized overheating.
Frequently Asked Questions (FAQs)
Q1: What is the best type of catalyst for maximizing the yield of this compound?
There is no single "best" catalyst, as the optimal choice depends on the specific experimental setup and desired outcome. However, for high selectivity towards this compound, solid acid catalysts are often preferred over homogeneous mineral acids like sulfuric acid.[2] Sulfonic acid resins and sulfated metal oxides have shown good performance.[2][3][4] They offer the advantages of easier product separation and catalyst recycling.[7]
Q2: How can I accurately quantify the yield of this compound in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying sorbitol, this compound, and isosorbide in the reaction mixture.[10] A refractive index (RI) detector is often used for this purpose. Gas Chromatography (GC) after derivatization of the hydroxyl groups (e.g., silylation) is another effective technique. For accurate quantification, it is essential to use certified reference standards for each compound to generate a calibration curve.
Q3: Is it possible to completely avoid the formation of isosorbide?
Completely avoiding the formation of isosorbide is very challenging because the desired product, this compound, is the direct precursor to isosorbide.[2] The goal of optimization is to maximize the selectivity for this compound by finding reaction conditions that favor its formation while minimizing its subsequent conversion. A kinetic study has shown that the dehydration of 1,4-sorbitan to isosorbide is inhibited in the presence of sorbitol, suggesting that running the reaction to incomplete sorbitol conversion may be a strategy to maximize the this compound yield.[2]
Q4: What are the typical purification methods for this compound?
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. Column chromatography on silica gel is a common laboratory-scale method.[11] Fractional distillation under reduced pressure can also be effective, particularly for larger-scale purification, as the boiling points of sorbitol, this compound, and isosorbide are different.
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a generalized starting protocol. Optimization of temperature, time, and catalyst loading is recommended.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a condenser (or a vacuum adapter for reactions under reduced pressure), add D-sorbitol.
-
Catalyst Addition: Add the acid catalyst (e.g., a sulfonic acid resin at a 5-10% w/w ratio to sorbitol).
-
Reaction: Heat the mixture to the desired temperature (e.g., 130-150°C) with vigorous stirring. If applicable, apply a vacuum to remove water as it forms.
-
Monitoring: Periodically take small aliquots of the reaction mixture, neutralize the catalyst (if necessary), and analyze by HPLC or GC to monitor the consumption of sorbitol and the formation of this compound and isosorbide.
-
Workup: Once the optimal yield of this compound is reached, cool the reaction mixture. If a solid catalyst was used, it can be removed by filtration. For homogeneous catalysts, neutralization with a base followed by extraction or direct purification may be necessary.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Analytical Method: HPLC Quantification
-
Sample Preparation: Dilute a known weight of the crude reaction mixture in a suitable solvent (e.g., water or a water/acetonitrile mixture). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: A column suitable for carbohydrate analysis (e.g., an amino or ion-exchange column).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI).
-
Temperature: Column and detector should be thermostatted for baseline stability.
-
-
Quantification: Prepare calibration standards of sorbitol, this compound, and isosorbide of known concentrations. Generate a calibration curve for each compound and use it to determine the concentration of each component in the reaction sample.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 7. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20170071841A1 - Method for preparing 3,6-anhydro-l-galactose, and use thereof - Google Patents [patents.google.com]
Anhydro Sugar Synthesis Technical Support Center: Troubleshooting Byproduct Formation
Welcome to the Technical Support Center for Anhydro Sugar Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of anhydro sugar synthesis. Anhydro sugars are valuable chiral building blocks, but their synthesis is often plagued by the formation of unwanted byproducts, complicating purification and reducing yields.
This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic origins of common byproducts and offer validated strategies to minimize their formation, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of dark, insoluble material (char) and various degradation products like furfurals. What is causing this and how can I prevent it?
A1: Underlying Cause & Mechanistic Insight
The formation of char and degradation products such as 5-hydroxymethylfurfural (HMF) and furfural is a common issue, particularly in syntheses conducted at high temperatures or under strongly acidic conditions, such as pyrolysis or acid-catalyzed dehydrations.[1][2][3] These byproducts arise from competing reaction pathways to the desired intramolecular dehydration that forms the anhydro sugar.[2] High temperatures and strong acids can promote intermolecular reactions, polymerization, and fragmentation of the sugar backbone.[4][5] For instance, the formation of HMF from glucose requires multiple dehydration steps and often involves isomerization to fructose as an intermediate.[6]
Troubleshooting & Prevention Protocol:
-
Optimize Reaction Temperature and Time: High temperatures often accelerate degradation pathways more than the desired anhydro sugar formation.[3] Systematically lower the reaction temperature and monitor the reaction progress closely to find the optimal balance between reaction rate and selectivity. Shorter reaction times can also limit the exposure of the desired product to harsh conditions that might lead to secondary reactions.[2]
-
Catalyst Selection and Loading:
-
Acid Strength: The strength of the acid catalyst is critical.[1] Catalysts with high pKa values (weaker acids) may favor the production of anhydro sugars like levoglucosan, while stronger acids (low pKa) can promote subsequent degradation reactions.[3] Consider screening milder acid catalysts.
-
Catalyst Loading: Reduce the catalyst concentration.[1] High catalyst loading can increase the rate of undesired side reactions.
-
-
Solvent Choice: The use of polar aprotic solvents can be beneficial.[3] Solvents like γ-valerolactone (GVL) have been shown to promote the formation of levoglucosan and levoglucosenone at moderate temperatures.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can contribute to char formation.
Q2: I am observing the formation of oligosaccharides and other polymeric materials in my reaction mixture. How can I favor the intramolecular reaction to form the anhydro sugar?
A2: Underlying Cause & Mechanistic Insight
Oligomerization occurs when the hydroxyl groups of one sugar molecule react with the activated anomeric carbon of another, leading to intermolecular glycosidic bond formation.[4][7] This competes directly with the desired intramolecular cyclization. This is particularly prevalent in concentrated solutions and under conditions that favor the formation of reactive intermediates like oxocarbenium ions.
Troubleshooting & Prevention Protocol:
-
High Dilution: Employing high dilution conditions can favor intramolecular reactions over intermolecular ones by reducing the probability of collisions between sugar molecules.
-
Controlled Addition of Starting Material: A slow, controlled addition of the starting sugar to the reaction mixture can maintain a low instantaneous concentration, further promoting intramolecular cyclization.
-
Protecting Groups: The strategic use of protecting groups can block competing hydroxyl groups, preventing intermolecular reactions.[8] For the synthesis of a 1,6-anhydro sugar, for example, protecting the hydroxyl groups at C2, C3, and C4 would prevent them from participating in intermolecular glycosylation, directing the reaction towards the desired intramolecular cyclization involving the C6 hydroxyl group.[9][10][11]
Q3: My synthesis of a 1,6-anhydro sugar from glucose is giving very low selectivity, with a mixture of other anhydro sugars and fragmentation products. How can I improve the selectivity towards the desired product?
A3: Underlying Cause & Mechanistic Insight
The low selectivity in the synthesis of 1,6-anhydro-β-D-glucopyranose (levoglucosan) from unprotected glucose is often due to competing reaction pathways such as ring-opening, fragmentation, and the formation of other anhydro sugar isomers (e.g., 1,6-anhydro-β-D-glucofuranose).[12][13] The pyranose ring can open, leading to a variety of degradation products.[12]
Troubleshooting & Prevention Protocol:
-
The "Ring-Locking" Strategy: A highly effective method to improve selectivity is the "ring-locking" approach.[12][13][14] This involves derivatizing the anomeric carbon with an alkoxy or aryloxy group prior to the thermal treatment.[12][14] This modification inhibits the pyranose ring from opening and fragmenting, thereby making the 1,6-elimination pathway dominant.[12][13] This strategy has been shown to increase the selectivity for levoglucosan from as low as 2% to over 90%.[12][13][14]
-
Control of Pyrolysis Conditions: For syntheses involving pyrolysis, the following parameters are crucial for maximizing levoglucosan yield:
-
Rapid Heating: Fast heating rates favor the desired dehydration over charring.[2]
-
Moderate Temperature: A temperature around 500°C is often optimal.[2]
-
Short Vapor Residence Time: Quickly removing the product vapors from the hot zone (around 1 second) is critical to prevent secondary reactions and degradation of the levoglucosan.[2]
-
Removal of Minerals: Inorganic salts, particularly alkali and alkaline earth metals, can catalyze undesired side reactions.[5] Pre-treating the starting material (e.g., biomass) with a dilute acid wash can remove these minerals and significantly improve the yield of anhydro sugars.[2][5]
-
Q4: I'm attempting a Fischer glycosidation to produce a simple alkyl glycoside, but I'm getting a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides). How can I control the stereochemistry and ring size?
A4: Underlying Cause & Mechanistic Insight
The Fischer glycosidation is an equilibrium-controlled process.[15] Initially, the kinetically favored furanosides are formed, especially at shorter reaction times.[16] With prolonged reaction times, the mixture equilibrates to the thermodynamically more stable pyranosides.[16] The formation of both α and β anomers is due to the reaction proceeding through a planar oxocarbenium ion intermediate, which can be attacked by the alcohol from either face.[17] The final anomeric ratio is determined by thermodynamic stability, with the α-anomer often being favored due to the anomeric effect.[15]
Troubleshooting & Prevention Protocol:
-
Reaction Time and Temperature:
-
For pyranosides , use longer reaction times and reflux temperatures to allow the reaction to reach thermodynamic equilibrium.[16]
-
To favor furanosides , use shorter reaction times and lower temperatures.
-
-
Catalyst Choice: While strong mineral acids are traditional, heterogeneous acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or montmorillonite K-10 can simplify workup and sometimes offer improved selectivity.[16]
-
Microwave Irradiation: Microwave-assisted Fischer glycosylation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[16][17]
-
For Stereospecificity: For syntheses requiring high stereoselectivity (predominantly one anomer), the Fischer glycosidation may not be the ideal method. Consider alternative glycosylation strategies that offer better stereocontrol, such as those employing neighboring group participation with a protecting group at C2 (e.g., an acetate) to favor the formation of 1,2-trans glycosides.[8]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale for Minimizing Byproducts | Applicable Synthesis | Reference(s) |
| Temperature | Moderate (e.g., ~500°C for pyrolysis; lower for solution-phase) | Higher temperatures promote degradation reactions (charring, furfural formation).[3] | Levoglucosan from cellulose/biomass | [2],[3] |
| Acid Catalyst | Weaker acids (higher pKa); lower concentration | Stronger acids and higher loading can catalyze degradation pathways.[1][3] | Acid-catalyzed dehydration | [1],[3] |
| Vapor Residence Time | ~1 second (for pyrolysis) | Prevents secondary reactions and degradation of the desired anhydro sugar product.[2] | Pyrolytic synthesis of levoglucosan | [2] |
| Starting Material | "Ring-locked" (anomeric carbon derivatized) | Inhibits pyranose ring-opening and fragmentation, dramatically increasing selectivity.[12][13] | Selective 1,6-anhydro sugar synthesis | [12],[14],[13] |
| Biomass Pretreatment | Acid wash to demineralize | Removes inorganic salts that catalyze side reactions and reduce anhydro sugar yield.[2][5] | Anhydro sugars from lignocellulose | [2],[5] |
Experimental Protocols & Visualizations
Protocol: Selective Levoglucosan Synthesis via "Ring-Locking"
This protocol is based on the principle of derivatizing the anomeric carbon to prevent unwanted side reactions during pyrolysis.[12][13][14]
-
Step 1: Synthesis of Alkyl Glucoside (Ring-Locking)
-
Suspend D-glucose in the corresponding alcohol (e.g., methanol).
-
Add a suitable acid catalyst (e.g., a heterogeneous acid catalyst like Amberlyst-15).
-
Heat the mixture under reflux until the formation of the methyl glucoside is complete (monitor by TLC or LC-MS). This is a Fischer glycosidation reaction.[16]
-
Neutralize the catalyst (if necessary), filter, and evaporate the solvent to obtain the crude methyl glucoside. Purify by recrystallization or chromatography.
-
-
Step 2: Pyrolysis of the Alkyl Glucoside
-
Place the purified alkyl glucoside in a pyrolysis reactor.
-
Heat rapidly to the target temperature (e.g., 600°C) under an inert atmosphere.
-
Ensure a short residence time for the evolved vapors to minimize secondary reactions.
-
Collect the pyrolysis products in a cold trap.
-
-
Step 3: Purification of Levoglucosan
-
The collected pyrolysate will be significantly enriched in levoglucosan.
-
Purify the levoglucosan from the collected liquid by vacuum distillation or recrystallization.[18]
-
Diagrams
Caption: Competing reaction pathways in anhydro sugar synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Levoglucosan: a promising platform molecule? - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC01490G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anhydro sugars and oligosaccharides from the thermolysis of sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Glycerol Pretreatment on Levoglucosan Production from Corncobs by Fast Pyrolysis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. alchemyst.co.uk [alchemyst.co.uk]
- 12. Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ring-locking enables selective anhydrosugar synthesis from carbohydrate pyrolysis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01600F [pubs.rsc.org]
- 14. US10364265B1 - Anhydrosugar synthesis - Google Patents [patents.google.com]
- 15. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 16. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. PROCESS AND PRODUCTS OF PURIFICATION OF ANHYDROSUGAR ALCOHOLS - Patent 1140733 [data.epo.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1,4-Anhydro-D-glucitol
Welcome to the technical support center for the chromatographic analysis of 1,4-Anhydro-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during High-Performance Liquid Chromatography (HPLC) analysis: peak tailing. Asymmetrical peaks can compromise the accuracy and reproducibility of your results by affecting resolution and integration.[1][2][3] This document provides in-depth, structured troubleshooting advice in a question-and-answer format to help you diagnose and resolve these issues effectively.
Understanding the Analyte: this compound
This compound is a polar, neutral sugar alcohol.[4] Its high polarity presents a challenge for traditional reversed-phase (RP) HPLC methods, as it is often poorly retained.[5] Understanding its chemical properties is the first step in troubleshooting.
| Property | Value | Significance for HPLC |
| Chemical Formula | C₆H₁₂O₅ | Indicates a small, polar molecule with multiple hydroxyl groups. |
| Melting Point | 112-113°C | Solid at room temperature, requiring proper dissolution.[4] |
| Boiling Point | ~442.5°C | High boiling point, indicating low volatility.[4] |
| pKa | ~13.69 (Predicted) | As a neutral compound, its retention is generally not significantly affected by mobile phase pH.[4][6] |
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant peak tailing for this compound on my C18 column. What is the most likely cause?
A1: The most probable cause is secondary interactions between the polar hydroxyl groups of your analyte and active sites on the silica stationary phase.
Even though this compound is a neutral compound, peak tailing can still occur, particularly on silica-based columns like C18.[7] The primary reason for this is often interaction with residual silanol groups (Si-OH) on the surface of the silica packing material.[1][2][8] These silanol groups are acidic and can form strong hydrogen bonds with the polar hydroxyl groups of your analyte, leading to a secondary retention mechanism that causes the peak to tail.[8][9]
Here is a logical workflow to diagnose and address this issue:
Caption: Troubleshooting workflow for peak tailing.
Q2: How can I modify my mobile phase to reduce peak tailing of this compound?
A2: Mobile phase optimization is a critical step. For a neutral polar analyte like this compound, the focus is on disrupting the secondary interactions with the stationary phase.
While pH adjustment is a common strategy for ionizable compounds, its effect on neutral molecules is less direct but can still be beneficial by altering the state of the stationary phase.[6][10][11]
Detailed Protocol for Mobile Phase Optimization:
-
Lower the Mobile Phase pH:
-
Rationale: Reducing the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the residual silanol groups on the silica surface, minimizing their ability to interact with your analyte.[8][12][13]
-
Procedure:
-
Prepare your aqueous mobile phase component.
-
Add a small amount of an acidic modifier. Common choices include:
-
Ensure your column is stable at low pH.[13]
-
-
-
Increase Buffer Concentration:
-
Rationale: A higher buffer concentration (e.g., 20-50 mM for UV-based detection) can help to mask the residual silanol sites, reducing secondary interactions.[12][13]
-
Procedure:
-
Choose a buffer with a pKa close to your target mobile phase pH.
-
Prepare the buffer at a concentration of 25 mM and observe the effect on peak shape.
-
Note: For LC-MS applications, keep buffer concentrations low (typically <10 mM) to avoid ion suppression.[13]
-
-
| Mobile Phase Modifier | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% (v/v) | MS-compatible, effective at low pH. | May not be as effective as TFA for some compounds. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Excellent for improving peak shape. | Strong ion-pairing agent, can suppress MS signal. |
| Phosphate Buffer | 10-50 mM | Good buffering capacity, improves peak shape. | Not volatile, not suitable for MS. Can precipitate with high organic content. |
Q3: I've tried modifying the mobile phase, but the peak tailing persists. Should I consider a different column?
A3: Yes, if mobile phase optimization is insufficient, the next logical step is to choose a more appropriate stationary phase that minimizes secondary interactions or offers a more suitable retention mechanism.
For a highly polar compound like this compound, a standard C18 column may not be the ideal choice.
Recommended Column Chemistries:
-
End-Capped Columns:
-
Mechanism: These columns have the residual silanol groups chemically bonded with a small, inert compound (e.g., trimethylchlorosilane), which blocks them from interacting with the analyte.[8][9] Most modern columns are end-capped, but the extent and quality can vary.
-
Recommendation: Ensure you are using a high-quality, fully end-capped column.
-
-
Polar-Embedded Columns:
-
Mechanism: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This helps to shield the analyte from residual silanols and can provide alternative selectivity for polar compounds.
-
Recommendation: Consider columns with amide or other polar-embedded phases.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns:
-
Mechanism: HILIC is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reversed-phase.[5] It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[5][16]
-
Recommendation: A HILIC column (e.g., an amide-based one) is often the best choice for analyzing compounds like this compound.[17]
-
Caption: Column selection decision tree.
Q4: Could my HPLC system or sample preparation be causing the peak tailing?
A4: Absolutely. If all peaks in your chromatogram are tailing, it's more likely a system or "physical" issue rather than a chemical one. [7]
System and Sample-Related Causes:
-
Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.
-
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can distort the flow path, leading to tailing peaks.[8][18] This can be caused by pressure shocks or the accumulation of particulate matter from samples.
-
Solution: Use a guard column to protect the analytical column.[19] If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first) or replace it.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[18]
-
-
Sample Clean-up: Unfiltered samples can introduce particulates that block the column frit.[1]
-
Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Consider Solid Phase Extraction (SPE) for complex matrices to remove interferences.[1]
-
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labcompare.com [labcompare.com]
- 14. Separation of this compound distearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. 1,4-Anhydro-6-O-dodecanoyl-D-glucitol | SIELC Technologies [sielc.com]
- 16. chromatography hilic column: Topics by Science.gov [science.gov]
- 17. shodexhplc.com [shodexhplc.com]
- 18. restek.com [restek.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Selectivity of Sorbitol Dehydration to 1,4-Sorbitan
<
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 1,4-sorbitan from sorbitol. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles that govern reaction outcomes. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively optimize your reaction for higher selectivity and yield.
Understanding the Core Challenge: Selectivity in a Competitive Reaction Landscape
The acid-catalyzed dehydration of sorbitol is a well-established route to 1,4-sorbitan, a crucial precursor for non-ionic surfactants like Spans® and Tweens®, which are widely used as emulsifiers in food, cosmetics, and pharmaceuticals.[1][2] However, the reaction is not straightforward. The primary challenge lies in controlling the selectivity of the first dehydration step to favor the formation of 1,4-sorbitan while minimizing the subsequent dehydration to isosorbide.[1][2][3] Furthermore, sorbitol can dehydrate into various other isomers, such as 1,5-sorbitan and 2,5-sorbitan, which are considered byproducts as they do not readily convert to isosorbide.[4][5][6]
This guide will address common pitfalls and provide actionable strategies to navigate this complex reaction landscape.
Troubleshooting Guide & FAQs
Low Yield of 1,4-Sorbitan and High Isosorbide Formation
Question: My reaction is producing a high yield of isosorbide at the expense of 1,4-sorbitan. How can I improve the selectivity for the mono-dehydrated product?
Answer: This is the most common challenge in sorbitol dehydration. The formation of isosorbide is a consecutive reaction that occurs after the formation of 1,4-sorbitan.[1] To favor the production of 1,4-sorbitan, you need to carefully control the reaction kinetics.
Causality and Actionable Solutions:
-
Reaction Time and Temperature: The rate of the second dehydration to isosorbide is highly dependent on temperature and reaction time.[4][7][8] Higher temperatures and longer reaction times will inevitably lead to increased isosorbide formation.[4][7]
-
Troubleshooting:
-
Time-course study: Conduct a time-course experiment to identify the point of maximum 1,4-sorbitan concentration before it begins to significantly convert to isosorbide. A kinetic study has shown that the yield of 1,4-sorbitan can be maximized at a specific time point, after which it decreases as isosorbide formation accelerates.[1]
-
Temperature optimization: Lowering the reaction temperature can slow down the second dehydration step more significantly than the first. However, be mindful that very low temperatures will also decrease the overall reaction rate.[4][7][8] An optimal temperature range of 110-120°C has been suggested for maximizing 1,4-sorbitan yield.[9]
-
-
-
Catalyst Choice and Concentration: The type and concentration of the acid catalyst play a pivotal role in selectivity. Strong acids like sulfuric acid are effective but can also promote the second dehydration if not used judiciously.[1][5]
-
Troubleshooting:
-
Catalyst screening: While sulfuric acid is commonly used, exploring other catalysts could be beneficial.[1] For instance, p-toluenesulfonic acid (PTSA) in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been reported to improve selectivity.[3] Heterogeneous catalysts, such as acidic resins (e.g., Purolite CT269) or sulfated zirconia, offer the advantage of easier separation and can provide good selectivity under optimized conditions.[5][10]
-
Catalyst loading: The concentration of the catalyst directly impacts the reaction rate. A lower catalyst concentration may favor the formation of 1,4-sorbitan by slowing down the overall reaction, allowing for better control. Optimize the catalyst loading through a series of experiments.
-
-
Experimental Protocol: Time-Course Study for Optimal 1,4-Sorbitan Yield
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge D-sorbitol and the chosen acid catalyst (e.g., 0.85 mol% p-toluenesulfonic acid and 1.8 mol% TBAB).[3]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 110°C) under reduced pressure to facilitate the removal of water.[3]
-
Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Immediately quench the reaction in the aliquot by neutralizing the acid catalyst with a suitable base. Analyze the composition of the sample using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of sorbitol, 1,4-sorbitan, and isosorbide.[11][12]
-
Data Plotting: Plot the concentration of each component as a function of time to identify the time at which the concentration of 1,4-sorbitan is at its maximum.
Formation of Undesired Sorbitan Isomers and Colored Byproducts
Question: My final product is a dark, viscous liquid, and analysis shows the presence of other sorbitan isomers besides 1,4-sorbitan. What is causing this, and how can I minimize it?
Answer: The formation of colored byproducts and undesired isomers is often a result of harsh reaction conditions.
Causality and Actionable Solutions:
-
Reaction Temperature and "Hot Spots": High temperatures, especially above 200°C, can lead to the formation of humins, which are dark-colored polymeric byproducts.[4][10] Inadequate stirring can create localized "hot spots" where the temperature is significantly higher than the bulk, exacerbating this issue.
-
Troubleshooting:
-
Precise temperature control: Use an oil bath or a heating mantle with a PID controller to maintain a stable and uniform temperature.
-
Vigorous stirring: Ensure efficient mixing to prevent localized overheating.
-
-
-
Byproduct Isomerization: The formation of isomers like 1,5-sorbitan and 2,5-sorbitan is a known side reaction.[4][5] These are often dead-end byproducts that do not convert to isosorbide, thus reducing the overall yield of the desired product stream.[10][13]
-
Troubleshooting:
-
Catalyst Selection: The choice of catalyst can influence the product distribution. Some catalysts may favor the formation of specific isomers. A thorough literature search on the selectivity of different catalysts is recommended. For instance, sulfuric acid is known to preferentially yield 1,4-sorbitan.[1]
-
Reaction Medium: The reaction medium can also play a role. For example, using a molten salt hydrate medium like ZnCl2 has been shown to influence the product distribution.[4][7][8]
-
-
Visualization of Reaction Pathways
Caption: Reaction network for sorbitol dehydration.
Difficulty in Product Isolation and Purification
Question: I am struggling to isolate pure 1,4-sorbitan from the reaction mixture. What are the best practices for purification?
Answer: The purification of 1,4-sorbitan can be challenging due to its high polarity and the presence of structurally similar byproducts.
Causality and Actionable Solutions:
-
Incomplete Reaction: If a significant amount of unreacted sorbitol remains, it can co-crystallize with the product, making purification difficult.
-
Troubleshooting:
-
Drive the reaction to completion: Ensure optimal reaction conditions to maximize the conversion of sorbitol.
-
-
-
Purification Method: The choice of purification method is critical.
-
Troubleshooting:
-
Crystallization: Crystallization is a common method for purifying 1,4-sorbitan. A multi-step crystallization process using solvents like methanol or isopropanol can be effective.[14][15][16] It has been reported that a sequence of treatments with ethanol and isopropanol can lead to the precipitation of 1,4-sorbitan with high purity.[3][14]
-
Filtration and Washing: After crystallization, the product should be filtered and washed with a suitable solvent to remove impurities.[14]
-
-
Experimental Protocol: Purification of 1,4-Sorbitan by Crystallization
-
Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium carbonate).
-
Filtration: Filter the mixture to remove the neutralized catalyst and any solid byproducts.
-
Solvent Treatment: To the filtrate, add ethanol and stir. This may be followed by cooling to induce initial precipitation.[14]
-
Second Solvent Addition: Subsequently, add isopropanol to the mixture and continue to cool and stir to promote further crystallization of 1,4-sorbitan.[14]
-
Isolation: Isolate the precipitated 1,4-sorbitan by filtration.
-
Washing and Drying: Wash the collected solid with cold isopropanol and dry it under vacuum at a temperature between 40-60°C.[14]
Quantitative Data Summary
| Catalyst System | Temperature (°C) | Reaction Time (h) | 1,4-Sorbitan Yield (%) | Isosorbide Yield (%) | Reference |
| H2SO4 | 130 | 0.75 | 58 | Low | [1] |
| p-TSA/TBAB | 110 | 6 | 52.6 | Low | [3] |
| Purolite CT269 | 180 | 6 | Decreasing | 42 | [5] |
| 0.26 wt% PTSA and 1 wt% H3PO2 | 110-120 | - | High Purity | <10 | [9] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low 1,4-sorbitan selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. WO2020043639A1 - Method for preparation of 1,4-sorbitan - Google Patents [patents.google.com]
- 15. WO2020148404A1 - Method for preparation of 1,4-sorbitan in aqueous medium - Google Patents [patents.google.com]
- 16. CN101948451B - Preparation method of high-purity 1,4-sorbitan - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient 1,4-Anhydro-D-glucitol Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan). We will explore common challenges in catalyst selection and reaction optimization, offering practical, field-proven insights to enhance the efficiency and selectivity of your synthesis.
Introduction
The acid-catalyzed dehydration of D-sorbitol is the primary route for synthesizing this compound.[1] This process, however, is often complicated by challenges such as low conversion rates, poor selectivity, and catalyst deactivation.[1][2] The primary competing reaction is the subsequent dehydration of the desired this compound to form isosorbide.[3] Achieving high yields of this compound hinges on the careful selection of a suitable catalyst and the precise control of reaction parameters. This guide provides a structured approach to troubleshooting common issues and offers a framework for catalyst selection and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis?
A1: Both homogeneous and heterogeneous acid catalysts are employed. Homogeneous catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but pose challenges in separation and can be corrosive.[3][4] Heterogeneous catalysts are often preferred for their ease of separation and potential for recyclability.[5] Common examples include:
-
Sulfonic acid resins: These solid acid catalysts, such as Purolite CT269, offer high active site density and hydrophobicity, which can enhance the dehydration reaction.[2]
-
Sulfated zirconia (SZ): A solid superacid that can achieve high sorbitol conversion and good selectivity under mild conditions.[5]
-
Polymer-supported Brønsted acids: These catalysts provide tunable acidity and have shown high selectivity towards this compound, with the added benefit of being resistant to acid leaching.[6]
Q2: How do reaction temperature and catalyst loading affect the synthesis?
A2: Temperature and catalyst loading are critical parameters that must be optimized.
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote the formation of the undesired byproduct, isosorbide, and degradation products like humins.[2] A kinetic analysis of sorbitol dehydration in high-temperature liquid water showed that the maximum yield of this compound increased with decreasing reaction temperature.[7][8]
-
Catalyst Loading: Increasing the catalyst loading can enhance sorbitol conversion. However, an excessively high concentration of strong acid can lead to degradation or polymerization, reducing the yield of the desired product.[2]
Q3: What is the primary mechanism for the acid-catalyzed dehydration of sorbitol to this compound?
A3: The reaction is understood to proceed via an SN2 mechanism.[8][9] The process involves the protonation of a primary hydroxyl group of sorbitol, followed by an intramolecular nucleophilic attack by the hydroxyl group at the C4 position, leading to the formation of the tetrahydrofuran ring of this compound.
Q4: Why is achieving high selectivity for this compound challenging?
A4: The primary challenge is the subsequent dehydration of this compound to isosorbide, which is a thermodynamically favorable process.[3] Controlling the reaction to favor the mono-dehydration product requires careful catalyst design and optimization of reaction conditions to halt the reaction at the intermediate stage. It has been observed that with sulfuric acid, sorbitol preferentially forms an adduct, which inhibits the further dehydration of this compound.[3][10]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low Sorbitol Conversion
Possible Causes:
-
Insufficient Catalyst Activity: The chosen catalyst may not be acidic enough or may have a low density of active sites.
-
Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective.
-
Inadequate Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction forward.[2]
-
Presence of Water: Although a product of the reaction, an excess of water at the start can inhibit the dehydration process.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the conversion. Be mindful that excessive temperatures can lead to byproduct formation.
-
Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst. For instance, if using a sulfonic acid resin, you might increase the loading from 1 wt% to 5 wt%.[2]
-
Screen Different Catalysts: If optimizing conditions for a particular catalyst fails, consider screening other types of acid catalysts known for this reaction, such as sulfated zirconia or a different ion-exchange resin.
-
Ensure Anhydrous Conditions: Start with dry sorbitol and consider performing the reaction under a vacuum or with a system to remove water as it is formed.[2]
Problem 2: Poor Selectivity (High Isosorbide Formation)
Possible Causes:
-
Excessively High Reaction Temperature: Higher temperatures favor the second dehydration to isosorbide.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long will inevitably lead to the formation of the more stable isosorbide.
-
Highly Acidic Catalyst: A very strong acid catalyst can accelerate the second dehydration step.
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature can slow down the second dehydration reaction more significantly than the first, thus improving selectivity for this compound.
-
Optimize Reaction Time: Conduct a time-course study to identify the point of maximum this compound yield before significant conversion to isosorbide occurs. For example, with sulfuric acid, the maximum yield of 1,4-sorbitan was observed at 45 minutes.[3]
-
Modify Catalyst Acidity: If using a catalyst with tunable acidity, such as a polymer-supported Brønsted acid, synthesize catalysts with varying acid densities to find the optimal balance between activity and selectivity.[6]
-
Consider a Two-Phase System: In some cases, a biphasic system can be used to continuously extract the desired product from the reaction mixture, preventing its further conversion.
Problem 3: Catalyst Deactivation and Poor Reusability
Possible Causes:
-
Coke/Humin Formation: At elevated temperatures, sugars can degrade and polymerize to form carbonaceous deposits (humins) that block the active sites of heterogeneous catalysts.[5]
-
Leaching of Active Species: For some supported catalysts, the active acidic species (e.g., sulfate groups on sulfated zirconia) can leach into the reaction medium, leading to a loss of activity.
-
Structural Collapse: The catalyst support may not be stable under the reaction conditions, leading to a loss of surface area and active sites.[2]
Troubleshooting Steps:
-
Regenerate the Catalyst:
-
Calcination: For catalysts deactivated by coke formation, calcination in air at an appropriate temperature can burn off the organic deposits. A thermogravimetric analysis (TGA) of the spent catalyst can help determine the optimal regeneration temperature.[5]
-
Washing: Washing the catalyst with a suitable solvent can sometimes remove adsorbed byproducts.
-
-
Optimize Reaction Conditions to Minimize Deactivation: Lowering the reaction temperature can reduce the rate of humin formation.
-
Choose a More Stable Catalyst: Select a catalyst with a robust support and strongly anchored active sites. For example, some polymer-supported catalysts have shown good resistance to acid leaching and can be recycled multiple times without significant loss of activity.[6]
Visualizing the Troubleshooting Process
Caption: Troubleshooting flowchart for this compound synthesis.
Experimental Protocols
Protocol 1: Catalyst Screening for Sorbitol Dehydration
Objective: To evaluate the performance of different acid catalysts for the synthesis of this compound.
Materials:
-
D-Sorbitol
-
Catalyst 1 (e.g., Amberlyst 36)
-
Catalyst 2 (e.g., Sulfated Zirconia)
-
Catalyst 3 (e.g., p-Toluenesulfonic acid)
-
High-purity nitrogen or argon
-
Reaction vessel (e.g., three-necked round-bottom flask or a high-pressure reactor)
-
Heating mantle with temperature controller and magnetic stirrer
-
Condenser and collection flask (if operating under vacuum)
-
Analytical standards: this compound, Isosorbide, Sorbitol
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index Detector)
Procedure:
-
Set up the reaction vessel with a magnetic stirrer, temperature probe, and a nitrogen/argon inlet.
-
Add D-sorbitol (e.g., 10 g) and the catalyst (e.g., 5 wt% relative to sorbitol) to the reaction vessel.
-
Purge the system with an inert gas for 15-20 minutes to remove air.
-
Heat the reaction mixture to the desired temperature (e.g., 140°C) with vigorous stirring.
-
Start the timer once the reaction temperature is reached.
-
Take aliquots of the reaction mixture at regular intervals (e.g., 30, 60, 90, 120, 180 minutes).
-
Immediately quench the reaction in the aliquot by cooling and diluting with deionized water.
-
Filter the diluted aliquot to remove the heterogeneous catalyst.
-
Analyze the samples by HPLC to determine the concentration of sorbitol, this compound, and isosorbide.
-
Calculate the sorbitol conversion, product yield, and selectivity for each catalyst at each time point.
Data Analysis:
| Catalyst | Reaction Time (min) | Sorbitol Conversion (%) | This compound Yield (%) | Isosorbide Yield (%) | Selectivity for this compound (%) |
| Catalyst A | 30 | ||||
| 60 | |||||
| 120 | |||||
| Catalyst B | 30 | ||||
| 60 | |||||
| 120 | |||||
| Catalyst C | 30 | ||||
| 60 | |||||
| 120 |
Visualizing the Reaction Pathway and Catalyst Selection Workflow
Caption: Reaction pathway and catalyst screening workflow.
Conclusion
The efficient synthesis of this compound is a multifactorial challenge that requires a deep understanding of the interplay between catalyst properties and reaction conditions. By systematically addressing common issues such as low conversion, poor selectivity, and catalyst deactivation, researchers can significantly improve their experimental outcomes. This guide provides a foundational framework for troubleshooting and a protocol for rational catalyst selection, empowering scientists to develop robust and efficient synthetic routes for this valuable chemical intermediate.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol–Gel Sulfated Zirconia: A Quantitative Structure–Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 1,4-Anhydro-D-glucitol Stability Under Acidic Conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 1,4-Anhydro-D-glucitol. This resource is designed to provide in-depth insights and practical solutions to the stability challenges encountered when this versatile molecule is subjected to acidic environments. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and manage these stability issues effectively in your experimental and developmental workflows.
Introduction: Understanding the Inherent Stability of this compound
This compound, a cyclic ether derived from D-glucitol, is a valuable building block in chemical synthesis and the pharmaceutical industry.[1][2] Its tetrahydrofuran ring is generally stable; however, under acidic conditions, particularly with heating, it is susceptible to degradation. This guide will walk you through the mechanisms of this degradation, provide troubleshooting advice for common experimental issues, and offer detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is a further acid-catalyzed intramolecular dehydration to form 1,4:3,6-dianhydro-D-glucitol, commonly known as isosorbide.[3][4] This reaction involves the protonation of a hydroxyl group, followed by the intramolecular attack of another hydroxyl group, leading to the elimination of a water molecule and the formation of a second ether linkage.
Q2: What factors influence the rate of degradation?
The rate of degradation is primarily influenced by:
-
pH: The degradation is acid-catalyzed, meaning a lower pH will result in a faster reaction rate.
-
Temperature: Higher temperatures significantly accelerate the dehydration reaction.
-
Catalyst Type and Concentration: The nature and concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, solid acid catalysts) play a crucial role in the reaction kinetics.[5]
Q3: Can this compound revert to D-glucitol under acidic conditions?
While the formation of this compound from D-glucitol is a dehydration reaction, the reverse reaction (hydrolysis) to open the tetrahydrofuran ring is generally not favored under the same conditions that promote further dehydration to isosorbide. The formation of the five-membered ring is thermodynamically relatively stable. However, under very harsh acidic conditions, cleavage of the ether bond could potentially occur, though further dehydration is the more prominent pathway.
Q4: Are there any other potential degradation products besides isosorbide?
While isosorbide is the major degradation product, prolonged exposure to harsh acidic conditions and high temperatures can lead to the formation of other byproducts. These can include various other anhydro- and dianhydro-alditols through alternative cyclization pathways, although these are typically formed in much smaller quantities.[4] In some instances, slow decomposition of the dianhydride product has been observed with prolonged heating in strong acid.[3]
Troubleshooting Guide: Common Issues in Experimental Workflows
This section addresses common problems encountered when working with this compound in acidic media.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound after a reaction or formulation in an acidic medium. | Further Dehydration: The acidic conditions and temperature may have been too harsh, leading to the conversion of this compound to isosorbide. | - Monitor Reaction Closely: Use in-process controls like TLC or HPLC to track the disappearance of the starting material and the formation of products. - Optimize Conditions: Reduce the reaction temperature, decrease the acid concentration, or shorten the reaction time. Consider using a milder acid catalyst. |
| Presence of multiple unexpected peaks in HPLC analysis. | Formation of Side Products: The reaction conditions may be promoting the formation of other anhydro sugar isomers or degradation products. | - Improve Selectivity: Investigate different solid acid catalysts which can offer better selectivity for the desired reaction over side reactions.[6][7] - Purification Strategy: Develop a robust purification method, such as column chromatography with a suitable stationary and mobile phase, to separate the desired product from impurities. |
| Inconsistent results in stability studies. | Variability in Experimental Conditions: Minor fluctuations in pH, temperature, or catalyst concentration can lead to significant differences in degradation rates. | - Precise Control of Parameters: Ensure accurate and consistent control of pH, temperature, and reagent concentrations throughout the experiments. Use calibrated equipment. - Standardized Protocols: Follow a well-defined and validated stability testing protocol. |
| Difficulty in quantifying this compound and its degradation product(s) simultaneously. | Inadequate Analytical Method: The chosen HPLC method may not have sufficient resolution to separate the parent compound from its closely related degradation products. | - Method Development: Develop and validate a stability-indicating HPLC method. This may involve screening different columns (e.g., C18, amide), mobile phase compositions, and detection wavelengths. A refractive index (RI) detector is often suitable for these non-chromophoric compounds. |
Visualizing the Degradation Pathway
The acid-catalyzed dehydration of this compound to isosorbide is a key process to understand.
Caption: Acid-catalyzed dehydration of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Under Acidic Conditions
This protocol outlines a forced degradation study to assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Deionized water
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a Refractive Index (RI) detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL).
-
Acid Stress:
-
To a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.
-
In a separate 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl.
-
Keep both flasks at a controlled temperature (e.g., 60 °C) in a water bath or oven.
-
-
Time Points: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent molar amount of NaOH to stop the degradation reaction.
-
Sample for Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis (e.g., 1 mg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Quantify the amount of this compound remaining and the amount of 1,4:3,6-dianhydro-D-glucitol formed at each time point. Plot the percentage of remaining this compound against time.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation product, isosorbide.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amine-based column (e.g., NH2 column, 250 mm x 4.6 mm, 5 µm) or a suitable HILIC column. |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 75:25 v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index (RI) Detector |
| Run Time | Approximately 20 minutes |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation: Degradation Kinetics
The following table presents hypothetical data from a forced degradation study to illustrate the expected trend of this compound degradation under different acidic conditions.
| Condition | Time (hours) | This compound Remaining (%) | 1,4:3,6-Dianhydro-D-glucitol Formed (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.1 | |
| 8 | 85.3 | 14.2 | |
| 24 | 65.1 | 34.0 | |
| 1 M HCl, 60 °C | 0 | 100.0 | 0.0 |
| 2 | 78.9 | 20.5 | |
| 4 | 60.2 | 38.9 | |
| 8 | 35.8 | 62.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in an acidic formulation.
Caption: Workflow for assessing the stability of this compound.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 3. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst [agris.fao.org]
- 7. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1,4-Anhydro-D-glucitol and Isosorbide: From Synthesis Intermediate to Bio-based Platform Chemical
In the landscape of renewable chemicals, sugar-derived molecules present a compelling alternative to petroleum-based feedstocks. Among these, anhydrohexitols derived from D-sorbitol are of significant interest to researchers in pharmaceuticals and polymer science. This guide provides an in-depth comparison of two key molecules in this pathway: 1,4-Anhydro-D-glucitol (also known as 1,4-sorbitan) and its bicyclic derivative, Isosorbide (1,4:3,6-dianhydro-D-glucitol). While structurally related, their properties and applications diverge significantly, with the former primarily serving as a transient intermediate and the latter emerging as a versatile and commercially valuable platform chemical.
This document will elucidate the relationship between their synthesis, compare their fundamental physicochemical properties, and explore their distinct applications, supported by experimental data and protocols designed for scientific professionals.
Synthesis Pathway and Structural Elucidation
The journey from the simple sugar alcohol D-sorbitol to the rigid bicyclic structure of isosorbide is a tale of sequential dehydration, a process fundamentally governed by acid catalysis and reaction conditions. This compound is the critical monocyclic intermediate formed in the first stage of this transformation.
The overall process begins with D-glucose, which is hydrogenated to produce D-sorbitol.[1][2] The subsequent double dehydration of sorbitol is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSA).[3]
-
Step 1: Formation of this compound (1,4-Sorbitan). The first intramolecular dehydration of D-sorbitol leads to the formation of a five-membered furanoid ring, yielding this compound.[3][4] This reaction is a cyclization that eliminates one molecule of water.
-
Step 2: Formation of Isosorbide. The second intramolecular dehydration occurs when the newly formed this compound undergoes a further cyclization. This step forms a second fused furan ring, resulting in the stable, V-shaped bicyclic structure of isosorbide and the elimination of a second water molecule.[2][3]
The continuous removal of water during the reaction is a critical process parameter, as it drives the equilibrium toward the formation of the fully dehydrated product, isosorbide.[3]
Caption: Synthesis pathway from D-Sorbitol to Isosorbide.
The structural distinction is paramount. This compound is a flexible monocyclic polyol, whereas isosorbide is a rigid bicyclic diol. This rigidity, along with the unique stereochemistry of its two hydroxyl groups—one in an endo position and the other in an exo position—is the source of its distinct chemical reactivity and its utility as a polymer building block.[1][5] The endo hydroxyl group is more nucleophilic due to the formation of a hydrogen bond with the oxygen atom in the adjacent ring, making it more reactive in certain reactions like tosylation, despite being more sterically shielded.[1][6]
Comparative Physicochemical Properties
The structural differences between the monocyclic intermediate and the bicyclic final product give rise to distinct physical and chemical properties. These properties dictate their handling, purification, and ultimate application.
| Property | This compound (1,4-Sorbitan) | Isosorbide (1,4:3,6-Dianhydro-D-glucitol) |
| Chemical Structure | Monocyclic (one furan ring) | Bicyclic (two fused furan rings) |
| Molecular Formula | C₆H₁₂O₅[7][8] | C₆H₁₀O₄[1][9] |
| Molecular Weight | 164.16 g/mol [7][8] | 146.14 g/mol [1][9] |
| CAS Number | 27299-12-3[7][8] | 652-67-5[1] |
| Appearance | White solid[7][10] | White, crystalline, hygroscopic flakes[1] |
| Melting Point | 112-113 °C[7][11] | 62.5-63 °C[1] |
| Boiling Point | 442.5 °C @ 760 mmHg (Predicted)[7][11] | 160 °C @ 10 mmHg[1]; 175 °C @ 2 mmHg[12] |
| Density | 1.573 g/cm³ (Predicted)[7][11] | 1.30 g/cm³ @ 25 °C[1] |
| Water Solubility | Data not widely reported, but generally soluble | Highly soluble (>850 g/L)[1] |
| Solubility in Organics | Soluble in polar solvents | Soluble in alcohols and ketones[1][12] |
| Hygroscopicity | Less pronounced | Highly hygroscopic[1] |
Applications: A Tale of an Intermediate vs. a Platform Chemical
The applications of these two molecules are a direct consequence of their chemical stability and functionality. This compound is rarely an end-product, while isosorbide is a foundational molecule for a vast array of materials and pharmaceuticals.
This compound: The primary role of this compound is as a synthesis intermediate . Its existence is often transient in the one-pot synthesis of isosorbide from sorbitol. However, its distinct structure makes it a useful building block in its own right for specialized chemical synthesis. It is cited as a useful intermediate in the synthesis of Prostaglandins, a class of physiologically active lipid compounds.[7] Furthermore, it is employed in research settings for fundamental studies in carbohydrate chemistry.[7]
Isosorbide: Isosorbide's rigid structure and bifunctional nature have established it as a key bio-based platform chemical with diverse, high-value applications.[1][2][13]
-
Pharmaceuticals: Isosorbide is a critical precursor for widely prescribed cardiovascular drugs.[14] Nitration of its two hydroxyl groups yields isosorbide dinitrate (ISDN) and isosorbide-5-mononitrate (ISMN), potent vasodilators used to treat angina pectoris (chest pain).[14][15][16] The parent molecule, isosorbide itself, is also used directly as an osmotic diuretic to reduce intraocular pressure in the treatment of glaucoma.[1][12]
-
Polymers: Isosorbide is gaining significant traction as a bio-based monomer to produce high-performance polymers, often as a sustainable replacement for petroleum-derived molecules like Bisphenol A (BPA).[17] Its rigid, V-shaped structure, when incorporated into polymer backbones, can significantly increase the glass transition temperature (Tg), thermal stability, and transparency of materials like polyesters, polycarbonates, and polyurethanes.[18][19][20]
-
Industrial Chemicals: The diesters of isosorbide are used as non-toxic, bio-based plasticizers for polymers like PVC, emulsifiers for cosmetics, and pigment dispersants.[1] Its pronounced hygroscopicity also makes it an effective humectant.[1]
Caption: Comparative application spectrum.
Experimental Protocols
To provide a practical context for the comparison, the following section details validated methodologies for the synthesis of isosorbide and a comparative analysis of solubility.
Protocol 1: Synthesis and Purification of Isosorbide from D-Sorbitol
Causality: This protocol is designed to demonstrate the sequential dehydration of sorbitol. The choice of a high-boiling point reactor, acid catalyst, and continuous vacuum distillation is critical. The vacuum simultaneously lowers the boiling point of water and removes it from the reaction mixture, which is essential to overcome the equilibrium limitations of the dehydration reactions and drive the process to completion, maximizing the yield of the final bicyclic product, isosorbide.[3]
-
Objective: To synthesize and purify isosorbide from D-sorbitol, monitoring the two-step dehydration process.
-
Materials: D-sorbitol (2.2 mol), p-toluenesulfonic acid (p-TSA, 1.0 mol%), 50% sodium hydroxide solution, 1 L jacketed glass reactor with mechanical stirrer, heating mantle/circulator, distillation head, condenser, vacuum pump, and collection flask.
-
Methodology:
-
Setup: Assemble the 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and a distillation apparatus connected to a vacuum pump.
-
Charge & Dehydrate: Add D-sorbitol (400 g) to the reactor. Begin stirring (500 rpm) and heat the reactor to 130°C. Once at temperature, apply vacuum to reduce the pressure to 1-2 kPa to remove any initially adsorbed water from the solid sorbitol.
-
Catalysis: After 15 minutes, carefully add the p-TSA catalyst. Adjust the vacuum pressure to between 3.5 and 5 kPa.
-
Reaction: Maintain the temperature at 130°C for 5 hours. The water produced from the two sequential dehydration reactions will continuously distill over and be collected in the receiving flask. The volume of water collected serves as a primary indicator of reaction progress.
-
Neutralization: After the reaction period, cool the reactor to below 100°C. Slowly add 50% NaOH solution dropwise until the mixture is neutralized (pH 7). This step is crucial to quench the acid catalyst and prevent degradation during the subsequent high-temperature purification.
-
Purification: Re-apply a high vacuum (0.3-0.5 kPa) and increase the temperature to 180-200°C. Isosorbide will distill from the non-volatile neutralized catalyst and by-products.
-
Crystallization & Analysis: The distilled, clear liquid is collected and allowed to cool, whereupon it will crystallize into a white solid. The product's identity and purity should be confirmed by LC-MS and ¹H NMR.
-
-
Self-Validation: The protocol's success is validated by quantifying the yield of crystalline isosorbide (an expected yield under these conditions is ~82%) and confirming its purity and structure via analytical techniques.[3] The ¹H NMR spectrum provides a definitive structural confirmation, with distinct peaks for the endo and exo hydroxyl protons.[19]
Protocol 2: Comparative Solubility Assessment in Water
Causality: This protocol employs the equilibrium saturation method, a gold standard for determining solubility. Using a constant temperature bath is non-negotiable, as solubility is highly temperature-dependent. A 24-hour equilibration period is chosen to ensure the system reaches a true thermodynamic equilibrium, providing a reliable and reproducible measurement. Gravimetric analysis is a direct and robust quantification method that avoids the complexities of spectroscopic techniques.
-
Objective: To quantitatively determine and compare the aqueous solubility of this compound and isosorbide at a standardized temperature.
-
Materials: this compound, Isosorbide, deionized water, 20 mL screw-cap vials, analytical balance, magnetic stir plate and stir bars, constant temperature water bath (25°C), 0.45 µm syringe filters, drying oven or vacuum desiccator.
-
Methodology:
-
Sample Preparation: To three separate 20 mL vials, add approximately 5 g of this compound. To another three vials, add approximately 10 g of isosorbide. The use of excess solid is essential to ensure saturation.
-
Solvent Addition: Accurately pipette 10.0 mL of deionized water into each vial.
-
Equilibration: Seal the vials and place them on a magnetic stir plate inside the 25°C water bath. Stir the suspensions vigorously for 24 hours to ensure equilibrium is reached.
-
Sampling: After 24 hours, stop stirring and allow the vials to remain in the water bath for at least 2 hours to let the excess solid settle.
-
Aliquot Extraction: Carefully withdraw a 2.0 mL aliquot of the clear supernatant from each vial using a syringe fitted with a 0.45 µm filter to remove any suspended solids.
-
Gravimetric Analysis: Dispense each filtered aliquot into a pre-weighed, dry petri dish. Record the exact mass of the dish plus the aliquot.
-
Evaporation: Place the petri dishes in a drying oven at 60°C (or under vacuum) until all the water has evaporated and a constant mass of the dry residue is achieved.
-
Calculation: Weigh the dish with the dry residue. Calculate the mass of the dissolved solid and express the solubility in grams per 100 mL of water.
-
-
Self-Validation: The experiment should be performed in triplicate for each compound to ensure statistical validity. The low standard deviation between the triplicate results will confirm the reliability and reproducibility of the measurement.
Conclusion
While this compound and isosorbide originate from the same precursor, their chemical identities and functional roles are markedly different. This compound is best understood as the monocyclic intermediate in the synthesis of its more stable, bicyclic counterpart. Isosorbide, by contrast, has leveraged its unique rigid structure and bifunctionality to become a commercially significant, bio-based platform chemical. Its success in pharmaceuticals as a precursor to vasodilators and in the polymer industry as a BPA alternative highlights the immense potential of harnessing specific molecular architectures derived from renewable resources. For researchers and drug development professionals, understanding the distinct properties of both the intermediate and the final product is crucial for innovative synthesis design and the development of next-generation sustainable materials.
References
- 1. Isosorbide - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 8. chembk.com [chembk.com]
- 9. Isosorbide | C6H10O4 | CID 12597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound CAS#: 27299-12-3 [m.chemicalbook.com]
- 12. Isosorbide CAS#: 652-67-5 [m.chemicalbook.com]
- 13. Synthesis of isosorbide: an overview of challenging reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. History of the synthesis and pharmacology of isosorbide dinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. What is isosorbide used for? - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
A Tale of Two Rings: A Comparative Guide to 1,4-Anhydro-D-glucitol and 1,5-Anhydro-D-glucitol for Researchers and Drug Development Professionals
In the intricate world of carbohydrate chemistry and its application in biomedical research, structural nuances can dictate profound differences in biological activity and utility. This guide offers an in-depth comparison of two closely related isomers, 1,4-Anhydro-D-glucitol and 1,5-Anhydro-D-glucitol. While sharing the same molecular formula, these molecules are distinguished by the size of their cyclic ether rings—a five-membered furanose ring for the 1,4-isomer and a six-membered pyranose ring for the 1,5-isomer. This fundamental structural divergence gives rise to distinct physicochemical properties, biological roles, and applications, particularly in the realms of clinical diagnostics and synthetic chemistry.
Structural and Physicochemical Divergence
The core difference between these two molecules lies in the intramolecular bridge that forms their respective rings. This compound possesses a C1-C4 oxygen bridge, creating a thermodynamically less stable five-membered furanose-like ring. In contrast, 1,5-Anhydro-D-glucitol features a C1-C5 oxygen bridge, forming a more stable six-membered pyranose ring, which is the structural cornerstone of many biologically significant carbohydrates.[1][2]
Caption: Chemical structures of this compound and 1,5-Anhydro-D-glucitol.
This structural variance directly influences their physical properties, as summarized below:
| Property | This compound | 1,5-Anhydro-D-glucitol |
| Synonyms | 1,4-Sorbitan, Arlitan[3][4] | 1-Deoxy-D-glucopyranose, Aceritol[5][6] |
| CAS Number | 27299-12-3[3] | 154-58-5[5][6] |
| Molecular Formula | C₆H₁₂O₅[3][7] | C₆H₁₂O₅[5][6] |
| Molecular Weight | 164.16 g/mol [3][7] | 164.16 g/mol [5][6] |
| Melting Point | 112-113 °C[3][4] | 142-143 °C[5][8] |
| Appearance | White solid[3] | White Crystals[8] |
| Optical Rotation | Not specified | [α]D²⁰ +40 to +46° (c=0.8, H₂O)[8] |
The higher melting point of 1,5-Anhydro-D-glucitol is indicative of its more stable, rigid pyranose structure, which allows for more efficient crystal packing compared to the more flexible furanose ring of the 1,4-isomer.
Spectroscopic Differentiation
For the researcher, unambiguous identification is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool to differentiate between these two isomers. The proton (¹H) and carbon (¹³C) NMR spectra will exhibit distinct chemical shifts and coupling constants due to the different electronic environments and spatial arrangements of the atoms in the five-membered versus six-membered rings. While specific, directly comparable spectral data is sparse in readily available literature, researchers can predict that the protons within the more constrained furanose ring of 1,4-AG would likely experience different shielding effects compared to those in the chair-conformation pyranose ring of 1,5-AG.[9][10]
Synthesis and Chemical Reactivity
This compound is often synthesized via the dehydration of sorbitol (D-glucitol).[3] This process typically involves acidic conditions that favor the formation of the five-membered ring. Its utility is primarily as a chemical intermediate.[11][12] It serves as a versatile building block, for example, in the synthesis of prostaglandins, a class of physiologically active lipid compounds.[3][12]
1,5-Anhydro-D-glucitol , while available from dietary sources, can also be synthesized.[13][14] One notable biological pathway involves the metabolism of 1,5-anhydro-D-fructose (1,5-AF), a metabolite derived from the degradation of starch and glycogen.[15][16] In vivo, 1,5-AF is reduced to 1,5-AG.[15][17] This highlights a key difference: 1,5-AG is a naturally occurring and metabolically relevant polyol in the human body, whereas 1,4-AG is more commonly encountered as a synthetic intermediate.[18]
The greater stability of the pyranose ring in 1,5-AG renders it less reactive than the 1,4-isomer in certain contexts. The furanose ring of 1,4-AG, with its inherent ring strain, can be more susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry.
Biological Significance and Applications
The most significant divergence between these two molecules lies in their biological roles and applications.
1,5-Anhydro-D-glucitol: The Glycemic Marker
1,5-AG is a well-established clinical biomarker for monitoring short-term glycemic control in individuals with diabetes mellitus.[13][19][20] Found in nearly all foods, its concentration in the blood is maintained at a stable level in healthy individuals.[13][14]
The mechanism of its utility is elegantly simple and tied to renal physiology:
-
Filtration and Reabsorption: 1,5-AG is freely filtered by the glomerulus in the kidneys.[13]
-
Tubular Reabsorption: In the renal proximal tubules, it is almost completely reabsorbed back into the bloodstream.[2][21]
-
Competitive Inhibition by Glucose: When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the filtrate competitively inhibits the reabsorption of 1,5-AG.[19][21]
-
Resulting Effect: This competition leads to increased excretion of 1,5-AG in the urine, causing a rapid drop in its serum concentration.[19][22]
This inverse relationship between serum 1,5-AG and glucosuria makes it a sensitive indicator of recent hyperglycemic excursions, offering a complementary view to longer-term markers like HbA1c.[20][22] It reflects glycemic control over a 1-2 week period, making it particularly useful for assessing postprandial hyperglycemia.[19][20]
Caption: Mechanism of 1,5-AG as a glycemic marker.
This compound: The Synthetic Workhorse
In stark contrast, this compound does not have a recognized, significant biological role akin to its 1,5-isomer. Its value lies in its utility within the pharmaceutical and chemical industries.[3] It serves as a chiral building block, providing a rigid scaffold for the synthesis of more complex molecules.[11] Its applications include:
-
Intermediate in Drug Synthesis: As mentioned, it is a precursor in the synthesis of prostaglandins.[3][12]
-
Building Block for Complex Molecules: Its unique structure makes it a valuable starting material for creating various organic compounds for pharmaceuticals and agrochemicals.[3]
-
Carbohydrate Chemistry Research: It is used in research to study enzymatic reactions and develop new synthetic methodologies.[3]
Experimental Protocol: Chromatographic Separation
Differentiating and quantifying these isomers in a mixture, such as in a research sample or biological matrix, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Objective: To separate and quantify this compound and 1,5-Anhydro-D-glucitol in a sample.
Principle: The method leverages the slight differences in polarity and interaction with a stationary phase to achieve separation. Due to the structural similarity, derivatization is often employed to enhance detection by UV or fluorescence detectors.
Step-by-Step Methodology (Based on a general approach for sugar alcohol analysis): [23][24]
-
Sample Preparation:
-
For serum samples, deproteinize by adding a solvent like acetonitrile or methanol, vortexing, and centrifuging to precipitate proteins.
-
Collect the supernatant.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization (Example using Benzoic Acid for Fluorescence Detection): [24]
-
Reconstitute the dried sample extract in a suitable solvent.
-
Add a solution of benzoic acid and a catalyst.
-
Heat the mixture (e.g., at 80°C for 60 minutes) to form fluorescent benzoate derivatives.
-
Cool the reaction mixture and dilute with the mobile phase for injection.
-
Causality: Derivatization is crucial because these sugar alcohols lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. This step attaches a molecule that is highly responsive to UV or fluorescence detection, dramatically increasing sensitivity.
-
-
HPLC Conditions:
-
Column: A column suitable for polar compounds, such as an amide-based column (e.g., TSK amide 80), is often effective.[23][24]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer, pH 5.6).[24] The high organic content helps retain these polar analytes on the polar stationary phase.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the derivative (e.g., λex 275 nm and λem 315 nm for benzoic acid derivatives).[24]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
-
Quantification:
-
Prepare a calibration curve using certified standards of both 1,4- and 1,5-Anhydro-D-glucitol that have undergone the same derivatization process.
-
Inject the derivatized standards at various concentrations to establish a linear relationship between peak area and concentration.
-
Inject the prepared sample and determine the concentrations of the isomers by comparing their peak areas to the calibration curve.
-
This protocol provides a self-validating system, as the retention times of the peaks in the sample must match those of the pure standards, and the response must fall within the linear range of the calibration curve for accurate quantification.
Conclusion
While this compound and 1,5-Anhydro-D-glucitol are isomers, they inhabit different worlds in scientific application. 1,5-Anhydro-D-glucitol, with its stable pyranose ring, is a key player in clinical diagnostics, offering a unique window into short-term glycemic control. Its utility is a direct consequence of its natural abundance and specific interaction with renal glucose transport. Conversely, this compound is a product of synthetic chemistry, a valuable and versatile chiral building block whose less stable furanose ring provides distinct reactivity for drug development professionals. Understanding these fundamental structure-function relationships is paramount for researchers selecting the appropriate molecule for their specific diagnostic, therapeutic, or synthetic objective.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Anhydro-D-glucitol--a novel type of sugar in the human organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,5-Anhydroglucitol [webbook.nist.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,5-ANHYDRO-D-GLUCITOL CAS#: 154-58-5 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O -(methoxycarbonylmethyl)-D-glucitol and the positional isomers of 4- O-acetyl-1,5-anhydro-di-O-(methoxycarbonylmethyl)-O-methyl-D-glucitol and 4-O-acetyl-1,5-anhydro-O-(methoxycarbonylmethyl)-di-O-methyl-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 27299-12-3 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. 1,5-Anhydroglucitol - Wikipedia [en.wikipedia.org]
- 14. caymanchem.com [caymanchem.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. academic.oup.com [academic.oup.com]
- 19. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 20. researchgate.net [researchgate.net]
- 21. Glycomark (1 ,5-Anhydroglucitol) - Lipid Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Anhydro Sugar Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, anhydro sugars stand out as versatile building blocks and valuable intermediates. The formation of an intramolecular ether linkage by the removal of a water molecule bestows upon them a rigid bicyclic or tricyclic structure, leading to unique chemical and physical properties that differ significantly from their parent monosaccharides. This guide offers a comparative analysis of various anhydro sugar isomers, providing insights into their synthesis, characterization, and applications, supported by experimental data to aid researchers in selecting the optimal isomer for their specific needs.
The Landscape of Anhydro Sugar Isomers: Structure and Reactivity
Anhydro sugars are broadly classified based on the positions of the carbon atoms involved in the anhydro bridge. This structural variation is the primary determinant of their reactivity and, consequently, their utility in chemical synthesis.
1,6-Anhydrohexopyranoses: The Stable Workhorses
The most common and stable anhydro sugars are the 1,6-anhydrohexopyranoses, formed by an ether linkage between C-1 and C-6 of a hexopyranose. This group includes prominent isomers such as levoglucosan (from glucose), mannosan (from mannose), and galactosan (from galactose). Their rigid [3.2.1] bicyclic structure locks the pyranose ring in a ¹C₄ conformation, influencing the orientation of the hydroxyl groups and their reactivity.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // Levoglucosan levo [label=<
Levoglucosan
Structure
];
// Mannosan manno [label=<
Mannosan
Structure
];
// Galactosan galacto [label=<
Galactosan
Structure
];
levo -- manno [style=invis]; manno -- galacto [style=invis]; } Figure 1: Structures of common 1,6-anhydrohexopyranoses.
1,2-, 1,3-, and 1,4-Anhydro Sugars: The Reactive Intermediates
Anhydro sugars with smaller ring systems fused to the pyranose ring, such as the three-membered oxirane ring in 1,2-anhydro sugars (also known as Brigl's anhydride when acetylated) or the four-membered oxetane ring in 1,3-anhydro sugars, exhibit significantly higher reactivity.[1] This increased reactivity is due to the ring strain of the small fused ring, making them excellent glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.[2] 1,4-Anhydro sugars, with a five-membered tetrahydrofuran ring, are also important isomers.
dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; // 1,2-Anhydroglucose anhydro12 [label=<
1,2-Anhydroglucose (Brigl's Anhydride)
Structure
]; } Figure 2: Structure of 3,4,6-tri-O-acetyl-1,2-anhydro-α-D-glucopyranose.
Comparative Physicochemical Properties
The seemingly subtle differences in the anhydro bridge position and stereochemistry of the hydroxyl groups lead to distinct physicochemical properties. A comprehensive comparison is crucial for selecting the appropriate isomer for a given application.
| Property | Levoglucosan (1,6-anhydro-β-D-glucopyranose) | Mannosan (1,6-anhydro-β-D-mannopyranose) | Galactosan (1,6-anhydro-β-D-galactopyranose) | Brigl's Anhydride (3,4,6-tri-O-acetyl-1,2-anhydro-α-D-glucopyranose) |
| Molar Mass ( g/mol ) | 162.14 | 162.14 | 162.14 | 288.25[3] |
| Melting Point (°C) | 182-184 | 211 | 222-224 | 108-110 |
| Specific Rotation ([α]D) | -66.2° (c=2, H₂O) | -126° (c=1, H₂O) | -22.5° (c=1, H₂O) | +107.5° (c=1, CHCl₃) |
| Solubility | Soluble in water, sparingly soluble in ethanol | Soluble in water | Soluble in water | Soluble in chloroform, ether |
Table 1: Physicochemical Properties of Selected Anhydro Sugar Isomers
Synthesis of Anhydro Sugar Isomers: A Tale of Two Strategies
The synthetic routes to anhydro sugars are as diverse as their structures, generally falling into two main categories: pyrolysis for 1,6-anhydro sugars and intramolecular cyclization for other isomers.
Pyrolysis: The Gateway to 1,6-Anhydro Sugars
Levoglucosan, mannosan, and galactosan are predominantly produced by the pyrolysis of cellulose and hemicellulose. This method is widely used in biomass conversion processes and is a key source of these valuable platform chemicals. The yields of the individual isomers depend on the composition of the biomass feedstock.
Intramolecular Cyclization: Precision Synthesis of Reactive Isomers
The synthesis of more reactive anhydro sugars like the 1,2-anhydro derivatives often involves a multi-step chemical synthesis. A classic example is the preparation of Brigl's anhydride.
This protocol is adapted from established literature procedures.[2]
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
Phosphorus pentachloride (PCl₅)
-
Dry diethyl ether
-
Ammonia (gas or solution in a suitable solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Chlorination: Penta-O-acetyl-β-D-glucopyranose is treated with phosphorus pentachloride in an inert solvent like dry diethyl ether. This step replaces the anomeric hydroxyl group with a chlorine atom, forming 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride.
-
Selective Deacetylation: The resulting glucosyl chloride is then treated with a weak base, such as ammonia, to selectively remove the acetyl group at the C-2 position. This is a critical step that relies on the higher reactivity of the C-2 acetate due to the influence of the adjacent anomeric center.
-
Intramolecular Cyclization: The 2-hydroxy-glucosyl chloride intermediate then undergoes an intramolecular nucleophilic substitution. The hydroxyl group at C-2 attacks the anomeric carbon (C-1), displacing the chloride ion and forming the 1,2-anhydro (oxirane) ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure Brigl's anhydride.
Causality Behind Experimental Choices: The choice of a non-participating solvent in the chlorination step is crucial to avoid side reactions. The selective deacetylation at C-2 is the cornerstone of this synthesis, enabling the subsequent intramolecular cyclization. The use of a weak base is key to preventing the hydrolysis of other acetyl groups.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Penta-O-acetyl-β-D-glucopyranose"]; B [label="2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl chloride"]; C [label="3,4,6-tri-O-acetyl-2-hydroxy-α-D-glucopyranosyl chloride"]; D [label="Brigl's Anhydride"];
A -> B [label="PCl₅"]; B -> C [label="NH₃ (selective deacetylation)"]; C -> D [label="Intramolecular cyclization"]; } Figure 3: Synthetic workflow for Brigl's Anhydride.
Characterization of Anhydro Sugar Isomers: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of anhydro sugar isomers. The rigid conformation of these molecules results in well-resolved spectra with characteristic chemical shifts and coupling constants.
¹H and ¹³C NMR Spectroscopy
The anomeric proton (H-1) and carbon (C-1) signals are particularly diagnostic. In 1,6-anhydrohexopyranoses, the H-1 proton typically resonates at a lower chemical shift compared to the corresponding free sugar, while the C-1 carbon resonates at a higher chemical shift. The ¹³C NMR chemical shifts are also highly sensitive to the stereochemistry of the hydroxyl groups.
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 |
| Levoglucosan | 101.8 | 72.0 | 72.8 | 71.9 | 76.4 | 65.3 |
| Mannosan | 101.1 | 70.0 | 71.1 | 67.8 | 76.1 | 65.8 |
| Galactosan | 101.9 | 67.9 | 69.1 | 72.1 | 76.0 | 65.5 |
Table 2: ¹³C NMR Chemical Shifts (ppm in D₂O) of 1,6-Anhydrohexopyranoses
For 1,2-anhydro sugars, the anomeric proton and carbon signals are shifted significantly due to the strained oxirane ring. For instance, in Brigl's anhydride, the anomeric proton (H-1) appears around 5.6 ppm, and the anomeric carbon (C-1) is found at approximately 70 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the anhydro sugar isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and through-space correlations (from NOESY experiments, if acquired) to elucidate the complete structure and conformation of the anhydro sugar isomer.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Sample Preparation"]; B [label="1D ¹H NMR"]; C [label="1D ¹³C NMR"]; D [label="2D NMR (COSY, HSQC, HMBC)"]; E [label="Data Analysis & Structure Elucidation"];
A -> B; A -> C; B -> D; C -> D; D -> E; } Figure 4: General workflow for NMR analysis of anhydro sugars.
Comparative Performance in Key Applications
The distinct properties of anhydro sugar isomers translate into differential performance in various applications, from polymer chemistry to synthetic carbohydrate chemistry.
Polymer Synthesis: A Tale of Two Monomers
1,6-Anhydro sugars, particularly levoglucosan and its dianhydro derivative isosorbide, are gaining significant attention as renewable monomers for the synthesis of bio-based polymers. The rigid structure of these monomers can impart high thermal stability and desirable mechanical properties to the resulting polymers.
-
Levoglucosan-based Polymers: Cationic ring-opening polymerization of levoglucosan derivatives can produce stereoregular polysaccharides. The properties of these polymers, such as their thermal stability and mechanical strength, are influenced by the nature of the protecting groups on the hydroxyls of the levoglucosan monomer.
-
Isosorbide-based Polymers: Isosorbide, a dianhydro sugar derived from sorbitol (which can be obtained from glucose), is a rigid diol used in the synthesis of polyesters, polycarbonates, and polyurethanes. The incorporation of isosorbide into polymer backbones generally increases the glass transition temperature (Tg) and enhances mechanical properties like tensile strength and modulus.[4][5] For instance, polyesters derived from isosorbide and terephthalic acid exhibit high Tgs and good mechanical performance, making them potential bio-based alternatives to petroleum-derived plastics like polycarbonate.[4]
| Polymer | Glass Transition Temperature (Tg, °C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(isosorbide terephthalate) | >90[4] | >1850[4] | - | - |
| Poly(lactic acid) (PLA) | 55-65 | 2000-4000 | 50-70 | 2-6 |
| Polycarbonate (PC) | 145-150 | 2300-2400 | 60-65 | 80-150 |
Table 3: Comparative Mechanical and Thermal Properties of Isosorbide-based Polyester and Common Polymers (Note: Direct comparison with levoglucosan-based polymers is limited by the variability in polymer structures and processing conditions reported in the literature.)
Glycosylation Reactions: The Reactivity Advantage of 1,2-Anhydro Sugars
In the synthesis of complex oligosaccharides, the stereocontrolled formation of glycosidic bonds is a major challenge. 1,2-Anhydro sugars, with their highly strained oxirane ring, are excellent glycosyl donors that can undergo stereoselective ring-opening reactions with nucleophiles (glycosyl acceptors).
The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions and the nature of the glycosyl donor and acceptor. For example, the use of a participating solvent or a neighboring participating group on the glycosyl acceptor can influence the stereoselectivity of the reaction. While a comprehensive quantitative comparison of glycosylation yields for all 1,2-anhydro sugar isomers is beyond the scope of this guide due to the vast number of possible combinations of donors, acceptors, and reaction conditions, it is well-established that 1,2-anhydro donors are highly effective for the synthesis of 1,2-cis-glycosides, which are often challenging to construct using other methods.[6]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling anhydro sugar isomers. While many anhydro sugars are not classified as hazardous, it is essential to consult the Safety Data Sheet (SDS) for each specific compound. For example, for levoglucosan (1,6-anhydro-β-D-glucopyranose), the SDS indicates that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[7] However, general laboratory safety practices, such as wearing appropriate personal protective equipment (gloves, safety glasses), are always recommended.
Conclusion
Anhydro sugar isomers represent a fascinating and highly useful class of carbohydrates. Their diverse structures, arising from the position of the anhydro bridge, give rise to a wide range of chemical and physical properties. The stable and readily available 1,6-anhydro sugars are emerging as key platform molecules for the development of sustainable polymers and other bio-based materials. In contrast, the highly reactive 1,2-anhydro sugars are invaluable intermediates for the stereoselective synthesis of complex oligosaccharides and glycoconjugates. A thorough understanding of the comparative properties and reactivity of these isomers, as outlined in this guide, will empower researchers to harness their full potential in a wide array of scientific endeavors.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chimia.ch [chimia.ch]
- 3. beta-D-Glucopyranose, 1,6-anhydro-, triacetate | C12H16O8 | CID 95629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Differentiating 1,4-Sorbitan and its Isomers: A Spectroscopic Comparison Guide for Researchers
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Sorbitan, a bio-based derivative of sorbitol, and its various isomers are crucial building blocks in the synthesis of nonionic surfactants, drug delivery vehicles, and other valuable chemical entities. The seemingly subtle differences in the ring structure of these isomers, such as 1,4-sorbitan, 1,5-sorbitan, and 2,5-sorbitan, can significantly impact their physicochemical properties and, consequently, their function in final formulations. This guide provides an in-depth spectroscopic comparison of these key sorbitan isomers, offering researchers a practical framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Imperative: Why Isomer Differentiation Matters
The distinction between 1,4-sorbitan (a five-membered tetrahydrofuran ring), 1,5-sorbitan (a six-membered tetrahydropyran ring), and 2,5-sorbitan (another five-membered tetrahydrofuran ring with a different substitution pattern) is not merely academic. The ring size and the orientation of the hydroxyl groups dictate the molecule's polarity, hydrogen bonding capacity, and steric hindrance. These characteristics, in turn, influence the performance of sorbitan-derived surfactants (e.g., Spans and Tweens), the stability of emulsions, and the release kinetics of encapsulated active pharmaceutical ingredients (APIs). Misidentification of an isomer can lead to inconsistent product performance, failed batches, and compromised research outcomes. Spectroscopic techniques provide the necessary tools to navigate this structural complexity with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive identification of sorbitan isomers. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom, respectively, allowing for a clear distinction based on chemical shifts and coupling constants.
Comparative ¹H NMR Data
The proton NMR spectra of the sorbitan isomers are characterized by a complex series of overlapping multiplets in the upfield region, corresponding to the protons on the carbon skeleton and the hydroxyl groups. The key to differentiation lies in the subtle variations in their chemical shifts, which are influenced by the ring size and the electronic environment.
| Proton Assignment | 1,4-Sorbitan (¹H NMR) | 1,5-Sorbitan (¹H NMR) | 2,5-Sorbitan (¹H NMR) |
| Ring Protons | ~3.5 - 4.1 ppm | ~3.2 - 4.0 ppm | ~3.6 - 4.2 ppm |
| Hydroxyl Protons | Broad signals, variable | Broad signals, variable | Broad signals, variable |
| Exocyclic CH₂OH | ~3.4 - 3.7 ppm | ~3.5 - 3.8 ppm | ~3.5 - 3.8 ppm |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
The differentiation is often aided by 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons to their directly attached carbons.
Comparative ¹³C NMR Data
The ¹³C NMR spectra offer a more resolved view of the carbon framework, with each carbon atom typically giving a distinct signal. The chemical shifts of the ring carbons are particularly sensitive to the ring size and substitution pattern, making ¹³C NMR a robust tool for isomer identification.[1]
| Carbon Assignment | 1,4-Sorbitan (¹³C NMR) [2] | 1,5-Sorbitan (¹³C NMR) | 2,5-Sorbitan (¹³C NMR) |
| C1 | ~64.3 ppm | ~62.0 ppm | ~63.5 ppm |
| C2 | ~76.0 ppm | ~72.5 ppm | ~80.1 ppm |
| C3 | ~73.5 ppm | ~74.0 ppm | ~78.9 ppm |
| C4 | ~80.5 ppm | ~70.0 ppm | ~78.9 ppm |
| C5 | ~69.4 ppm | ~79.0 ppm | ~80.1 ppm |
| C6 | ~76.6 ppm | ~66.5 ppm | ~63.5 ppm |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Data for 1,5-sorbitan and 2,5-sorbitan are estimated based on related structures and require experimental verification.
The distinct chemical shifts, particularly for the carbons involved in the ether linkage (C1 and C4 for 1,4-sorbitan; C1 and C5 for 1,5-sorbitan; C2 and C5 for 2,5-sorbitan), provide a definitive fingerprint for each isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. While all sorbitan isomers share the same fundamental functional groups (hydroxyl and ether), the subtle differences in their vibrational modes due to ring strain and hydrogen bonding patterns can be discerned.
Comparative FTIR Data
The FTIR spectra of sorbitan isomers are dominated by a broad O-H stretching band and a series of C-O and C-C stretching and bending vibrations in the fingerprint region.
| Vibrational Mode | 1,4-Sorbitan | 1,5-Sorbitan | 2,5-Sorbitan |
| O-H Stretch | ~3600-3200 cm⁻¹ (broad) | ~3600-3200 cm⁻¹ (broad) | ~3600-3200 cm⁻¹ (broad) |
| C-H Stretch | ~3000-2800 cm⁻¹ | ~3000-2800 cm⁻¹ | ~3000-2800 cm⁻¹ |
| C-O Stretch (Ether) | ~1100-1050 cm⁻¹ | ~1150-1080 cm⁻¹ | ~1100-1050 cm⁻¹ |
| C-O Stretch (Alcohol) | ~1050-1000 cm⁻¹ | ~1050-1000 cm⁻¹ | ~1050-1000 cm⁻¹ |
| Fingerprint Region | Complex pattern | Complex pattern | Complex pattern |
The key distinguishing feature is often found in the fingerprint region (below 1500 cm⁻¹), where the unique combination of bending and stretching vibrations creates a specific pattern for each isomer. The C-O stretching frequency of the ether linkage can also be subtly influenced by the ring size (five-membered vs. six-membered).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For isomeric compounds like the sorbitans, which have the same molecular weight (164.16 g/mol ), the fragmentation pattern becomes the critical differentiating factor.
Comparative Mass Spectrometry Data
Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), sorbitan isomers will produce a molecular ion (or a pseudomolecular ion, e.g., [M+H]⁺ or [M+Na]⁺). The subsequent fragmentation of this ion in the mass spectrometer will generate a unique set of fragment ions for each isomer, reflecting the differences in their bond stabilities.
| Ion (m/z) | Proposed Fragment (1,4-Sorbitan) | Proposed Fragment (1,5-Sorbitan) | Proposed Fragment (2,5-Sorbitan) |
| 164 | [M]⁺ | [M]⁺ | [M]⁺ |
| 146 | [M-H₂O]⁺ | [M-H₂O]⁺ | [M-H₂O]⁺ |
| 133 | [M-CH₂OH]⁺ | [M-CH₂OH]⁺ | [M-CH₂OH]⁺ |
| Key Fragments | Fragments from furan ring opening | Fragments from pyran ring opening | Fragments from furan ring opening |
The fragmentation pathways are influenced by the stability of the cyclic ether ring. For instance, the six-membered ring of 1,5-sorbitan may exhibit different ring-opening fragmentation pathways compared to the five-membered rings of 1,4- and 2,5-sorbitan.[3] A detailed analysis of the relative abundances of these fragment ions allows for a confident differentiation of the isomers.[4][5]
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible data, adherence to validated experimental protocols is essential. The following provides a step-by-step methodology for the spectroscopic analysis of sorbitan isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of the sorbitan isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons. D₂O is often preferred for its ability to exchange with the hydroxyl protons, simplifying the spectrum.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak as an internal reference. Assign the peaks based on their chemical shifts, multiplicities, and, if necessary, 2D NMR data (COSY, HSQC).
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid sorbitan isomers, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the fingerprint region for subtle differences between isomers.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sorbitan isomer (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, compatible with the ionization source.
-
Instrument Setup: Use a mass spectrometer equipped with an ESI or EI source. For ESI, direct infusion of the sample solution is a common approach.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragments. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation.
-
Data Processing: The instrument software will process the raw data to generate the mass spectrum.
-
Analysis: Identify the molecular ion and analyze the fragmentation pattern. Compare the observed fragments with the expected fragmentation pathways for each isomer.
Visualization of the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the spectroscopic comparison of sorbitan isomers.
Caption: Experimental workflow for the spectroscopic identification of sorbitan isomers.
Conclusion: A Multi-faceted Approach to Structural Certainty
The unambiguous identification of sorbitan isomers is a critical step in ensuring the quality and consistency of a wide range of chemical products. While each spectroscopic technique provides valuable information, a combinatorial approach offers the most robust and definitive structural elucidation. ¹H and ¹³C NMR serve as the primary tools for detailed structural mapping, FTIR provides a rapid confirmation of functional groups and fingerprinting, and Mass Spectrometry confirms the molecular weight and offers unique fragmentation patterns for differentiation. By leveraging the complementary nature of these techniques and adhering to rigorous experimental protocols, researchers can confidently navigate the subtleties of sorbitan isomer chemistry, paving the way for innovation and success in their respective fields.
References
- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-ANHYDRO-D-GLUCITOL(27299-12-3) 13C NMR spectrum [chemicalbook.com]
- 3. Synthesis and mass spectra of 4-O-acetyl-1,5-anhydro-2,3,6-tri-O-ethyl-D-glucitol and the positional isomers of 4-O-acetyl-1,5-anhydro-di-O-ethyl-O- methyl-D-glucitol and 4-O-acetyl-1,5-anhydro-O-ethyl-di-O-methyl-D-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Anomeric Purity of 1,4-Anhydro-D-glucitol Derivatives
Introduction: The Stereochemical Nuance of 1,4-Anhydro-D-glucitol Derivatives
In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is not a trivial detail; it is often the very basis of its therapeutic efficacy and safety profile.[1][2][3] this compound, a rigid bicyclic scaffold derived from D-glucose, serves as a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds.[4][5] The derivatization of its remaining hydroxyl groups is a common strategy for creating new chemical entities. However, this process can introduce a critical stereochemical challenge: the formation of anomers.
Anomers are diastereomers that differ in configuration only at the anomeric carbon—the hemiacetal carbon created during the cyclization of a sugar.[6] For derivatives of this compound, modifications can inadvertently lead to mixtures of α and β anomers, each with distinct spatial arrangements. These structural differences can lead to varied pharmacological activities, pharmacokinetic profiles, and toxicological properties.[3] Consequently, the ability to accurately resolve, identify, and quantify the anomeric purity of these derivatives is not merely an analytical exercise but a fundamental requirement for ensuring drug quality, consistency, and regulatory compliance.[1][7]
This guide provides an in-depth comparison of the principal analytical techniques used to assess the anomeric purity of this compound derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights to guide your method development and validation.
The Analytical Challenge: Distinguishing Subtle Diastereomers
The core challenge lies in separating and quantifying molecules that are identical in constitution but differ in the orientation of a single substituent. This requires analytical techniques with high resolving power and specificity. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Each offers a unique set of advantages and limitations, and the optimal choice depends on the specific derivative, the required level of sensitivity, and the intended purpose of the analysis (e.g., routine QC vs. structural elucidation).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of anomeric configuration.[8] It is non-destructive and provides a wealth of structural information by probing the magnetic properties of atomic nuclei within the molecule.
Expertise & Experience: The Causality Behind the Chemical Shift
The key to distinguishing anomers via NMR lies in the distinct electronic environment of the anomeric proton (H-1) and carbon (C-1) in the α and β configurations.
-
¹H NMR: The anomeric proton's chemical shift and its coupling constant to the adjacent proton (H-2) are highly diagnostic.[6] In pyranose rings, an axial anomeric proton (typically in β-anomers) shows a large diaxial coupling constant (³J(H1,H2) ≈ 7–9 Hz), while an equatorial anomeric proton (typically in α-anomers) exhibits a smaller equatorial-axial coupling (³J(H1,H2) ≈ 2–4 Hz).[8] The anomeric proton of α-glycosides also typically resonates 0.3-0.5 ppm downfield from its β-counterpart.[6]
-
¹³C NMR: The anomeric carbon (C-1) also displays a characteristic chemical shift, typically found in the 90-110 ppm range.[9] The exact position is sensitive to the anomeric configuration and the nature of the substituents.
For complex derivatives of this compound where signal overlap is an issue in 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive assignments.
Trustworthiness: A Self-Validating Protocol
An NMR-based assessment is inherently self-validating because the data provides a fundamental structural confirmation. The integration of the distinct anomeric proton signals in the ¹H NMR spectrum allows for direct and accurate quantification of the anomeric ratio.
Experimental Protocol: ¹H NMR for Anomeric Ratio Determination
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to allow for full relaxation of all protons. This is critical for accurate integration and quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
-
Analysis & Quantification:
-
Identify the distinct signals corresponding to the anomeric protons of the α and β anomers. These are typically well-separated from other signals in the 4.5–5.5 ppm region.[9]
-
Carefully integrate the area under each anomeric proton signal.
-
Calculate the anomeric purity (e.g., % α-anomer) using the following formula: % α-anomer = [Integration(α-H1) / (Integration(α-H1) + Integration(β-H1))] x 100
-
Chiral High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for automation.[3] For anomers, which are diastereomers, chiral stationary phases (CSPs) provide the necessary selectivity for separation.[10][11]
Expertise & Experience: The Principle of Chiral Recognition
CSPs are packed with a chiral selector that transiently interacts with the enantiomers or diastereomers being analyzed. These interactions form short-lived diastereomeric complexes with different stability, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating carbohydrate isomers.[12][13] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical, as it modulates the interactions between the analyte and the CSP.
Trustworthiness: Validation is Key
The reliability of an HPLC method hinges on its validation. A robust method must be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.[14][15]
Experimental Protocol: Chiral HPLC for Anomeric Purity
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for some derivatives.
-
Reversed Phase: Screen mobile phases consisting of water/acetonitrile or water/methanol mixtures. Buffers may be required to control the ionization state of the analyte.
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to achieve a resolution (Rs) of >1.5 between the anomeric peaks.
-
Optimize the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve separation and analysis time.
-
-
Detection: Use a UV detector if the derivative contains a chromophore. If not, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is required.
-
Quantification:
-
Prepare a calibration curve using a reference standard of known purity, if available.
-
For purity assessment, calculate the area percentage of each anomeric peak relative to the total area of both peaks.
-
Workflow for Anomeric Purity Method Development
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 27299-12-3 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 7. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Analytical Method Validation for Anhydro Sugar Impurities
This guide provides an in-depth comparison of analytical methodologies for the validation of methods to detect and quantify anhydro sugar impurities in pharmaceutical products. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of regulatory expectations, a critical evaluation of analytical techniques, and detailed, field-proven protocols.
Anhydro sugars are critical process-related impurities and degradation products that can form during the manufacturing and storage of carbohydrate-based drug substances and products. Their presence can impact the safety and efficacy of the final product, making their control and monitoring essential. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the validation of analytical procedures to ensure the identity, strength, quality, purity, and potency of drug substances and products.[1][2]
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] This guide will delve into the specific requirements for validating methods aimed at controlling anhydro sugar impurities, grounded in the principles outlined in ICH Q2(R1) and the recently revised Q2(R2) guidelines.[5][6][7][8][9][10]
The Regulatory Landscape: ICH and FDA Guidelines
The foundation of analytical method validation lies in the guidelines established by the ICH and adopted by regulatory agencies like the FDA. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for the validation of various analytical methods.[5][11] The recent revision, ICH Q2(R2), further modernizes these principles, incorporating considerations for new technologies like spectroscopic and multivariate analytical procedures.[4][6][9][10]
These guidelines detail the validation characteristics that must be evaluated, which include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15][16]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][15]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13] This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
For impurity testing, the validation process must demonstrate that the analytical method is "stability-indicating," meaning it can accurately measure the changes in the concentration of the drug substance and its degradation products over time.[17][18]
Comparison of Analytical Methodologies for Anhydro Sugar Analysis
The choice of analytical technique is critical for the successful validation of a method for anhydro sugar impurities. Carbohydrates, including anhydro sugars, are notoriously difficult to analyze due to their high polarity, structural similarity, and lack of a strong UV chromophore.[19][20][21] The following sections compare the most common and effective techniques.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful and widely used technique for the separation and quantification of carbohydrates.[19][22] It takes advantage of the weakly acidic nature of carbohydrates, allowing for their separation as anions at high pH on strong anion-exchange columns.[19]
-
Principle of Operation: At high pH, the hydroxyl groups of carbohydrates are partially ionized, enabling their separation on an anion-exchange column. Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of carbohydrates by measuring the electrical current generated by their oxidation at the surface of a gold electrode, without the need for derivatization.[19][23]
-
Advantages:
-
High Selectivity and Resolution: HPAEC can separate complex mixtures of carbohydrates, including isomers and anomers.[22]
-
High Sensitivity: PAD allows for detection at picomole levels.[19]
-
Direct Detection: Eliminates the need for derivatization, simplifying sample preparation and reducing variability.[20]
-
-
Limitations:
-
Requires a dedicated ion chromatography system capable of handling high pH mobile phases.
-
The PAD response can be affected by the matrix, requiring careful sample preparation.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC with Charged Aerosol Detection (CAD) is a versatile technique that can be used for the analysis of a wide range of non-volatile and semi-volatile compounds, including carbohydrates.[20][24]
-
Principle of Operation: The HPLC eluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then transferred to a collector, where the charge is measured. The signal is proportional to the mass of the analyte.
-
Advantages:
-
Universal Detection: Provides a response for any non-volatile analyte, making it suitable for unknown impurity profiling.[24]
-
Good Sensitivity: Generally more sensitive than evaporative light scattering detection (ELSD).[24]
-
Gradient Compatibility: Compatible with gradient elution, allowing for the separation of complex mixtures.[24]
-
-
Limitations:
-
The response is not always linear and can be influenced by mobile phase composition.[25]
-
Requires volatile mobile phases, which can limit column and buffer choices.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile compounds. For non-volatile compounds like anhydro sugars, derivatization is required to increase their volatility.
-
Principle of Operation: Anhydro sugars are chemically modified (e.g., silylation or acetylation) to make them volatile.[26] The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry, which provides both quantitative information and structural identification.
-
Advantages:
-
Limitations:
-
Derivatization Required: The derivatization step can be time-consuming, introduce variability, and may not be quantitative.[26]
-
Thermal Degradation: Some anhydro sugars may be thermally labile and can degrade in the GC inlet.
-
Performance Comparison of Analytical Techniques
| Feature | HPAEC-PAD | HPLC-CAD | GC-MS |
| Principle | Anion-exchange chromatography with electrochemical detection | HPLC with charged aerosol detection | Gas chromatography with mass spectrometric detection |
| Derivatization | Not required | Not required | Required (e.g., silylation, acetylation)[26] |
| Selectivity | High for carbohydrates | Universal for non-volatiles | High, dependent on column and MS |
| Sensitivity | Very high (picomole)[19] | High (nanogram)[21] | Very high (picogram to femtogram) |
| Quantitative Accuracy | Good, can be matrix-dependent | Good, response can be non-linear | Good, dependent on derivatization efficiency |
| Structural Info | No | No | Yes (from mass spectra) |
| Key Advantage | Direct, sensitive analysis of underivatized carbohydrates | Universal detection of non-volatile compounds | High resolution and structural elucidation |
| Key Disadvantage | Requires specialized equipment | Non-linear response | Requires derivatization |
Experimental Workflow for Analytical Method Validation
The following workflow outlines the key steps in validating an analytical method for anhydro sugar impurities, using a stability-indicating HPAEC-PAD method as an example.
Caption: A typical workflow for analytical method validation.
Step-by-Step Experimental Protocol: Validation of a Stability-Indicating HPAEC-PAD Method
This protocol details the validation of an HPAEC-PAD method for the quantification of anhydro sugar impurities in a drug product.
1. Validation Protocol Development:
-
Define the intended purpose of the method (e.g., quantification of a specific anhydro sugar impurity in a drug product stability study).
-
Specify the validation parameters to be evaluated based on ICH Q2(R1)/Q2(R2) for an impurity quantitative test: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOQ, and robustness.[5][14]
-
Establish pre-defined acceptance criteria for each validation parameter.[14]
2. Forced Degradation Studies:
-
Objective: To demonstrate the stability-indicating nature of the method by showing that it can separate the anhydro sugar impurities from the active pharmaceutical ingredient (API) and other degradation products.[17][18]
-
Procedure:
-
Subject the drug product to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60°C), base hydrolysis (e.g., 0.1 N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), heat (e.g., 80°C), and photostability (ICH Q1B).[18]
-
Analyze the stressed samples by HPAEC-PAD.
-
Evaluate the chromatograms for the resolution between the anhydro sugar impurity peaks, the API peak, and any other degradation product peaks.
-
Peak purity analysis using a diode array detector (if available) or mass spectrometer can provide additional evidence of specificity.
-
3. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the anhydro sugar impurities in the presence of the API, excipients, and other potential impurities.[12][13]
-
Procedure:
-
Analyze a blank (placebo) sample to ensure no interference from the matrix.
-
Analyze a sample of the API to confirm the retention time.
-
Analyze a spiked sample containing the API and known anhydro sugar impurities to demonstrate resolution.
-
The results from the forced degradation studies also contribute to demonstrating specificity.[17]
-
4. Linearity and Range:
-
Objective: To establish a linear relationship between the concentration of the anhydro sugar impurity and the detector response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the anhydro sugar impurity at different concentrations, typically ranging from the LOQ to 120% of the specification limit for the impurity.[15][16]
-
Inject each standard solution in triplicate.
-
Plot the peak area versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
5. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of the anhydro sugar impurity to the drug product placebo at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the specification limit).[15]
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery of the added impurity.
-
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurity analysis.
6. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug product spiked with the anhydro sugar impurity at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[11]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for each set of measurements.
-
-
Acceptance Criteria: The RSD should be within a pre-defined limit, typically ≤ 10% for impurity analysis.[29]
7. Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the anhydro sugar impurity that can be quantified with acceptable precision and accuracy.
-
Procedure:
-
The LOQ can be estimated based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Experimentally verify the LOQ by analyzing a series of samples containing the anhydro sugar impurity at concentrations around the estimated LOQ and demonstrating acceptable precision and accuracy.
-
8. Robustness:
-
Objective: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as the mobile phase composition (e.g., ±2% of the organic component), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).
-
Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
-
Data Presentation and Interpretation
All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Validation Results for Anhydro Sugar Impurity Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the retention time of the impurity. Resolution > 2. | No interference observed. Resolution = 3.5. | Pass |
| Linearity (r²) | ≥ 0.99 | 0.9995 | Pass |
| Range (µg/mL) | LOQ to 120% of spec. limit | 0.1 - 5.0 | Pass |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 102.3% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 10% | 2.5% | Pass |
| - Intermediate Precision | ≤ 10% | 3.1% | Pass |
| LOQ (µg/mL) | S/N ≥ 10 | 0.1 | Pass |
| Robustness | No significant impact on results | Method is robust within the tested parameter ranges. | Pass |
Conclusion
The validation of analytical methods for anhydro sugar impurities is a critical aspect of ensuring the quality and safety of pharmaceutical products. A thorough understanding of regulatory guidelines, a careful selection of the most appropriate analytical technique, and a well-designed validation protocol are essential for success. This guide has provided a comparative overview of key analytical methodologies and a detailed framework for conducting a comprehensive method validation study in accordance with ICH principles. By following a scientifically sound and risk-based approach, researchers and scientists can develop and validate robust and reliable analytical methods that are fit for their intended purpose.
References
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. starodub.nl [starodub.nl]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. ajrconline.org [ajrconline.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. sgs.com [sgs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. d-nb.info [d-nb.info]
- 25. MASONACO - HPLC-CAD, Quantification of carbohydrates [masonaco.org]
- 26. Overcome the Complexities of Analyzing for Sugars by GC-MS [discover.restek.com]
- 27. acp.copernicus.org [acp.copernicus.org]
- 28. acp.copernicus.org [acp.copernicus.org]
- 29. sps.nhs.uk [sps.nhs.uk]
A Senior Application Scientist's Guide to Catalyst Performance in Sorbitol Dehydration for Isosorbide Production
This guide provides an in-depth comparison of various catalytic systems for the dehydration of sorbitol to isosorbide, a critical bio-based platform chemical. Intended for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes experimental data from authoritative sources to offer a clear perspective on catalyst performance, mechanistic pathways, and experimental design.
Introduction: The Significance of Isosorbide Synthesis
Isosorbide, a dianhydrohexitol derived from the renewable resource sorbitol, is a valuable building block for producing bio-based polymers, pharmaceuticals, and specialty chemicals.[1][2] The synthesis of isosorbide from sorbitol proceeds via a double dehydration reaction, a process highly dependent on the choice of catalyst.[1][3] An ideal catalyst should exhibit high activity (sorbitol conversion) and selectivity towards isosorbide, alongside stability for reuse, thereby enhancing the economic and environmental viability of the process. This guide will explore the performance of prominent catalyst families, providing the necessary data and protocols to inform your selection and experimental design.
The reaction proceeds through the formation of an intermediate, 1,4-sorbitan, which then undergoes a second dehydration to form isosorbide.[1][3] The efficiency of this two-step process is a key determinant of the overall yield of the desired product.
The Reaction Pathway: A Stepwise Dehydration
The acid-catalyzed dehydration of sorbitol to isosorbide is a sequential reaction. The generally accepted mechanism involves two main steps:
-
First Dehydration: Sorbitol undergoes an intramolecular cyclization to form monoanhydrohexitols, primarily 1,4-sorbitan and 3,6-sorbitan.[4][5]
-
Second Dehydration: The 1,4- and 3,6-sorbitan intermediates undergo a second intramolecular dehydration to yield the final product, isosorbide.[3][4]
It is crucial to note that other isomers, such as 1,5- and 2,5-anhydrosorbitols, can also form but do not readily convert to isosorbide, representing a loss in selectivity.[4][5]
Caption: Figure 1: Reaction Pathway of Sorbitol to Isosorbide. This diagram illustrates the two-step dehydration of sorbitol to isosorbide via sorbitan intermediates.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in directing the reaction towards high isosorbide selectivity and yield. This section provides a comparative overview of different catalyst families, supported by experimental data.
Homogeneous Acid Catalysts
Homogeneous mineral acids, such as sulfuric acid (H₂SO₄), have been traditionally used for sorbitol dehydration.[4][6] They are effective in achieving high sorbitol conversion. However, their use is associated with significant drawbacks, including equipment corrosion, difficulties in product separation, and the generation of acidic waste, which complicates downstream processing and raises environmental concerns.[1][6]
| Catalyst | Temperature (°C) | Time (h) | Sorbitol Conversion (%) | Isosorbide Yield (%) | Reference |
| H₂SO₄ | 135 | 20 | 100 | 77 | [4] |
| H₃PO₄ | 135 | 20 | 87 | 12 | [4] |
| HCl | 135 | 20 | 100 | 76 | [4] |
Table 1: Performance of Homogeneous Acid Catalysts. This table summarizes the performance of common mineral acids in the dehydration of sorbitol.
Heterogeneous Solid Acid Catalysts
To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These catalysts offer advantages in terms of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity.
Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them attractive catalysts for shape-selective reactions.[7][8] The pore size and acid strength of zeolites are critical factors influencing their catalytic performance in sorbitol dehydration.[7] H-beta (H-β) zeolites, with their three-dimensional pore architecture and appropriate acid site density, have shown particularly promising results, achieving high isosorbide yields.[8][9] The pore structure of BEA-type zeolites appears to be well-suited for this reaction, sterically hindering the formation of by-products.[7]
Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst and Purolite, are another class of effective solid acid catalysts.[10] These materials possess high acid densities and can operate under milder conditions. For instance, Purolite CT269 has demonstrated complete sorbitol conversion, although the selectivity to isosorbide can be influenced by reaction temperature and time.[10] A notable challenge with resin catalysts is their limited thermal stability, which can restrict the operating temperature range.[11]
Sulfated metal oxides, particularly sulfated zirconia (SZ), have emerged as highly active and thermally stable catalysts for sorbitol dehydration.[6] These materials exhibit superacidic properties, enabling high rates of reaction even at moderate temperatures.[6] The catalytic activity of SZ can be tuned by modifying the sulfate loading and calcination temperature.[12] Studies have shown that sol-gel synthesized SZ catalysts can achieve high isosorbide yields in relatively short reaction times.[6]
| Catalyst | Temperature (°C) | Time (h) | Sorbitol Conversion (%) | Isosorbide Selectivity/Yield (%) | Reference |
| H-beta (BEA) | 200 | - | >90 | ~40 (Yield) | [7] |
| H-β(75) | 230 | 50 (flow) | 94 | 83 (Yield) | [8] |
| Purolite CT269 | 180 | 6 | 100 | 42 (Selectivity) | [10] |
| Amberlyst-36 | 150 | - | 100 | 52 (Selectivity) | [13] |
| Sulfated Zirconia (SZ) | 150 | 2 | 100 | 74 (Yield) | [6] |
| SZ/Hβ | 220 | 3 | 98 | 82 (Selectivity) | [9][12] |
Table 2: Performance of Heterogeneous Solid Acid Catalysts. This table provides a comparative overview of the performance of various solid acid catalysts in sorbitol dehydration.
Other Promising Catalytic Systems
Brønsted acidic ionic liquids (BILs) have been investigated as catalysts for sorbitol dehydration, demonstrating high efficiency and the potential for continuous processing.[14][15] These catalysts offer the advantages of both homogeneous (high activity) and heterogeneous (potential for recyclability) systems. An optimized process using a BIL catalyst achieved an isosorbide yield of 82%.[14][15]
Sulfonated activated carbon (AC-SO₃H) has been successfully employed as a solid acid catalyst for sorbitol dehydration.[13] These materials are attractive due to their high thermal and chemical stability. Despite having a lower sulfur content compared to some ion-exchange resins, they can exhibit comparable dehydration activity.
Experimental Protocols: A General Workflow
The following section outlines a general experimental procedure for the catalytic dehydration of sorbitol. The specific parameters (catalyst loading, temperature, time, and pressure) should be optimized based on the chosen catalyst, as indicated in the comparative tables.
Caption: Figure 2: General Experimental Workflow for Sorbitol Dehydration. A schematic representation of the key steps involved in a typical batch reaction for sorbitol dehydration.
Step-by-Step Protocol:
-
Catalyst Preparation and Activation:
-
For heterogeneous catalysts, ensure the catalyst is properly activated prior to use. This may involve calcination at a specific temperature to remove moisture and activate the acid sites. For example, sulfated zirconia catalysts are often calcined at high temperatures.
-
For hygroscopic catalysts like zeolites, drying under vacuum at an elevated temperature is recommended.
-
-
Reactor Charging:
-
A high-pressure batch reactor equipped with a magnetic stirrer and a temperature controller is typically used.[10]
-
Charge the reactor with the desired amount of sorbitol and the catalyst. The catalyst loading is an important parameter to optimize and is typically expressed as a weight percentage relative to the sorbitol.[10]
-
-
Reaction Execution:
-
Seal the reactor and purge it with an inert gas, such as nitrogen, to create an inert atmosphere.[10]
-
Pressurize the reactor to the desired initial pressure.
-
Begin stirring and heat the reactor to the target reaction temperature. The reaction temperature is a critical parameter influencing both the conversion rate and the selectivity towards isosorbide.[10]
-
Maintain the reaction at the set temperature and stirring speed for the desired duration.
-
-
Product Recovery and Catalyst Separation:
-
After the reaction is complete, cool the reactor to room temperature.
-
For heterogeneous catalysts, separate the catalyst from the liquid product mixture by filtration or centrifugation.[10]
-
The recovered catalyst can be washed, dried, and potentially regenerated for reuse. The reusability of the catalyst is a key indicator of its stability and economic viability.[10]
-
-
Product Analysis:
-
The composition of the liquid product mixture is typically analyzed using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][10]
-
HPLC allows for the quantification of sorbitol, isosorbide, and the various sorbitan intermediates.[10]
-
NMR can provide detailed structural information and is particularly useful for identifying and quantifying different isomers.[6]
-
Sorbitol conversion, isosorbide selectivity, and isosorbide yield are calculated based on the analytical data using the following formulas:[10]
-
Sorbitol Conversion (%) = [(moles of initial sorbitol - moles of final sorbitol) / moles of initial sorbitol] x 100
-
Isosorbide Selectivity (%) = [moles of isosorbide produced / (moles of initial sorbitol - moles of final sorbitol)] x 100
-
Isosorbide Yield (%) = (moles of isosorbide produced / moles of initial sorbitol) x 100
-
-
Conclusion and Future Outlook
The selection of an appropriate catalyst is a critical decision in the efficient and sustainable production of isosorbide from sorbitol. While homogeneous catalysts can achieve high conversions, their environmental and operational drawbacks have spurred the development of a diverse range of heterogeneous catalysts.
-
Zeolites , particularly H-beta, offer a good balance of activity, selectivity, and stability, with their shape-selective properties being a key advantage.[8]
-
Sulfated zirconia stands out for its high activity and thermal stability, enabling rapid conversion under relatively mild conditions.[6]
-
Ion-exchange resins are effective at lower temperatures but may be limited by their thermal stability.[10]
-
Emerging catalysts like ionic liquids and carbon-based materials show significant promise for further improving the efficiency and sustainability of isosorbide production.[14]
Future research will likely focus on the development of catalysts with enhanced hydrothermal stability, improved resistance to deactivation, and facile regeneration protocols. The transition from batch to continuous-flow processes, as demonstrated with some zeolite and ionic liquid systems, will also be a key area of investigation to enable large-scale, cost-effective production of this important bio-based chemical.[8][14]
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY20809E [pubs.rsc.org]
- 5. Sorbitol dehydration into isosorbide in a molten salt hydrate medium - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Sustainable Sorbitol Dehydration to Isosorbide using Solid Acid Catalysts: Transition from Batch Reactor to Continuous‐Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Optimizing sorbitol double dehydration: A Box-Behnken design approach with commercial sulfonic acid resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Brønsted acidic ionic liquid-catalyzed dehydrative formation of isosorbide from sorbitol: introduction of a continuous process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Brønsted acidic ionic liquid-catalyzed dehydrative formation of isosorbide from sorbitol: Introduction of a continuous process - Beijing Institute of Technology [pure.bit.edu.cn]
A Comparative Guide to 1,4-Anhydro-D-glucitol (Isosorbide) in Advanced Polymer Formulations
In the pursuit of high-performance, sustainable, and biocompatible polymers, the choice of monomer is paramount. While traditional petrochemical-derived diols have long been the industry standard, the demand for materials with enhanced properties and a greener footprint has shifted focus towards bio-based alternatives. Among these, 1,4-Anhydro-D-glucitol, commonly known as isosorbide, has emerged as a frontrunner.[1] Derived from glucose, this rigid, bicyclic diol offers a unique molecular architecture that translates into significant performance advantages over conventional linear diols like ethylene glycol, propylene glycol, and 1,4-butanediol.[2]
This guide provides an in-depth comparison, supported by experimental insights, to elucidate the distinct advantages of incorporating isosorbide into polymer backbones. We will explore the causal links between its structure and the resulting material properties, offering a clear rationale for its selection in demanding applications, from biomedical devices to advanced engineering plastics.
The Structural Advantage: A Tale of Two Architectures
The fundamental differences in polymer performance originate from the monomer's structure. Conventional aliphatic diols are linear and flexible, allowing for significant conformational freedom (rotation around single bonds) within the polymer chain. In contrast, isosorbide possesses a V-shaped, rigid, and fused bicyclic structure.[3]
This inherent rigidity is the cornerstone of its performance benefits. When integrated into a polymer chain, the isosorbide unit acts as a bulky, inflexible segment that severely restricts segmental motion. This structural constraint has profound implications for the material's thermal, mechanical, and optical properties.
Figure 1: Comparison of linear diol structures vs. the rigid, V-shaped structure of isosorbide.
Performance Deep Dive: A Quantitative Comparison
The incorporation of isosorbide imparts transformative effects on polymer properties. Here, we compare key performance metrics against polymers derived from standard diols.
Enhanced Thermal Properties
The most dramatic advantage of using isosorbide is the significant elevation of the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery, flexible state. A higher Tg indicates better dimensional stability and heat resistance.
The restricted mobility of the isosorbide-containing polymer chains requires more thermal energy to induce segmental motion, directly resulting in a higher Tg.[4] For instance, replacing ethylene glycol with isosorbide in polyethylene terephthalate (PET) to create polyethylene co-isosorbide terephthalate (PEIT) increases the Tg by over 1°C for every mole percent of isosorbide substituted.[5] This allows for the creation of high-performance polyesters that can withstand higher temperatures without deforming, a critical attribute for hot-fill packaging, automotive interiors, and durable goods.
Table 1: Comparative Thermal Properties
| Property | Isosorbide-Based Polymer | Conventional Counterpart | Rationale & Reference |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Poly(isosorbide carbonate): 144 - 173 °C | Bisphenol A-Polycarbonate: ~150 °C | The rigid bicyclic structure restricts chain mobility more than the BPA unit.[6] |
| PEIT (20% Isosorbide): ~94 °C | PET (0% Isosorbide): ~70 °C | Isosorbide's rigidity significantly elevates the Tg of the copolyester.[5][6] |
| Decomposition Temp. (Td) | Isosorbide-based Polyesters: >370 °C | Aliphatic Polyesters: ~340 °C | The stable fused-ring structure of isosorbide enhances overall thermal stability.[7] |
Superior Mechanical and Optical Performance
The rigidity of isosorbide not only boosts thermal resistance but also enhances mechanical strength, hardness, and scratch resistance.[5] Polymers like isosorbide-based polycarbonates serve as a high-performance, non-toxic, and sustainable alternative to those based on bisphenol-A (BPA), offering comparable or superior toughness and excellent optical clarity.[4][8]
Furthermore, isosorbide-based polymers exhibit remarkable UV resistance, reducing the yellowing effect often seen in other polymers upon prolonged sun exposure.[5] This combination of mechanical robustness and optical stability makes them ideal for applications requiring long-term durability and aesthetic appeal, such as electronic display screens, automotive glazing, and protective coatings.
Table 2: Comparative Mechanical & Optical Properties
| Property | Isosorbide-Based Polymer | Conventional Counterpart | Rationale & Reference |
|---|---|---|---|
| Tensile Modulus | PIsSu*: 2.2 GPa | PLA: ~2.0 GPa | The inherent stiffness of the isosorbide monomer contributes to a higher modulus.[9] |
| UV Resistance | Isosorbide-based Polymers: High | BPA-based Polycarbonates: Moderate | Isosorbide's structure is inherently more stable against UV degradation.[4][5] |
| Optical Clarity | Poly(isosorbide carbonate): High | BPA-Polycarbonate: High | Offers excellent light transmission, making it a viable BPA replacement.[4] |
*PIsSu: Poly(isosorbide succinate)
Improved Barrier Properties and Chemical Resistance
The reduced free volume and lower chain mobility in isosorbide-based polymers can lead to improved barrier properties against gases like oxygen and carbon dioxide.[9] This is particularly advantageous for food and beverage packaging, where preventing gas permeation is crucial for extending shelf life. Additionally, the unique chemical structure of isosorbide can enhance resistance to certain solvents and hydrolysis compared to some aliphatic polyesters.[5]
Experimental Protocols: A Practical Guide
To provide actionable insights, we detail a representative synthesis and characterization workflow. This self-validating system ensures reproducibility and accurate assessment of material properties.
Protocol 1: Synthesis of Poly(isosorbide succinate) via Melt Polycondensation
This protocol describes the synthesis of a high-molecular-weight polyester using isosorbide and a diacid. The key challenge with isosorbide is the lower reactivity of its secondary hydroxyl groups compared to the primary hydroxyls of linear diols.[2][10] This necessitates higher temperatures, effective catalysts, and a high vacuum to drive the reaction to completion.
Materials:
-
This compound (Isosorbide, polymer grade)
-
Succinic Acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-vacuum reaction vessel with mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
-
Charging the Reactor: Charge the reactor with equimolar amounts of isosorbide and succinic acid. Add the catalyst (e.g., 250-500 ppm Ti(OBu)₄) and antioxidant (0.1 wt%).
-
Inerting: Purge the reactor with dry, oxygen-free nitrogen for at least 30 minutes to prevent oxidation, which can cause discoloration.
-
Esterification Stage (Nitrogen Purge):
-
Heat the mixture to 180-200°C under a slow nitrogen stream with moderate stirring.
-
Water will be generated as a byproduct of the esterification reaction and collected in the condenser.
-
Hold at this temperature for 2-4 hours, or until >95% of the theoretical amount of water has been collected. This confirms the initial reaction is near completion.
-
-
Polycondensation Stage (Vacuum):
-
Gradually increase the temperature to 230-250°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to <1 mbar over 1-2 hours. This is critical for removing the final traces of water and any glycol byproducts, driving the equilibrium towards high molecular weight polymer formation.
-
A noticeable increase in melt viscosity will be observed, indicated by an increase in the torque required for stirring.
-
-
Reaction Termination & Extrusion:
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved (typically 2-4 hours).
-
Break the vacuum with nitrogen and extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting polymer strands for subsequent characterization.
-
Figure 2: Workflow for the two-stage melt polycondensation of an isosorbide-based polyester.
Protocol 2: Characterization of Thermal Properties by DSC
Differential Scanning Calorimetry (DSC) is essential for determining the glass transition temperature (Tg).
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer pellet into an aluminum DSC pan. Crimp-seal the pan.
-
DSC Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 200°C at a rate of 10°C/min. This step removes the sample's prior thermal history.
-
Cool: Hold at 200°C for 2 minutes. Cool the sample to 0°C at a rate of 10°C/min.
-
Second Heat: Hold at 0°C for 2 minutes. Ramp the temperature from 0°C to 200°C at a rate of 10°C/min.
-
-
Data Analysis: The Tg is determined from the inflection point in the heat flow curve during the second heating scan. This standardized method ensures that the measured Tg is a consistent and reliable property of the material itself.
Conclusion: A Paradigm Shift in Polymer Design
This compound (isosorbide) is more than just a bio-based substitute for traditional diols; it is a performance-enhancing building block that enables the creation of advanced polymers. Its rigid, V-shaped molecular architecture directly translates to superior thermal stability, enhanced mechanical strength, and excellent optical properties. While its synthesis into high-molecular-weight polymers requires careful control of reaction conditions to overcome its lower reactivity, the resulting materials offer a compelling combination of sustainability and high performance.[2] For researchers and developers in fields ranging from advanced packaging and automotive components to biomedical engineering, isosorbide provides a powerful tool to design next-generation materials that meet the demanding performance and environmental standards of the future.[6]
References
- 1. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ondrugdelivery.com [ondrugdelivery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roquette.com [roquette.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Establishing a Reference Standard for 1,4-Anhydro-D-glucitol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used. 1,4-Anhydro-D-glucitol, also known as 1,4-Sorbitan, is a key molecule with applications in various synthetic pathways, including as an intermediate in the synthesis of prostaglandins.[1] Establishing a robust, well-characterized in-house reference standard for this compound is not merely a matter of procedural compliance; it is a foundational requirement for ensuring the accuracy, precision, and reliability of analytical measurements.
This guide provides a comprehensive framework for the establishment of a this compound reference standard. It delves into the essential analytical tests, provides detailed experimental protocols, and compares the in-house standard against established pharmacopeial standards. The methodologies described are designed to create a self-validating system, ensuring the trustworthiness and scientific integrity of the established standard.
The Hierarchy of Reference Standards: A Comparative Overview
In pharmaceutical analysis, reference standards are categorized into a hierarchy based on their purity, characterization, and intended use. Understanding this hierarchy is crucial for establishing a compliant and effective in-house standard.
| Standard Type | Description | Source | Typical Use |
| Primary Reference Standard | A substance of the highest purity, extensively characterized and recognized by pharmacopeias or other official bodies.[2] | United States Pharmacopeia (USP), European Pharmacopoeia (EP), etc. | Calibration of secondary standards; definitive identification and purity assessment. |
| Secondary (In-house) Reference Standard | A substance of established quality and purity, characterized against a primary reference standard. | Prepared and qualified internally by a laboratory. | Routine quality control, batch release testing, and process monitoring. |
| Working Standard | A standard prepared from the secondary reference standard for daily use in routine analysis. | Prepared in-house from the secondary standard. | Day-to-day analytical measurements. |
An in-house (secondary) reference standard for this compound must be traceable to the primary standards, such as those available from the USP and EP.
Workflow for Establishing an In-house this compound Reference Standard
The establishment of a reference standard is a multi-step process that involves the comprehensive characterization of a candidate material. The following diagram illustrates the key stages of this workflow.
Caption: Workflow for establishing a this compound in-house reference standard.
Experimental Protocols for Characterization
The following sections detail the experimental methodologies for the comprehensive characterization of a this compound candidate reference standard.
Identity Confirmation
The unequivocal identification of the candidate material is the first critical step. A combination of spectroscopic techniques should be employed to confirm the molecular structure.
Principle: FTIR spectroscopy provides a unique molecular fingerprint by identifying the vibrational modes of functional groups.
Protocol:
-
Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with that of a primary reference standard (e.g., USP or EP) or with a validated spectral library.
Expected Spectrum: The spectrum should exhibit characteristic absorptions for O-H stretching (broad band around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (in the 1100-1000 cm⁻¹ region).
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and stereochemistry.
Protocol:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Assign the signals and compare the chemical shifts and coupling constants with published data or the spectrum of a primary reference standard.
Expected Spectral Data: The spectra should be consistent with the known structure of this compound.[3][4]
Principle: MS provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.
Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the molecular ion peak and compare it with the theoretical molecular weight of this compound (164.16 g/mol ).[5][6]
Purity and Assay Determination
A combination of chromatographic and titrimetric methods is essential for accurately determining the purity and assigning a potency value to the reference standard.
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification.
Protocol (adapted from USP-NF "Sorbitol Sorbitan Solution" monograph):
-
Column: A suitable capillary column, such as one coated with a stationary phase appropriate for polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven: Programmed temperature gradient (e.g., initial hold at 100°C, ramp to 250°C).
-
-
Injection: Split injection.
-
Sample Preparation: Prepare a derivatized sample (e.g., silylation) to improve volatility and peak shape. Prepare solutions of the candidate standard and a primary reference standard at the same concentration.
-
Quantification: Use an internal standard method and calculate the purity by comparing the peak area ratio of the analyte to the internal standard in the sample and standard solutions.
Principle: HPLC is a powerful technique for separating non-volatile or thermally labile compounds. It is particularly useful for detecting impurities that may not be amenable to GC analysis.
Protocol:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like sugar alcohols.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and identify and quantify any impurity peaks relative to the main this compound peak.
Determination of Water Content
Principle: Karl Fischer titration is the gold standard for determining the water content in pharmaceutical substances due to its high accuracy and specificity for water.[7][8]
Protocol (Volumetric Karl Fischer Titration):
-
Standardize the Karl Fischer reagent with a certified water standard.
-
Accurately weigh a suitable amount of the this compound sample into the titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
Calculate the water content as a percentage (w/w).
Residual Solvents
Principle: Residual solvents are organic volatile chemicals used in the manufacturing process. Their levels must be controlled according to pharmacopeial limits (e.g., USP <467>).[2][9][10]
Protocol (Headspace Gas Chromatography - GC-HS):
-
Prepare a sample solution by dissolving a known amount of the reference standard in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare standard solutions of the expected residual solvents.
-
Analyze the headspace of the heated sample and standard vials by GC.
-
Identify and quantify any residual solvents present.
Elemental Impurities (Heavy Metals)
Principle: The outdated USP <231> heavy metals test is being replaced by the more specific and sensitive instrumental methods outlined in USP <232> and <233>, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][12][13][14]
Protocol (ICP-MS):
-
Digest a known amount of the sample in a suitable acid mixture using microwave digestion.
-
Analyze the resulting solution by ICP-MS for the presence of elemental impurities.
-
Quantify the impurities against certified standards.
Potency Assignment: The Mass Balance Approach
The potency of the in-house reference standard should be assigned using a mass balance approach, which takes into account all measured impurities.
Potency (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)
Comparison with Pharmacopeial Standards
The established in-house reference standard should be compared against the corresponding USP and EP primary standards. This comparison should demonstrate the traceability and suitability of the in-house standard for its intended use.
| Parameter | In-house Reference Standard | USP/EP Primary Standard | Acceptance Criteria |
| Identity | Conforms to FTIR, NMR, and MS data. | Provides a definitive spectrum/data for comparison. | The spectrum of the in-house standard should be superimposable with that of the primary standard. |
| Purity (by GC/HPLC) | ≥ 99.5% (example) | Certified purity value provided on the certificate. | The purity of the in-house standard should be comparable to the primary standard, and any individual impurity should be below a specified threshold (e.g., 0.1%). |
| Water Content | Determined by Karl Fischer. | Value provided on the certificate. | Within the specified limits for the material. |
| Potency | Assigned by mass balance. | Certified potency value provided. | The potency of the in-house standard should be traceable to and consistent with the primary standard. |
Documentation and Management of the Reference Standard
A comprehensive Certificate of Analysis (CoA) must be generated for the in-house reference standard, detailing all the tests performed, the methods used, the results obtained, and the assigned potency. The standard should be stored under controlled conditions to ensure its stability, and a re-test date should be established based on stability studies.
Conclusion
Establishing a well-characterized in-house reference standard for this compound is a rigorous but essential process. By following a systematic workflow that includes comprehensive identity, purity, and content analysis, and by ensuring traceability to primary pharmacopeial standards, laboratories can have high confidence in the accuracy and reliability of their analytical results. This, in turn, underpins the quality and safety of the final pharmaceutical products.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. ospt.osi.lv [ospt.osi.lv]
- 3. rsc.org [rsc.org]
- 4. This compound(27299-12-3) 13C NMR [m.chemicalbook.com]
- 5. This compound | 27299-12-3 [chemicalbook.com]
- 6. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. selectscience.net [selectscience.net]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. usp.org [usp.org]
- 12. pharmtech.com [pharmtech.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
Safety Operating Guide
A Guide to the Proper Disposal of 1,4-Anhydro-D-glucitol for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1,4-Anhydro-D-glucitol, a common intermediate in pharmaceutical and chemical synthesis.[1][2] As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental stewardship. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding the disposal of this compound.
Hazard Identification and Risk Assessment
Before proceeding with any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] However, some suppliers indicate that it may cause skin and serious eye irritation, as well as potential respiratory irritation upon inhalation of dust. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this chemical.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irrit. 2 | Wear protective gloves. |
| Causes serious eye irritation | Eye Irrit. 2A | Wear eye protection. |
| May cause respiratory irritation | STOT SE 3 | Avoid breathing dust. |
Key Properties for Disposal Consideration:
| Property | Value | Implication for Disposal |
| Physical State | Solid (powder) | Can become airborne; handle in a well-ventilated area or with respiratory protection. |
| Molecular Formula | C6H12O5 | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 112-113 °C | [1] |
| Boiling Point | 442.55 °C | [1] |
| Flash Point | 221.45 °C | Not considered flammable.[1] |
| Biodegradability | Readily biodegradable | [4] This is a key factor in determining its low environmental impact and suitability for certain non-hazardous disposal routes. |
Decision Pathway for Disposal of this compound
The following diagram outlines the decision-making process for selecting the appropriate disposal method for this compound. This pathway ensures compliance with general laboratory waste management principles.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocols
Based on the non-hazardous nature of pure this compound, the following disposal protocols are recommended. These protocols are based on general best practices for non-hazardous laboratory waste.[5][6][7] Always consult and adhere to your institution's specific waste disposal guidelines and local regulations.
Protocol 1: Disposal of Solid, Uncontaminated this compound
This protocol applies to pure, solid this compound that has not been mixed with any hazardous materials.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves. If handling large quantities or if there is a risk of dust generation, a dust mask or respirator is recommended.
-
Containerization: Place the solid this compound waste into a clean, sealable container. A plastic screw-cap bottle or a securely sealed bag is suitable.
-
Labeling: Clearly label the container as "Non-hazardous waste: this compound". Include the date of disposal.
-
Final Disposal: Following institutional guidelines, this sealed and labeled container can typically be disposed of in the regular laboratory trash.[8] Do not leave open containers of chemical waste in laboratory trash cans.
Protocol 2: Disposal of Aqueous Solutions of Uncontaminated this compound
This protocol is for dilute aqueous solutions of pure this compound.
-
Confirmation of Non-Hazardous Nature: Ensure the solution only contains this compound and water, with no other hazardous solutes.
-
pH Check: Verify that the pH of the solution is within the neutral range (typically between 5.5 and 9.5) acceptable for drain disposal by your local wastewater treatment facility.[9]
-
Drain Disposal: Pour the solution down a laboratory sink drain, followed by flushing with a copious amount of cold water (at least 20 parts water to 1 part solution).[7] This ensures adequate dilution and prevents any potential issues in the plumbing system.
Management of Contaminated this compound Waste
If this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.[10]
-
Segregation: Do not mix this waste with non-hazardous waste streams.
-
Containerization: Use a chemically compatible, leak-proof container designated for hazardous waste.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components of the mixture, including this compound.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., flammable, corrosive, toxic).
-
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Spill Response
In the event of a spill of this compound powder:
-
Evacuate and Ventilate: If a large amount is spilled, evacuate the immediate area and ensure adequate ventilation to minimize dust inhalation.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a dust mask or respirator.
-
Containment and Cleanup: Gently sweep the solid material to avoid creating dust. Use a dustpan and brush or a HEPA-filtered vacuum. Place the collected material into a sealed container for disposal as described in Protocol 1.
-
Decontamination: Clean the spill area with soap and water.
Conclusion
The proper disposal of this compound is a straightforward process when its non-hazardous nature is understood and appropriate laboratory practices are followed. By adhering to the guidelines presented in this document and your institution's specific protocols, you can ensure the safe and environmentally responsible management of this chemical waste.
References
- 1. Cas 27299-12-3,this compound | lookchem [lookchem.com]
- 2. This compound | 27299-12-3 [chemicalbook.com]
- 3. 1,4-Sorbitan | C6H12O5 | CID 10953859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. pca.state.mn.us [pca.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
